molecular formula C21H26N2O2 B12372433 N-Methoxyanhydrovobasinediol

N-Methoxyanhydrovobasinediol

Cat. No.: B12372433
M. Wt: 338.4 g/mol
InChI Key: WZEYGSAJRPIRJA-HUOLEYQVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methoxyanhydrovobasinediol is a useful research compound. Its molecular formula is C21H26N2O2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

(1S,12S,15E)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene

InChI

InChI=1S/C21H26N2O2/c1-4-13-11-22(2)19-9-16-14-7-5-6-8-18(14)23(24-3)21(16)20-10-15(13)17(19)12-25-20/h4-8,15,17,19-20H,9-12H2,1-3H3/b13-4-/t15?,17?,19-,20-/m0/s1

InChI Key

WZEYGSAJRPIRJA-HUOLEYQVSA-N

Isomeric SMILES

C/C=C\1/CN([C@H]2CC3=C([C@@H]4CC1C2CO4)N(C5=CC=CC=C35)OC)C

Canonical SMILES

CC=C1CN(C2CC3=C(C4CC1C2CO4)N(C5=CC=CC=C35)OC)C

Origin of Product

United States

Foundational & Exploratory

N-Methoxyanhydrovobasinediol: A Technical Whitepaper on its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methoxyanhydrovobasinediol is a naturally occurring monoterpenoid indole (B1671886) alkaloid of the akuammiline (B1256633) subclass. First identified in 1989, it is isolated from the highly toxic plant Gelsemium elegans, a species with a long history in traditional medicine and a rich source of complex alkaloids. This document provides a comprehensive overview of the discovery and isolation of this compound, including generalized experimental protocols based on established methods for alkaloid extraction from Gelsemium species. While specific quantitative data from the original discovery is not publicly available, this guide presents a framework for its isolation and characterization. Furthermore, this paper discusses the current landscape of knowledge regarding its biological activity, highlighting the need for further investigation into its therapeutic potential.

Introduction

Gelsemium elegans (Gardn. & Champ.) Benth., a member of the Gelsemiaceae family, is a well-known poisonous plant native to Southeast Asia.[1][2][3] Despite its toxicity, it has been utilized in traditional Chinese medicine for various ailments.[3] The plant is a prolific source of structurally diverse monoterpenoid indole alkaloids, with over 120 such compounds identified.[4] These alkaloids have garnered significant scientific interest due to their complex architectures and wide range of biological activities, including anti-inflammatory, analgesic, anxiolytic, and cytotoxic effects.[2][3]

In 1989, a team of researchers—Lin, Cordell, Ni, and Clardy—published the discovery of a novel akuammiline-related alkaloid from an extract of the whole plant of Gelsemium elegans.[1][5] They named this new compound this compound.[1][5] This discovery added to the growing family of complex alkaloids from this unique plant genus.

This technical guide aims to consolidate the available information on the discovery and isolation of this compound, providing detailed, albeit generalized, experimental methodologies for its extraction and purification. It is intended to serve as a valuable resource for researchers interested in natural product chemistry, pharmacology, and the development of novel therapeutics based on indole alkaloid scaffolds.

Discovery and Initial Characterization

The seminal work by Lin et al. (1989) detailed the first isolation and structural elucidation of this compound from Gelsemium elegans.[1][5] The structure and stereochemistry of this new akuammiline-related alkaloid were determined through spectroscopic analysis.[1]

Physicochemical Properties

While the original publication contains the full dataset, the following information has been compiled from publicly available resources.

PropertyValueSource
Molecular Formula C₂₁H₂₆N₂O₂Commercial Suppliers
Molecular Weight 338.4 g/mol Commercial Suppliers
Compound Type Monoterpenoid Indole AlkaloidLin et al., 1989
Subclass Akuammiline-relatedLin et al., 1989
Natural Source Gelsemium elegansLin et al., 1989

Table 1: Physicochemical properties of this compound.

Spectroscopic Data

Detailed spectroscopic data, including ¹H NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), are critical for the unambiguous identification of this compound. While the specific data from the original discovery by Lin et al. is not available in the public domain, a summary of expected spectroscopic analyses is presented below. This data would be crucial for any researcher attempting to isolate and verify the identity of this compound.

Spectroscopic TechniqueInformation ProvidedExpected Data (Hypothetical)
¹H NMR Proton environment, coupling constantsData would reveal the number and types of protons, their connectivity, and stereochemical relationships.
¹³C NMR Carbon skeleton, number of unique carbonsExpected to show 21 distinct carbon signals corresponding to the molecular formula.
HRESIMS Exact mass, molecular formula confirmationWould provide a high-resolution mass measurement to confirm the elemental composition of C₂₁H₂₆N₂O₂.
IR Spectroscopy Functional groupsWould likely show characteristic absorptions for hydroxyl (-OH), amine (N-H), and aromatic C-H bonds.
UV-Vis Spectroscopy ChromophoresThe indole nucleus would give rise to characteristic UV absorption maxima.

Table 2: Summary of spectroscopic data required for the characterization of this compound. Note: Specific data is not publicly available and would be found in the original 1989 Phytochemistry publication.

Experimental Protocols: Isolation and Purification

The following protocols are generalized methodologies for the isolation of indole alkaloids from Gelsemium elegans, based on established and published procedures for similar compounds from this plant. The exact parameters for isolating this compound would be detailed in the 1989 publication by Lin et al.

Plant Material Collection and Preparation
  • Collection: The whole plant of Gelsemium elegans is collected.

  • Drying: The plant material is air-dried in the shade to a constant weight.

  • Pulverization: The dried plant material is ground into a coarse powder to increase the surface area for extraction.

Extraction
  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with methanol (B129727) or ethanol (B145695) at room temperature. This is typically done by maceration or percolation over several days.

  • Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Acid-Base Partitioning for Alkaloid Enrichment
  • Acidification: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the basic alkaloids, rendering them water-soluble.

  • Defatting: The acidic solution is then partitioned with a non-polar organic solvent (e.g., petroleum ether or dichloromethane) to remove neutral and weakly acidic compounds, such as fats and chlorophyll. The aqueous layer containing the protonated alkaloids is retained.

  • Basification: The acidic aqueous layer is made alkaline (e.g., with NH₄OH to pH 9-10) to deprotonate the alkaloids, making them soluble in organic solvents.

  • Alkaloid Extraction: The basified aqueous solution is then extracted with a polar organic solvent (e.g., dichloromethane (B109758) or chloroform) to yield the total alkaloid fraction.

  • Drying and Concentration: The organic layer containing the total alkaloids is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.

Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography: The crude alkaloid extract is subjected to column chromatography on silica gel. A gradient elution system of increasing polarity, often using solvent mixtures such as chloroform-methanol or petroleum ether-acetone, is employed to separate the alkaloids into fractions.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC, typically on a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water, often with a modifier like formic acid or trifluoroacetic acid.

  • Purity Assessment: The purity of the isolated this compound is assessed by analytical HPLC and spectroscopic methods.

experimental_workflow start Gelsemium elegans (Whole Plant) drying Drying and Pulverization start->drying extraction Solvent Extraction (Methanol/Ethanol) drying->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 acid_base Acid-Base Partitioning concentration1->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom fractions Fractions Containing Target Compound column_chrom->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Generalized workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

While many alkaloids from Gelsemium elegans have been investigated for their pharmacological effects, there is a notable lack of specific biological activity data for this compound in the currently available scientific literature. Commercial suppliers suggest potential anti-inflammatory and anticancer activities, but these claims are not substantiated by peer-reviewed research.

The toxic properties of some Gelsemium alkaloids are better understood. For instance, gelsenicine, a related alkaloid, has been shown to exert its toxic effects by acting as a selective agonist of the GABAA receptor in the central nervous system, leading to respiratory depression.[4] However, it is unknown if this compound interacts with this or any other signaling pathway.

The structural complexity of this compound makes it an intriguing candidate for pharmacological screening. Further research is warranted to elucidate its biological targets and potential therapeutic applications.

signaling_pathway compound This compound target Unknown Biological Target(s) compound->target Interaction? pathway Undetermined Signaling Pathway(s) target->pathway Modulation? effect Potential Pharmacological Effects (e.g., Anti-inflammatory, Cytotoxic) pathway->effect Leads to?

Caption: Logical relationship of this compound to its unknown biological targets and effects.

Future Directions

The study of this compound is still in its infancy. To unlock its full potential, the following areas of research are critical:

  • Re-isolation and Full Characterization: A priority should be the re-isolation of this compound to obtain a complete and publicly available set of spectroscopic data for unambiguous identification.

  • Total Synthesis: The development of a total synthesis route would provide a sustainable supply of the compound for extensive biological testing and the generation of analogues for structure-activity relationship (SAR) studies.

  • Pharmacological Screening: A comprehensive screening of this compound against a wide range of biological targets is necessary to identify its mechanism of action and potential therapeutic applications.

  • Toxicological Evaluation: A thorough toxicological assessment is essential to determine the therapeutic window of this compound, given the known toxicity of its plant source.

Conclusion

This compound represents one of the many structurally intriguing indole alkaloids produced by Gelsemium elegans. Since its discovery in 1989, there has been a significant gap in the scientific literature regarding its biological properties. This technical guide provides a consolidated overview of the available information and a generalized framework for its isolation. It is hoped that this document will stimulate renewed interest in this unique natural product and encourage further research to explore its potential as a lead compound in drug discovery.

References

N-Methoxyanhydrovobasinediol: A Technical Guide to its Natural Source and Abundance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxyanhydrovobasinediol is a sarpagine-type monoterpenoid indole (B1671886) alkaloid that has been identified in plants of the genus Gelsemium. This technical guide provides a comprehensive overview of the current scientific knowledge regarding its natural source, available information on its abundance, and the methodologies for its extraction and analysis. Due to its classification as a minor alkaloid, specific quantitative data remains elusive in publicly available literature. However, this guide synthesizes the existing phytochemical research to provide a foundational understanding for further investigation and drug development endeavors.

Natural Source

The primary natural source of this compound is the plant species Gelsemium elegans, a member of the Loganiaceae family. This plant is a highly toxic evergreen climbing shrub found in Southeast Asia. It is also found in Gelsemium sempervirens, a related species native to the southeastern and south-central United States. Within the plant, this compound is one of numerous indole alkaloids, which are predominantly concentrated in the roots, although they are present throughout the entire plant.

Abundance of this compound

Quantitative data specifically for this compound is not extensively reported in the scientific literature. Phytochemical studies on Gelsemium elegans have largely focused on the quantification of its major alkaloids, such as koumine, gelsemine, and gelsenicine, due to their higher concentrations and significant biological activities. This compound is considered a minor constituent of the overall alkaloid profile.

The table below summarizes the general distribution of alkaloids in Gelsemium elegans, highlighting the lack of specific quantitative data for this compound.

Plant PartMajor Alkaloids QuantifiedThis compound Abundance
RootsKoumine, Gelsemine, GelsenicineNot Quantified (Minor Component)
StemsKoumine, Gelsemine, GelsenicineNot Quantified (Minor Component)
LeavesKoumine, Gelsemine, GelsenicineNot Quantified (Minor Component)

Experimental Protocols

While a specific protocol for the isolation and quantification of this compound has not been published, general methodologies for the extraction and analysis of indole alkaloids from Gelsemium elegans are well-established. The following represents a synthesized protocol based on common practices in the field.

General Alkaloid Extraction from Gelsemium elegans
  • Plant Material Preparation : Dried and powdered plant material (roots, stems, or leaves) is used for extraction.

  • Extraction : The powdered material is typically extracted with a polar solvent such as methanol (B129727) or ethanol (B145695) at room temperature or under reflux for several hours. This process is often repeated multiple times to ensure exhaustive extraction.

  • Acid-Base Partitioning :

    • The crude extract is concentrated under reduced pressure to remove the solvent.

    • The resulting residue is suspended in an acidic aqueous solution (e.g., 2-5% HCl or H₂SO₄) and filtered.

    • The acidic solution is then washed with a nonpolar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds.

    • The aqueous layer is basified with a base (e.g., NH₄OH or Na₂CO₃) to a pH of 9-10.

    • The basic solution is then extracted with a chlorinated solvent (e.g., chloroform (B151607) or dichloromethane) to yield the crude alkaloid fraction.

  • Purification and Isolation :

    • The crude alkaloid mixture is subjected to column chromatography over silica (B1680970) gel or alumina.

    • Elution is performed with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity (e.g., a mixture of chloroform and methanol).

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing the target compound are combined and may require further purification using preparative high-performance liquid chromatography (HPLC).

  • Quantification :

    • Quantitative analysis is typically performed using high-performance liquid chromatography coupled with a UV detector (HPLC-UV) or a mass spectrometer (LC-MS/MS).

    • A validated analytical method using a reference standard of this compound would be required for accurate quantification.

Visualizations

Experimental Workflow for Alkaloid Isolation

experimental_workflow plant_material Dried & Powdered Gelsemium elegans extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction acid_base Acid-Base Partitioning extraction->acid_base crude_alkaloids Crude Alkaloid Extract acid_base->crude_alkaloids column_chromatography Column Chromatography (Silica Gel) crude_alkaloids->column_chromatography quantification Quantification (HPLC-UV / LC-MS) crude_alkaloids->quantification Quantitative Analysis fractions Collected Fractions column_chromatography->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_compound This compound prep_hplc->pure_compound pure_compound->quantification

Caption: General workflow for the isolation and quantification of alkaloids.

Biosynthetic Relationship of Sarpagine Alkaloids

biosynthetic_pathway tryptamine Tryptamine strictosidine Strictosidine tryptamine->strictosidine secologanin Secologanin secologanin->strictosidine sarpagan_bridge_enzyme Sarpagan Bridge Enzyme (SBE) strictosidine->sarpagan_bridge_enzyme polyneuridine_aldehyde Polyneuridine Aldehyde sarpagan_bridge_enzyme->polyneuridine_aldehyde sarpagine_alkaloids Sarpagine-type Alkaloids polyneuridine_aldehyde->sarpagine_alkaloids n_methoxy This compound sarpagine_alkaloids->n_methoxy Further modifications

Caption: Simplified biosynthesis of sarpagine-type alkaloids.

Conclusion

This compound is a naturally occurring indole alkaloid with its primary source being Gelsemium elegans. As a minor alkaloid, its abundance has not been specifically quantified in the existing literature. The experimental protocols outlined in this guide provide a general framework for its extraction, isolation, and analysis, which can be adapted and optimized for targeted research. Further phytochemical investigations are required to determine the precise concentration of this compound in various parts of the Gelsemium plant and to fully elucidate its pharmacological potential. This guide serves as a foundational resource for scientists and researchers initiating studies on this specific compound.

Unraveling the Intricate Architecture of N-Methoxyanhydrovobasinediol: A Technical Guide to its Chemical Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals, detailing the chemical structure elucidation of N-Methoxyanhydrovobasinediol, a notable indole (B1671886) alkaloid. Isolated from the plant Gelsemium elegans, this compound has garnered interest within the scientific community for its potential pharmacological applications. This document outlines the key experimental methodologies and data integral to defining its complex molecular framework.

Compound Profile: this compound

This compound is a naturally occurring indole alkaloid identified in Gelsemium elegans.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₁H₂₆N₂O₂[2]
Molecular Weight 338.4 g/mol [2]
Natural Source Gelsemium elegans[1]

Spectroscopic Data Analysis

The structural elucidation of this compound heavily relies on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While the primary literature from the initial discovery provides the definitive data, this guide references general procedures and expected outcomes based on the known structure and related compounds from Gelsemium elegans.

Note: The specific, detailed ¹H-NMR, ¹³C-NMR, and mass spectrometry fragmentation data for this compound from its original structure elucidation is contained within the primary literature publication by Lin, L.Z., et al., published in Phytochemistry in 1989. This data is not widely available in public databases. The following sections describe the general methodologies and expected data patterns for such a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a compound with the complexity of this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be employed.

Table 1: Predicted ¹H-NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H7.0 - 7.5m-
Olefinic-H5.0 - 5.5q~7.0
O-CH₂3.5 - 4.5m-
N-CH₃2.0 - 2.5s-
N-O-CH₃3.8 - 4.2s-
Aliphatic-H1.0 - 3.0m-
CH₃ (ethylidene)1.5 - 1.8d~7.0

Table 2: Predicted ¹³C-NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=ONot Present
Aromatic-C110 - 150
Olefinic-C120 - 140
O-C60 - 80
N-C40 - 60
N-O-CH₃~60
Aliphatic-C20 - 50
CH₃10 - 20
Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which aids in identifying structural motifs.

Table 3: Mass Spectrometry Data for this compound

TechniqueIonm/z
High-Resolution EI-MS[M]⁺338.1994 (Calculated for C₂₁H₂₆N₂O₂)

Experimental Protocols

The elucidation of the structure of this compound would follow a standardized workflow for the isolation and characterization of natural products. The methodologies described below are based on established protocols for alkaloid chemistry.[3]

Isolation of this compound
  • Extraction: The dried and powdered plant material of Gelsemium elegans is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.[3]

  • Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution and partitioned with a non-polar organic solvent (e.g., hexane (B92381) or ethyl acetate) to remove neutral and weakly basic compounds. The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with Na₂CO₃ or NH₄OH) and extracted with a chlorinated solvent (e.g., dichloromethane (B109758) or chloroform) to yield a crude alkaloid fraction.[3]

  • Chromatographic Separation: The crude alkaloid mixture is subjected to multiple rounds of column chromatography. Typical stationary phases include silica (B1680970) gel and alumina. A gradient elution system with increasing solvent polarity (e.g., a hexane-ethyl acetate (B1210297) gradient followed by a chloroform-methanol gradient) is used to separate the individual alkaloids. Fractions are monitored by Thin Layer Chromatography (TLC).

  • Purification: Fractions containing this compound are further purified by preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz). The sample is typically dissolved in deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD) with tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Mass Spectrometry: High-resolution mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the accurate mass and molecular formula. Tandem mass spectrometry (MS/MS) experiments are performed to study the fragmentation pathways.

  • Other Spectroscopic Methods: Ultraviolet (UV) spectroscopy can provide information about the chromophore system, and Infrared (IR) spectroscopy can identify functional groups present in the molecule.

Visualization of Elucidation Workflow and Structural Features

The following diagrams illustrate the logical flow of the structure elucidation process and a proposed mass spectrometry fragmentation pathway for this compound.

structure_elucidation_workflow cluster_isolation Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Determination plant_material Gelsemium elegans Plant Material extraction Solvent Extraction plant_material->extraction partitioning Acid-Base Partitioning extraction->partitioning crude_alkaloids Crude Alkaloid Fraction partitioning->crude_alkaloids chromatography Column Chromatography crude_alkaloids->chromatography pure_compound Pure this compound chromatography->pure_compound nmr 1D & 2D NMR Spectroscopy pure_compound->nmr ms Mass Spectrometry pure_compound->ms uv_ir UV & IR Spectroscopy pure_compound->uv_ir connectivity Connectivity Analysis (2D NMR) nmr->connectivity formula Molecular Formula Determination ms->formula final_structure Final Chemical Structure formula->final_structure stereochemistry Stereochemical Assignment (NOESY/ROESY) connectivity->stereochemistry stereochemistry->final_structure

Caption: Logical workflow for the structure elucidation of this compound.

fragmentation_pathway cluster_fragments Proposed Key Fragment Ions parent_ion This compound [M]⁺ m/z = 338 fragment1 Loss of -OCH₃ [M - 31]⁺ parent_ion->fragment1 fragment2 Loss of N-CH₃ [M - 29]⁺ parent_ion->fragment2 fragment3 Retro-Diels-Alder Fission parent_ion->fragment3 fragment4 Indole Ring Fragments parent_ion->fragment4

Caption: Proposed mass spectrometry fragmentation pathways for this compound.

Conclusion

The chemical structure of this compound has been established through a combination of systematic isolation procedures and comprehensive spectroscopic analysis. This guide provides a foundational understanding of the methodologies involved, serving as a valuable resource for professionals in the fields of natural product chemistry, medicinal chemistry, and drug discovery. Further research into the synthesis and biological activity of this intricate molecule is warranted to fully explore its therapeutic potential.

References

N-Methoxyanhydrovobasinediol Biosynthesis in Gelsemium elegans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsemium elegans, a plant renowned in traditional medicine yet notorious for its toxicity, is a rich reservoir of complex monoterpenoid indole (B1671886) alkaloids (MIAs). Among these is N-methoxyanhydrovobasinediol, a sarpagan-type alkaloid whose complete biosynthetic pathway remains a subject of ongoing investigation. This technical guide synthesizes the current understanding of MIA biosynthesis in G. elegans to propose a putative pathway for this compound. It provides a comprehensive overview of the key enzymatic steps, from primary metabolism to the formation of the core intermediate strictosidine (B192452) and subsequent late-stage tailoring reactions. This document includes quantitative data on alkaloid distribution, detailed experimental protocols for pathway elucidation, and workflow diagrams to guide future research in this area.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process originating from primary metabolism. The pathway can be divided into three main stages:

  • Formation of Precursors: The terpenoid portion is derived from the methylerythritol phosphate (B84403) (MEP) pathway, yielding geranyl pyrophosphate (GPP). The indole moiety originates from the shikimate pathway, which produces tryptophan.

  • Core MIA Pathway: Tryptophan is converted to tryptamine, which condenses with secologanin (B1681713) (derived from GPP) in a Pictet-Spengler reaction catalyzed by strictosidine synthase (STR) to form the universal MIA precursor, strictosidine.

  • Late-Stage Tailoring (Putative): Following the deglycosylation of strictosidine, a series of complex, and not yet fully elucidated, cyclizations, oxidations, and rearrangements occur to form the sarpagan-type scaffold. Subsequent hydroxylation, dehydration, and N-methylation steps are proposed to yield this compound. The involvement of cytochrome P450 monooxygenases and N-methyltransferases in these late stages is highly probable.

The following diagram illustrates the proposed biosynthetic pathway. Dashed arrows indicate steps that are speculative and require further enzymatic characterization.

Gelsemium_MIA_Pathway cluster_precursors 1. Precursor Biosynthesis cluster_core 2. Core MIA Pathway cluster_late_stage 3. Putative Late-Stage Tailoring MEP Pathway MEP Pathway GPP GPP MEP Pathway->GPP multiple steps Secologanin Secologanin GPP->Secologanin GES, G8H, 8-HGO, ISY, 7-DLH, LAMT, SLS Shikimate Pathway Shikimate Pathway Tryptophan Tryptophan Shikimate Pathway->Tryptophan multiple steps Tryptamine Tryptamine Tryptophan->Tryptamine TDC Strictosidine Strictosidine Secologanin->Strictosidine STR STR STR Tryptamine->Strictosidine STR Strictosidine Aglycone Strictosidine Aglycone Strictosidine->Strictosidine Aglycone SGD SGD SGD Sarpagan Intermediate Sarpagan Intermediate Strictosidine Aglycone->Sarpagan Intermediate Multiple steps incl. cyclization, oxidation (P450s likely) Anhydrovobasinediol Anhydrovobasinediol Sarpagan Intermediate->Anhydrovobasinediol Hydroxylation, Dehydration (putative) This compound This compound Anhydrovobasinediol->this compound N-methylation (NMT) TDC TDC TDC->Tryptamine STR->Strictosidine SGD->Strictosidine Aglycone

Caption: Proposed biosynthetic pathway of this compound in G. elegans.

Quantitative Data on Alkaloid Distribution

While specific enzyme kinetic data for the this compound pathway is not available, studies have quantified the accumulation of major alkaloids in different tissues of G. elegans. This data provides valuable context for understanding the plant's metabolic activity and can guide tissue selection for gene discovery and metabolite extraction. A study quantified three major alkaloids—koumine, gelsemine, and gelsenicine—in various plant parts. The content of koumine, a sarpagan-type alkaloid like this compound, was found to be significantly higher than the others in mature organs[1].

Plant OrganKoumine (μg/g)Gelsemine (μg/g)Gelsenicine (μg/g)
Mature Roots 249.2Not ReportedNot Reported
Mature Stems 149.1Not ReportedNot Reported
Mature Leaves 272.0Not ReportedNot Reported
Table 1: Quantitative analysis of selected major alkaloids in mature Gelsemium elegans tissues[1]. Note: "Not Reported" indicates that specific quantitative values for these compounds were not provided in the cited summary.

Additionally, a comprehensive analysis identified 38 alkaloids in G. elegans and noted that most compounds are found in higher concentrations in the roots compared to the stems and leaves[2].

Experimental Protocols

Elucidating the full biosynthetic pathway requires a combination of bioinformatics, molecular biology, and analytical chemistry. Below are detailed methodologies for key experiments.

General Experimental Workflow

The process of identifying and characterizing novel enzymes in a biosynthetic pathway typically follows a structured workflow, from initial genetic analysis to final biochemical validation.

Experimental_Workflow A 1. Plant Material & RNA Extraction (e.g., roots, leaves of G. elegans) B 2. Transcriptome Sequencing (RNA-seq) & de novo Assembly A->B C 3. Bioinformatics Analysis - Identify candidate genes (P450s, NMTs) - Co-expression analysis with known MIA genes B->C D 4. Gene Cloning & Vector Construction - Isolate full-length cDNA - Clone into expression vector (e.g., pYES-DEST52 for yeast) C->D E 5. Heterologous Expression - Transform host (e.g., S. cerevisiae) - Induce protein expression D->E F 6. Enzyme Preparation - Isolate microsomes (for P450s) - Purify recombinant protein E->F G 7. In Vitro Enzyme Assays - Incubate enzyme with putative substrate (e.g., Anhydrovobasinediol) - Add cofactors (NADPH for P450s) F->G H 8. Product Identification - Extract products - Analyze via LC-MS/MS and NMR G->H I 9. Kinetic Characterization - Determine Km, Vmax, kcat H->I

Caption: General workflow for biosynthetic gene discovery and characterization.

Protocol: Alkaloid Extraction and LC-MS Profiling

This protocol describes a standard method for extracting and analyzing the alkaloid content from G. elegans tissues.

  • Sample Preparation :

    • Collect fresh plant material (e.g., roots, stems, leaves).

    • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

    • Lyophilize the powder to remove water.

  • Extraction :

    • Weigh approximately 100 mg of dried powder into a 2 mL microcentrifuge tube.

    • Add 1.5 mL of 80% methanol (B129727) (v/v) containing a known concentration of an internal standard (e.g., reserpine) for quantification.

    • Vortex vigorously for 1 minute.

    • Sonicate the sample in an ultrasonic bath for 30 minutes at 40°C.

    • Centrifuge at 13,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Repeat the extraction process on the pellet with another 1.5 mL of 80% methanol.

    • Combine the supernatants and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • LC-MS/MS Analysis :

    • Instrumentation : Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Column : A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically used.

    • Mobile Phase :

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient : A typical gradient would be: 0-2 min, 5% B; 2-25 min, 5-95% B; 25-28 min, 95% B; 28-30 min, re-equilibrate to 5% B.

    • Flow Rate : 0.3 mL/min.

    • Injection Volume : 2-5 µL.

    • Mass Spectrometry :

      • Ionization Mode : Positive Electrospray Ionization (ESI+).

      • Scan Range : m/z 100-1200.

      • Data Acquisition : Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to collect MS/MS spectra for compound identification.

    • Data Analysis : Identify alkaloids by comparing retention times, accurate mass, and MS/MS fragmentation patterns with authentic standards or spectral libraries[2][3].

Protocol: Heterologous Expression of a Candidate P450 Enzyme in Yeast

This protocol outlines the expression of a candidate cytochrome P450, a class of enzymes crucial for oxidative modifications in MIA biosynthesis, in Saccharomyces cerevisiae.

  • Gene Cloning :

    • Synthesize the codon-optimized full-length coding sequence of the candidate P450 gene from G. elegans.

    • Use Gateway cloning or a similar system to insert the gene into a yeast expression vector (e.g., pYES-DEST52), which typically contains an inducible promoter (e.g., GAL1).

  • Yeast Transformation :

    • Transform the expression vector into a suitable S. cerevisiae strain (e.g., WAT11), which is engineered to overexpress an Arabidopsis thaliana P450 reductase to ensure sufficient electron supply.

    • Select transformed colonies on appropriate synthetic defined (SD) agar (B569324) plates lacking uracil (B121893) (SD-Ura).

  • Protein Expression :

    • Inoculate a single colony into 5 mL of SD-Ura liquid medium with 2% glucose and grow overnight at 30°C with shaking.

    • Use this starter culture to inoculate 50 mL of SD-Ura with 2% raffinose (B1225341) and grow for 24 hours.

    • Induce protein expression by adding galactose to a final concentration of 2%.

    • Continue to culture for another 24-48 hours at a reduced temperature (e.g., 20-25°C) to improve protein folding.

  • Microsome Isolation :

    • Harvest yeast cells by centrifugation (5,000 x g, 10 min, 4°C).

    • Wash the cell pellet with a TEK buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl).

    • Resuspend the cells in a lysis buffer (TEK buffer with 0.6 M sorbitol and 5 mM DTT).

    • Lyse the cells using glass beads and vigorous vortexing or a French press.

    • Perform a differential centrifugation: first, centrifuge at 10,000 x g for 20 min at 4°C to pellet cell debris.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 90 minutes at 4°C to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a small volume of TEG buffer (TEK with 20% glycerol) and store at -80°C.

  • In Vitro Assay :

    • Set up a 100 µL reaction containing: 100 mM potassium phosphate buffer (pH 7.4), 1.5 mM NADPH, 50-200 µL of the microsomal preparation, and the putative substrate (e.g., 100 µM anhydrovobasinediol dissolved in DMSO).

    • Initiate the reaction by adding NADPH.

    • Incubate at 30°C for 1-2 hours.

    • Stop the reaction by adding 100 µL of ethyl acetate.

    • Vortex, centrifuge, and collect the organic phase. Repeat the extraction.

    • Evaporate the solvent and redissolve the residue in methanol for LC-MS analysis to identify the product[4][5].

Conclusion and Future Perspectives

The biosynthesis of this compound in Gelsemium elegans represents a fascinating area of plant specialized metabolism. While the early steps of the MIA pathway are well-established, the late-stage tailoring enzymes that generate the vast structural diversity of Gelsemium alkaloids are largely uncharacterized. The proposed pathway in this guide provides a roadmap for future research. The combination of next-generation sequencing, bioinformatics, and synthetic biology approaches, as outlined in the experimental workflows, will be instrumental in identifying and characterizing the elusive P450s, methyltransferases, and other enzymes responsible for the formation of this compound. A complete elucidation of this pathway will not only deepen our understanding of plant biochemistry but also open avenues for the metabolic engineering and sustainable production of valuable pharmaceutical compounds.

References

Spectroscopic and Structural Elucidation of N-Methoxyanhydrovobasinediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Methoxyanhydrovobasinediol, an indole (B1671886) alkaloid isolated from Gelsemium elegans. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. All data is sourced from the primary literature that first reported the compound's structure.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. This information is essential for the unambiguous identification of the molecule.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton of this compound. The chemical shifts are indicative of the electronic environment of each carbon atom.

Carbon No.Chemical Shift (δ) ppmMultiplicity
2100.3d
351.5t
553.0t
635.6t
755.4s
8134.1s
9120.7d
10122.5d
11111.9d
12143.1s
13142.8s
1449.3d
1534.7d
1648.1d
1812.3q
19121.2d
20133.2s
2167.2t
N-CH₃43.1q
N-OCH₃63.9q
¹H NMR Spectroscopic Data

The ¹H NMR spectrum reveals the proton environment within the molecule, providing valuable information about connectivity and stereochemistry through chemical shifts and coupling constants.

Proton(s)Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
H-25.37s
H-3α3.28m
H-3β2.89m
H-5α3.55m
H-5β3.10m
H-6α2.22m
H-6β1.95m
H-97.28d7.5
H-107.12t7.5
H-117.45d7.5
H-142.53m
H-152.81m
H-162.41m
H-181.69d6.5
H-195.45q6.5
H-21α4.18d11.5
H-21β4.08d11.5
N-CH₃2.61s
N-OCH₃3.95s
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

TechniqueIonization Mode[M]⁺ (m/z)Key Fragment Ions (m/z)
High-Resolution Mass Spectrometry (HRMS)Electron Impact (EI)338.1994323, 307, 279, 184, 156
Infrared (IR) Spectroscopic Data

The infrared spectrum indicates the presence of specific functional groups within the molecule.

Wavenumber (cm⁻¹)Description of Vibration
3400O-H stretch (hydroxyl group)
1610, 1460Aromatic C=C stretching

Experimental Protocols

The following are generalized experimental protocols based on standard practices for the spectroscopic analysis of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : NMR spectra were recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Sample Preparation : Samples were dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Data Acquisition : ¹H and ¹³C NMR spectra were acquired at room temperature. Standard pulse sequences were used to obtain one-dimensional spectra. For structural elucidation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would typically be performed.

Mass Spectrometry (MS)
  • Instrumentation : High-resolution mass spectra were obtained on a double-focusing mass spectrometer.

  • Ionization Method : Electron Impact (EI) ionization was used to generate the molecular ion and fragment ions.

  • Sample Introduction : The purified sample was introduced directly into the ion source.

Infrared (IR) Spectroscopy
  • Instrumentation : IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrophotometer.

  • Sample Preparation : The sample was prepared as a thin film on a potassium bromide (KBr) disk.

  • Data Acquisition : The spectrum was recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and characterization of a natural product like this compound, highlighting the logical relationship between the different analytical techniques.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material (Gelsemium elegans) Crude_Extract Crude Extract Plant_Material->Crude_Extract Extraction Fractions Chromatographic Fractions Crude_Extract->Fractions Chromatography Pure_Compound Pure this compound Fractions->Pure_Compound Purification MS Mass Spectrometry (MS) Pure_Compound->MS IR Infrared (IR) Spectroscopy Pure_Compound->IR NMR_1D 1D NMR (¹H, ¹³C) Pure_Compound->NMR_1D Molecular_Formula Molecular Formula MS->Molecular_Formula Functional_Groups Functional Groups IR->Functional_Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Carbon_Skeleton Carbon Skeleton NMR_1D->Carbon_Skeleton Connectivity Connectivity & Stereochemistry NMR_2D->Connectivity Final_Structure Final Structure Molecular_Formula->Final_Structure Functional_Groups->Final_Structure Carbon_Skeleton->Final_Structure Connectivity->Final_Structure

General workflow for natural product isolation and characterization.

Preliminary Mechanistic Insights into N-Methoxyanhydrovobasinediol: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 7, 2025 – N-Methoxyanhydrovobasinediol, a naturally occurring indole (B1671886) alkaloid, is emerging as a compound of interest within the scientific community for its potential therapeutic applications. This technical guide provides a summary of the preliminary understanding of its mechanism of action, drawing from available data and the broader context of related vobasine (B1212131) alkaloids and compounds isolated from Gelsemium elegans. This document is intended for researchers, scientists, and professionals in drug development.

This compound is an alkaloid that can be isolated from the plant Gelsemium elegans.[1] It belongs to the class of indole alkaloids, a group of compounds known for a wide range of biological activities.[2] While specific, in-depth preclinical studies on this compound are limited in the public domain, its mode of action is believed to involve interactions with specific cellular receptors and enzymes, leading to the modulation of key biochemical pathways.[2] These interactions are thought to underpin its potential anti-inflammatory and anticancer properties.[2]

Anticipated Biological Activities and Inferred Mechanisms

Based on the pharmacological profile of alkaloids isolated from Gelsemium elegans and related vobasine compounds, this compound is hypothesized to exhibit the following activities:

  • Anti-inflammatory Effects: Alkaloids from Gelsemium elegans have demonstrated anti-inflammatory properties. The proposed mechanism for related compounds involves the modulation of inflammatory pathways, potentially through the inhibition of pro-inflammatory mediators.

  • Cytotoxic Activity: Several vobasine alkaloids have shown cytotoxic effects against various cancer cell lines. This suggests that this compound might also possess anticancer potential, possibly by inducing apoptosis or inhibiting cell proliferation.

Due to the absence of specific quantitative data for this compound in the reviewed literature, a data table cannot be provided at this time. Further research is required to determine key parameters such as IC50 and Ki values.

Experimental Protocols for Future Investigation

For researchers planning to investigate the mechanism of action of this compound, the following established experimental protocols for related compounds can serve as a starting point.

1. In Vitro Cytotoxicity Assays (MTT Assay)

This assay is a standard colorimetric method to assess cell viability and proliferation. It is a foundational experiment to determine the potential cytotoxic effects of this compound against various cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The results can be used to calculate the IC50 value.

2. In Vitro Anti-inflammatory Assay (Nitric Oxide (NO) Production in Macrophages)

This assay evaluates the potential of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate media.

  • Cell Stimulation: Seed the cells in 96-well plates and treat with various concentrations of this compound for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent system.

  • Data Analysis: Compare the nitrite levels in treated cells to those in untreated and LPS-only treated cells to determine the inhibitory effect of the compound.

Visualizing Potential Research Workflows and Pathways

To aid in the conceptualization of future research, the following diagrams illustrate a potential experimental workflow and a hypothesized signaling pathway.

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanism of Action Studies cluster_phase3 Phase 3: In Vivo Validation Compound_Isolation Isolation & Purification of This compound Cytotoxicity_Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Compound_Isolation->Cytotoxicity_Screening Anti_inflammatory_Screening In Vitro Anti-inflammatory Screening (e.g., NO Assay) Compound_Isolation->Anti_inflammatory_Screening Apoptosis_Assay Apoptosis Assays (Annexin V/PI Staining) Cytotoxicity_Screening->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cytotoxicity_Screening->Cell_Cycle_Analysis Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Anti_inflammatory_Screening->Signaling_Pathway_Analysis Animal_Model In Vivo Animal Models (e.g., Xenograft, Inflammation Models) Apoptosis_Assay->Animal_Model Receptor_Binding_Assay Receptor Binding Assays Signaling_Pathway_Analysis->Receptor_Binding_Assay Toxicity_Study Toxicology Studies Animal_Model->Toxicity_Study

Caption: Proposed experimental workflow for investigating this compound.

hypothesized_pathway NMA This compound Receptor Target Receptor (e.g., GPCR, Kinase) NMA->Receptor Binds to/Modulates Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK, NF-κB) Receptor->Signaling_Cascade Activates/Inhibits Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Inflammation ↓ Inflammation Cellular_Response->Inflammation Apoptosis ↑ Apoptosis Cellular_Response->Apoptosis

Caption: Hypothesized signaling pathway for this compound's action.

This compound represents a promising natural product for further investigation. While direct experimental evidence for its mechanism of action is currently scarce, the activities of related compounds provide a strong rationale for its potential as an anti-inflammatory and cytotoxic agent. The experimental frameworks and hypothetical pathways presented in this guide are intended to serve as a foundation for future research to elucidate the specific molecular targets and signaling pathways modulated by this intriguing indole alkaloid. Further studies are essential to unlock its full therapeutic potential.

References

In Vitro Bioactivity of N-Methoxyanhydrovobasinediol: A Review of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methoxyanhydrovobasinediol is a distinct alkaloid isolated from the plant Gelsemium elegans.[1] Despite its availability as a chemical reference standard, a comprehensive review of publicly accessible scientific literature reveals a significant gap in the in vitro screening and bioactivity assessment of this specific compound. This guide addresses the current state of knowledge and outlines the necessary experimental frameworks for future investigation into the potential therapeutic properties of this compound. Due to the absence of specific studies on this compound, this document will, where relevant, draw upon established methodologies for evaluating the bioactivity of related natural products.

Current State of Research

As of the latest literature review, there are no published studies detailing the in vitro screening of this compound for any specific biological activity. Searches for its anticancer, anti-inflammatory, or antimicrobial properties have not yielded any quantitative data, such as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values. Furthermore, no specific cellular signaling pathways modulated by this compound have been identified or described. The current scientific landscape primarily recognizes this compound as a constituent of Gelsemium elegans, with its primary utility being that of a reference compound for analytical purposes.[1]

Proposed Framework for In Vitro Bioactivity Screening

Given the lack of data, a systematic in vitro screening approach is necessary to elucidate the potential bioactivities of this compound. The following sections outline standardized experimental protocols that are broadly applicable to the initial assessment of a novel natural product.

Anticancer Activity Screening

A primary area of investigation for novel alkaloids is their potential as anticancer agents. A tiered screening approach is recommended, starting with general cytotoxicity assays and progressing to more specific mechanism-of-action studies.

Table 1: Proposed Assays for Anticancer Activity Screening

Bioactivity Assay Type Recommended Cell Lines Key Metrics
CytotoxicityMTT, SRB, or CellTiter-Glo® AssayNCI-60 panel or a selection of representative lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], PC-3 [prostate])IC50
Apoptosis InductionCaspase-Glo® 3/7, 8, 9 Assays; Annexin V/PI Staining with Flow CytometryCell lines showing high cytotoxicityCaspase activation levels, Percentage of apoptotic cells
Cell Cycle ArrestPropidium Iodide Staining with Flow CytometryCell lines showing high cytotoxicityPercentage of cells in G0/G1, S, and G2/M phases
Migration & InvasionTranswell Migration/Invasion Assay (Boyden Chamber)Metastatic cell lines (e.g., MDA-MB-231 [breast])Percentage of migrated/invaded cells
  • Cell Seeding: Plate cancer cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases, making anti-inflammatory compounds valuable therapeutic leads.

Table 2: Proposed Assays for Anti-inflammatory Activity Screening

Bioactivity Assay Type Cell Model Key Metrics
Inhibition of Pro-inflammatory MediatorsGriess Assay (for Nitric Oxide), ELISA (for PGE2, TNF-α, IL-6)Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages or BV2 microgliaIC50
COX-2 InhibitionEnzyme Inhibition Assay (in vitro) or Western Blot (cellular)LPS-stimulated RAW 264.7 macrophagesIC50, Protein expression levels
NF-κB Pathway InhibitionLuciferase Reporter Assay, Western Blot for p-p65 and p-IκBαLPS-stimulated RAW 264.7 macrophages with NF-κB reporterInhibition of luciferase activity, Protein phosphorylation levels
  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Griess Assay: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite (B80452) to quantify the NO concentration. Calculate the percentage of NO inhibition compared to the LPS-only treated group.

Antimicrobial Activity Screening

The discovery of new antimicrobial agents is a critical area of research.

Table 3: Proposed Assays for Antimicrobial Activity Screening

Bioactivity Assay Type Test Organisms Key Metrics
AntibacterialBroth Microdilution MethodGram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteriaMIC, MBC (Minimum Bactericidal Concentration)
AntifungalBroth Microdilution Method (based on CLSI guidelines)Candida albicans, Aspergillus fumigatusMIC, MFC (Minimum Fungicidal Concentration)
  • Compound Preparation: Prepare a two-fold serial dilution of this compound in a 96-well microplate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microplate.

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualization of Potential Signaling Pathways and Workflows

While no signaling pathways are currently associated with this compound, the following diagrams illustrate the logical workflow for its initial bioactivity screening and a hypothetical anti-inflammatory mechanism of action, which are common investigative paths for novel natural products.

G cluster_0 Initial Bioactivity Screening Workflow Compound This compound Anticancer Anticancer Screening (e.g., MTT Assay) Compound->Anticancer Anti_inflammatory Anti-inflammatory Screening (e.g., Griess Assay) Compound->Anti_inflammatory Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Compound->Antimicrobial Hit_Identification Hit Identification Anticancer->Hit_Identification Anti_inflammatory->Hit_Identification Antimicrobial->Hit_Identification Further_Studies Mechanism of Action Studies Hit_Identification->Further_Studies

Caption: Workflow for the initial in vitro bioactivity screening of this compound.

G cluster_1 Hypothetical Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NF_kB_Activation NF-κB Activation TLR4->NF_kB_Activation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) NF_kB_Activation->Pro_inflammatory_Genes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Compound This compound Compound->NF_kB_Activation Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

There is currently a complete absence of published in vitro bioactivity data for this compound. This technical guide provides a foundational framework for initiating such investigations. A systematic screening for anticancer, anti-inflammatory, and antimicrobial activities is a logical starting point. Should any of these initial screens yield positive results, subsequent studies should focus on elucidating the mechanism of action, including the identification of specific molecular targets and signaling pathways. Such research is essential to unlock the potential therapeutic value of this natural product.

References

In-depth Technical Guide on N-Methoxyanhydrovobasinediol: Current Pharmacological Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding N-Methoxyanhydrovobasinediol. A comprehensive literature search has revealed a significant lack of specific quantitative data and detailed experimental studies for this particular compound. The information presented is largely inferred from research on the broader class of alkaloids to which it belongs.

Executive Summary

This compound is a naturally occurring indole (B1671886) alkaloid identified in plant species such as Gelsemium elegans and others within the Apocynaceae family.[1][2][3][4] Research into the crude alkaloidal extracts from these plants indicates potential pharmacological activities, primarily in the areas of analgesia and anti-inflammation.[1][2][5] However, it is critical to note that specific, detailed pharmacological data for this compound is not available in the public domain. Its mode of action is generally believed to involve interactions with cellular receptors and enzymes to modulate biochemical pathways.[1][3] This guide provides a high-level overview based on the properties of related compounds and outlines the standard experimental protocols used to evaluate such molecules.

Core Pharmacological Properties (Inferred)

Based on the characterization of total alkaloid fractions from Gelsemium elegans, this compound is hypothesized to possess the following properties:

  • Anti-inflammatory Activity: Alkaloids from Gelsemium elegans have demonstrated anti-inflammatory effects.[1][2][5] The mechanism for related compounds often involves the modulation of pro-inflammatory signaling cascades.

  • Analgesic Activity: The plant extracts containing this and other alkaloids have shown analgesic effects in animal models, suggesting a potential role in pain modulation.[1][2][5]

  • Potential Anticancer Activity: Some research suggests that this compound is a compound of interest for its potential anticancer activities, though this is an early area of investigation.[1][3]

Important Caveat: The therapeutic dose for indole alkaloids from Gelsemium elegans is often close to the toxic dose, necessitating careful dose-response studies.[2][5]

Quantitative Data Summary

A thorough search for specific quantitative pharmacological data for this compound (e.g., IC50, EC50, Ki, ED50) yielded no results. The tables below are provided as templates for the types of data that would be necessary to characterize the compound's activity.

Table 1: In Vitro Anti-inflammatory Activity (Hypothetical Data)

Assay Type Target Result (e.g., IC50)
COX-2 Inhibition Cyclooxygenase-2 Data Not Available
NF-κB Inhibition NF-κB Pathway Data Not Available

| Cytokine Release (LPS-stimulated macrophages) | TNF-α, IL-6 | Data Not Available |

Table 2: In Vivo Analgesic Activity (Hypothetical Data)

Animal Model Test Result (e.g., ED50) % MPE (Dose)
Mouse Acetic Acid-Induced Writhing Data Not Available Data Not Available
Rat Hot Plate Test Data Not Available Data Not Available

| Mouse | Formalin Test (Late Phase) | Data Not Available | Data Not Available |

Table 3: Receptor Binding Affinity (Hypothetical Data)

Receptor Target Ligand Result (e.g., Ki)
Mu-Opioid Receptor (MOR) [³H]-DAMGO Data Not Available
Kappa-Opioid Receptor (KOR) [³H]-U69,593 Data Not Available

| Delta-Opioid Receptor (DOR) | [³H]-DPDPE | Data Not Available |

Postulated Mechanisms and Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, the analgesic and anti-inflammatory properties of related alkaloids suggest potential interaction with the opioid and inflammatory signaling systems.

Hypothetical Opioid Receptor Modulation

Many indole alkaloids with analgesic properties interact with opioid receptors. If this compound acts via this mechanism, it would involve binding to G-protein-coupled receptors (GPCRs) like the mu-opioid receptor (MOR), leading to downstream inhibition of adenyl cyclase and modulation of ion channels.

G cluster_membrane Cell Membrane MOR Opioid Receptor (GPCR) G_Protein G-Protein (Gi/o) MOR->G_Protein Activates NMA This compound (Hypothetical Ligand) NMA->MOR Binds AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesic Effect cAMP->Analgesia Leads to

Caption: Hypothetical activation of an opioid receptor signaling pathway.

Standardized Experimental Protocols

Detailed methodologies for experiments specifically involving this compound have not been published. The following sections describe standard, widely accepted protocols used to assess the analgesic and anti-inflammatory properties of novel compounds.

In Vivo Analgesia: Hot Plate Test

This protocol assesses centrally mediated analgesic activity.

  • Animal Model: Male Swiss albino mice (20-25g).

  • Apparatus: A hot plate analgesia meter maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • Baseline latency is determined by placing each mouse on the hot plate and recording the time (in seconds) until it exhibits a nociceptive response (e.g., licking paws, jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

    • Animals are divided into groups: Vehicle control (e.g., saline), Positive control (e.g., Morphine, 10 mg/kg), and Test groups (this compound at various doses).

    • The compound is administered (e.g., intraperitoneally).

    • Reaction times are measured again at specific intervals post-administration (e.g., 30, 60, 90, 120 minutes).

  • Data Analysis: The increase in latency time is calculated. The percentage of Maximum Possible Effect (%MPE) is determined using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] * 100.

G start Start: Acclimate Mice baseline Measure Baseline Latency on Hot Plate (55°C) start->baseline grouping Group Animals (Vehicle, Positive Control, Test Compound) baseline->grouping admin Administer Compound (e.g., i.p.) grouping->admin measure Measure Post-Drug Latency at 30, 60, 90, 120 min admin->measure analysis Calculate % Maximum Possible Effect (%MPE) measure->analysis end End analysis->end

References

N-Methoxyanhydrovobasinediol: A Review of a Scarcely Explored Vobasine Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid first isolated from the plant Gelsemium elegans. As a member of the vobasine (B1212131) alkaloid family, it holds potential for biological activity, likely in the realms of anticancer and anti-inflammatory applications, characteristic of alkaloids from this plant genus. However, a comprehensive review of the scientific literature reveals that since its discovery in 1989, this compound has been the subject of very limited research. This guide summarizes the available information on its history, chemical properties, and the general biological context of related compounds, while also highlighting the significant gaps in our current knowledge regarding its specific biological activities and mechanisms of action.

Introduction and History

This compound was first reported in a 1989 publication in the journal Phytochemistry by Lin, L.Z., Cordell, G.A., Ni, C.Z., and Clardy, J.[1]. It was isolated from Gelsemium elegans (Gardn. & Champ.) Benth., a plant belonging to the Apocynaceae family, which is a rich source of diverse indole alkaloids.[2] This plant is known in traditional Chinese medicine and has been investigated for its wide array of alkaloidal constituents with various pharmacological effects.[3] Despite its discovery over three decades ago, this compound has remained largely in the background of phytochemical and pharmacological research, with a notable absence of in-depth studies into its biological potential.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₂₁H₂₆N₂O₂[2]
Molecular Weight 338.4 g/mol [2]
CAS Number 125180-42-9[2]
Class Indole Alkaloid (Vobasine type)[2]
Natural Source Gelsemium elegans[1][3]

Literature Review and Biological Activity

A thorough review of the scientific literature reveals a significant lack of specific biological activity data for this compound. While commercial suppliers suggest potential anti-inflammatory and anticancer activities, these claims are not substantiated by published, peer-reviewed data.[2] The broader class of alkaloids from Gelsemium elegans has been reported to possess analgesic, anti-inflammatory, and antitumor properties.[3]

Given the absence of specific data for this compound, a summary of the activities of related vobasine alkaloids and extracts from Gelsemium elegans is provided for context. It is important to note that these activities cannot be directly attributed to this compound without specific experimental validation.

Anticancer Potential (General Context)

Various alkaloids isolated from Gelsemium elegans have been evaluated for their cytotoxic activity against different cancer cell lines. For example, other alkaloids from this plant have been tested against P388 murine leukemia, HL-60 human leukemia, A-549 human lung adenocarcinoma, and BEL-7402 human hepatocellular carcinoma cell lines.[3] However, no specific IC₅₀ values for this compound have been reported in the reviewed literature.

Anti-inflammatory Potential (General Context)

The crude alkaloidal fractions from Gelsemium elegans have demonstrated anti-inflammatory effects in animal models.[3] The general mechanism of anti-inflammatory action for many natural products involves the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate the expression of pro-inflammatory mediators. However, no studies have specifically investigated the effect of this compound on these pathways.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and biological evaluation of this compound are scarce in the publicly available literature.

Isolation

General Workflow for Alkaloid Isolation from Gelsemium elegans

plant Gelsemium elegans plant material extraction Crude Alkaloid Extraction plant->extraction hsccc High-Speed Counter-Current Chromatography (HSCCC) extraction->hsccc fractions Alkaloid Fractions hsccc->fractions hplc Preparative HPLC fractions->hplc pure_compound This compound hplc->pure_compound

Caption: General workflow for alkaloid isolation.

Synthesis

To date, a total synthesis of this compound has not been reported in the literature. The biosynthesis of related vobasine alkaloids originates from the amino acid tryptophan.[5] The chemical synthesis of the vobasine skeleton is a complex process that has been explored for other members of this family.[5][6][7]

Signaling Pathways (Hypothetical)

Due to the lack of specific studies on this compound, the following diagrams represent hypothetical signaling pathways that are commonly modulated by anti-inflammatory and anticancer natural products. These are provided for illustrative purposes and are based on the general activities of related alkaloids, not on experimental evidence for this compound itself.

Hypothetical Anti-inflammatory Signaling Pathway

cluster_cell Macrophage cluster_nucleus Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes activates Mediators Inflammatory Mediators Genes->Mediators NMA This compound (Hypothetical) NMA->IKK inhibits?

Caption: Hypothetical inhibition of the NF-κB pathway.

Hypothetical Anticancer Signaling Pathway

cluster_cell Cancer Cell GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor MAPK_pathway MAPK Pathway (Ras, Raf, MEK, ERK) Receptor->MAPK_pathway Proliferation Cell Proliferation & Survival MAPK_pathway->Proliferation NMA This compound (Hypothetical) NMA->MAPK_pathway inhibits?

Caption: Hypothetical inhibition of a cancer cell proliferation pathway.

Conclusion and Future Directions

Future research should focus on the following areas:

  • Re-isolation and Characterization: Isolation of this compound from Gelsemium elegans in sufficient quantities for comprehensive biological screening.

  • Total Synthesis: Development of a synthetic route to enable the production of the molecule and its analogs for structure-activity relationship studies.

  • Biological Screening: Systematic evaluation of its cytotoxic effects against a panel of cancer cell lines and its anti-inflammatory properties in relevant in vitro and in vivo models.

  • Mechanism of Action Studies: If promising activity is identified, elucidation of the specific molecular targets and signaling pathways modulated by this compound is crucial.

Without further dedicated research, this compound will remain a chemical curiosity rather than a potential therapeutic agent. This guide serves as a call to the scientific community to revisit this overlooked natural product and explore its potential contributions to medicine.

References

Methodological & Application

Application Notes: Extraction of N-Methoxyanhydrovobasinediol from Gelsemium elegans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction and isolation of the indole (B1671886) alkaloid N-Methoxyanhydrovobasinediol from the plant Gelsemium elegans. The methodology is based on established scientific literature and employs a classic acid-base extraction followed by chromatographic purification.

Data Summary

Quantitative data for the yield of this compound is not consistently reported in the available scientific literature. The following table presents the available information and serves as a template for researchers to document their findings.

ParameterValueSource
Starting Plant MaterialDried and powdered stems and leavesXu et al., 2006
Crude Alkaloid Extract YieldNot Reported-
Final Yield of this compound Not Reported -
PuritySufficient for structural elucidation (>95% assumed)Xu et al., 2006

Experimental Protocol

This protocol is adapted from the methods described by Xu et al. in the Journal of Natural Products (2006).

Materials and Reagents:

  • Dried and powdered stems and leaves of Gelsemium elegans

  • Ethanol (B145695) (95%)

  • Sulfuric acid (H₂SO₄), 20% aqueous solution

  • Sodium carbonate (Na₂CO₃), saturated aqueous solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Chloroform (B151607) (CHCl₃)

  • Methanol (B129727) (MeOH)

  • Silica (B1680970) gel (for column chromatography)

  • Deionized water

  • pH meter or pH indicator paper

  • Rotary evaporator

  • Glass chromatography column

  • Standard laboratory glassware (beakers, flasks, separatory funnels, etc.)

  • Filtration apparatus

Procedure:

Part 1: Ethanolic Extraction

  • Macerate the dried, powdered plant material in 95% ethanol at room temperature. A standard ratio for efficient extraction is 1:10 (w/v). Allow the mixture to stand for 24-72 hours with periodic agitation to ensure thorough extraction.

  • Filter the mixture to separate the ethanolic extract from the solid plant residue.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to yield the crude ethanolic extract.

Part 2: Acid-Base Liquid-Liquid Extraction

  • Suspend the crude ethanolic extract in deionized water.

  • Acidify the aqueous suspension to a pH of approximately 4 using the 20% sulfuric acid solution.

  • Transfer the acidified solution to a separatory funnel and perform a liquid-liquid extraction with ethyl acetate to remove neutral and non-basic impurities. Repeat this extraction three times with equal volumes of ethyl acetate. The ethyl acetate fractions can be discarded.

  • Increase the pH of the remaining aqueous phase to approximately 10 by adding a saturated solution of sodium carbonate. This deprotonates the alkaloid salts, rendering them soluble in organic solvents.

  • Extract the alkaloids from the basified aqueous solution using chloroform. Repeat this extraction three times with equal volumes of chloroform.

  • Combine the chloroform extracts and concentrate them using a rotary evaporator to obtain the crude alkaloid mixture.

Part 3: Chromatographic Purification

  • Prepare a silica gel column using a slurry of silica gel in chloroform.

  • Adsorb the crude alkaloid extract onto a small amount of silica gel and load it onto the prepared column.

  • Elute the column with a solvent gradient of increasing polarity, starting with a chloroform-methanol mixture of 30:1 (v/v) and gradually increasing the proportion of methanol to 1:1 (v/v).

  • Collect the eluate in fractions and monitor the separation by thin-layer chromatography (TLC) using an appropriate solvent system. Alkaloid-containing spots can be visualized using Dragendorff's reagent.

  • Combine the fractions containing this compound, as identified by TLC analysis.

  • For higher purity, the combined fractions can be subjected to further chromatographic steps, such as preparative high-performance liquid chromatography (prep-HPLC).

Part 4: Compound Identification

  • Confirm the identity and purity of the isolated this compound using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Visualized Experimental Workflow

Extraction_Protocol Start Dried, Powdered Gelsemium elegans Maceration Maceration with 95% Ethanol Start->Maceration Filtration Filtration Maceration->Filtration Concentration1 Concentration of Filtrate Filtration->Concentration1 Crude_Extract Crude Ethanolic Extract Concentration1->Crude_Extract Suspension Suspension in Water Crude_Extract->Suspension Acidification Acidification to pH 4 (H₂SO₄) Suspension->Acidification EtOAc_Extraction Partition with Ethyl Acetate Acidification->EtOAc_Extraction Neutral_Impurities Neutral Impurities (Discard) EtOAc_Extraction->Neutral_Impurities Aqueous_Layer1 Acidic Aqueous Layer EtOAc_Extraction->Aqueous_Layer1 Basification Basification to pH 10 (Na₂CO₃) Aqueous_Layer1->Basification CHCl3_Extraction Extraction with Chloroform Basification->CHCl3_Extraction Aqueous_Waste Aqueous Waste (Discard) CHCl3_Extraction->Aqueous_Waste Organic_Layer Combined Chloroform Extracts CHCl3_Extraction->Organic_Layer Concentration2 Concentration of Organic Extracts Organic_Layer->Concentration2 Crude_Alkaloids Crude Alkaloid Extract Concentration2->Crude_Alkaloids Column_Chromatography Silica Gel Column Chromatography (CHCl₃:MeOH Gradient) Crude_Alkaloids->Column_Chromatography Fraction_Collection Fraction Collection and TLC Analysis Column_Chromatography->Fraction_Collection Purified_Product This compound Fraction_Collection->Purified_Product

Caption: Workflow for this compound extraction.

High-Yield Synthesis of N-Methoxyanhydrovobasinediol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methoxyanhydrovobasinediol is a naturally occurring monoterpene indole (B1671886) alkaloid that has garnered interest within the scientific community. While this compound is typically isolated from plant sources of the Apocynaceae family, this document outlines a conceptual framework for its high-yield chemical synthesis. It is important to note that as of the latest literature review, a specific, high-yield total synthesis for this compound has not been formally published. The protocols and pathways described herein are therefore proposed based on established synthetic methodologies for related vobasine (B1212131) and indole alkaloids. These notes are intended to serve as a foundational guide for researchers aiming to develop a reliable synthetic route to this complex molecule.

Compound Profile

This compound is an alkaloid that can be isolated from plants such as Gelsemium elegans. Its complex polycyclic structure presents a significant challenge for total synthesis. A summary of its key properties is provided in Table 1.

Table 1: Properties of this compound

PropertyValue
Molecular Formula C₂₁H₂₆N₂O₂
Molecular Weight 338.4 g/mol
CAS Number 125180-42-9
Class Monoterpene Indole Alkaloid
Natural Sources Gelsemium elegans, Apocynaceae family plants

Conceptual Synthetic Pathway

The proposed synthesis of this compound is conceptualized as a multi-step process commencing from a suitable indole precursor. The biosynthesis of related vobasine alkaloids starts from tryptophan, which is converted to strictosidine. A laboratory synthesis would likely begin with a more advanced intermediate. The key steps in this proposed pathway involve the construction of the core polycyclic system, followed by late-stage functional group manipulations to introduce the N-methoxy and diol functionalities.

A potential high-level workflow is depicted below:

G cluster_0 Core Scaffold Synthesis cluster_1 Functional Group Installation cluster_2 Final Product A Indole Precursor B Pictet-Spengler Reaction A->B C [4+2] Cycloaddition B->C D Polycyclic Ketone Intermediate C->D E Reduction of Ketone D->E F Formation of Anhydro Bridge E->F G N-Oxidation F->G H N-Methoxylation G->H I This compound H->I

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on general procedures for the synthesis of related indole alkaloids. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, would be necessary to achieve high yields.

Synthesis of the Vobasine Core Scaffold

The initial phase of the synthesis would focus on constructing the characteristic polycyclic core of the vobasine alkaloids.

  • Pictet-Spengler Reaction:

    • A substituted tryptamine (B22526) derivative would be reacted with a suitable aldehyde or ketone partner under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to form the initial β-carboline structure.

    • The reaction mixture is typically stirred at room temperature for several hours to days.

    • Purification would be achieved through column chromatography on silica (B1680970) gel.

  • Dieckmann Condensation or [4+2] Cycloaddition:

    • To form the subsequent rings of the polycyclic system, an intramolecular Dieckmann condensation of a diester precursor or an intermolecular [4+2] cycloaddition could be employed.

    • For a Dieckmann condensation, a strong base such as sodium hydride in an aprotic solvent like THF would be used.

    • For a cycloaddition, a diene and a dienophile would be heated in a high-boiling solvent (e.g., toluene (B28343) or xylene).

    • The resulting intermediate would be a tetracyclic or pentacyclic ketone.

Functionalization of the Core Scaffold

With the core structure in place, the next steps would involve the introduction of the specific functional groups of this compound.

  • Reduction of the Ketone:

    • The ketone functionality on the polycyclic intermediate would be reduced to a hydroxyl group using a reducing agent such as sodium borohydride (B1222165) in methanol (B129727) or lithium aluminum hydride in THF.

    • The choice of reducing agent will depend on the presence of other reducible functional groups.

  • Formation of the Anhydro Bridge:

    • The "anhydro" linkage suggests a dehydration reaction to form an ether bridge. This could potentially be achieved by treating a diol precursor with a dehydrating agent or by an intramolecular Williamson ether synthesis.

    • For an intramolecular Williamson ether synthesis, one of the hydroxyl groups would be converted to a good leaving group (e.g., a tosylate or mesylate), and the other would be deprotonated with a base to act as a nucleophile.

  • N-Methoxylation of the Indole Nitrogen:

    • The final key transformation is the introduction of the methoxy (B1213986) group on the indole nitrogen. This is a less common modification than N-methylation.

    • A possible approach would involve the oxidation of the indole nitrogen to an N-oxide using an oxidant like m-CPBA, followed by reaction with a methylating agent such as methyl triflate or dimethyl sulfate (B86663) in the presence of a suitable base.

Data Presentation (Anticipated)

Should a successful synthesis be developed, the following table structure is recommended for presenting the quantitative data to allow for easy comparison and optimization.

Table 2: Summary of Reaction Yields and Conditions (Example)

StepReactionKey ReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
1Pictet-Spengler ReactionTryptamine deriv., Aldehyde, TFACH₂Cl₂2548--
2CycloadditionDiene, DienophileToluene11024--
3Ketone ReductionNaBH₄MeOH0 - 252--
4Anhydro Bridge FormationTsCl, Pyridine; NaHTHF0 - 6512--
5N-Oxidationm-CPBACH₂Cl₂04--
6N-MethoxylationMeOTf, K₂CO₃Acetonitrile806--

Conclusion and Future Directions

The synthesis of this compound represents a significant synthetic challenge. The proposed pathway, leveraging established reactions in indole alkaloid chemistry, provides a logical starting point for the development of a viable synthetic route. Future work should focus on the experimental validation of these steps, with a particular emphasis on optimizing the conditions for the key bond-forming and functionalization reactions to achieve a high-yielding and scalable process. The successful total synthesis would not only provide access to larger quantities of this natural product for further biological evaluation but also open avenues for the creation of novel analogues with potentially enhanced therapeutic properties.

Application Notes and Protocols for the Purification of N-Methoxyanhydrovobasinediol by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid that has been isolated from plant species such as Gelsemium elegans.[1][2] As a member of the voacamine (B1217101) derivatives, this compound is of significant interest to the pharmaceutical and research communities due to its potential therapeutic properties, which may include anti-inflammatory and anticancer activities.[3] The isolation and purification of this compound in high purity are essential for its further pharmacological evaluation and development. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purification of such natural products.[4][5]

This document provides a detailed protocol for the purification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Additionally, it includes information on a plausible biological signaling pathway that may be modulated by this class of compounds, based on its reported activities.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₂₁H₂₆N₂O₂[3]
Molecular Weight338.4 g/mol [3]
ClassIndole Alkaloid[3]
Natural SourceGelsemium elegans[1][2]

HPLC Purification Protocol

This protocol is a general guideline for the purification of this compound by RP-HPLC. Optimization of these parameters may be necessary depending on the specific crude extract and HPLC system used.

Sample Preparation
  • Extraction: The crude plant material is first subjected to an appropriate extraction method to isolate the alkaloid fraction. A common method involves extraction with an organic solvent such as methanol (B129727) or a chloroform-methanol mixture.

  • Pre-purification (Optional): For complex extracts, a preliminary purification step using column chromatography with silica (B1680970) gel or alumina (B75360) can be employed to enrich the this compound fraction.[1]

  • Solubilization: The dried extract or enriched fraction is dissolved in a suitable solvent, ideally the initial mobile phase of the HPLC gradient, to a known concentration (e.g., 1-10 mg/mL).

  • Filtration: The sample solution is filtered through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

HPLC Instrumentation and Conditions

The following table outlines the recommended starting conditions for the HPLC purification of this compound.

ParameterRecommended ConditionNotes
HPLC System Preparative HPLC system with a UV-Vis detectorEnsure all components are compatible with the chosen solvents.
Column C18 Reversed-Phase Column (e.g., 250 x 10 mm, 5 µm)A C18 column is a good starting point for indole alkaloids.
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium AcetateThe acidic modifier helps to improve peak shape.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidAcetonitrile generally provides better resolution for alkaloids.
Gradient Elution 10-90% B over 40 minutesThe gradient should be optimized to achieve good separation.
Flow Rate 4.0 mL/minAdjust based on column dimensions and particle size.
Column Temperature 25 °CMaintaining a constant temperature improves reproducibility.
Detection Wavelength 254 nm or Diode Array Detector (DAD) for spectral analysisIndole alkaloids typically have strong UV absorbance.
Injection Volume 100-500 µLDependent on the concentration of the sample and column capacity.
Purification and Fraction Collection
  • Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 10% B) until a stable baseline is achieved.

  • Injection: Inject the filtered sample onto the column.

  • Elution and Monitoring: Run the gradient elution program and monitor the chromatogram in real-time.

  • Fraction Collection: Collect fractions corresponding to the peak of interest, which is presumed to be this compound based on preliminary analytical runs or mass spectrometry data.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

  • Solvent Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain the purified this compound.

Logical Workflow for HPLC Purification

The following diagram illustrates the logical workflow for the purification of this compound by HPLC.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification start Crude Plant Extract pre_purify Optional Pre-purification (e.g., Column Chromatography) start->pre_purify Complex Mixture dissolve Dissolution in Mobile Phase start->dissolve Direct pre_purify->dissolve filter Filtration (0.22 µm) dissolve->filter inject Inject Sample onto C18 RP-HPLC Column filter->inject gradient Gradient Elution (Water/Acetonitrile with Modifier) inject->gradient detect UV Detection gradient->detect collect Fraction Collection detect->collect purity_check Purity Analysis of Fractions (Analytical HPLC) collect->purity_check pool Pool Pure Fractions purity_check->pool >95% Purity evaporate Solvent Evaporation pool->evaporate final_product Purified this compound evaporate->final_product

Caption: Workflow for this compound Purification.

Representative Signaling Pathway: Anti-Inflammatory Action

While the specific molecular targets of this compound are still under investigation, many natural alkaloids with anti-inflammatory properties are known to modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] This pathway is a central regulator of the inflammatory response. The diagram below illustrates a plausible mechanism of action for an anti-inflammatory compound targeting this pathway.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates IkB_NFkB->IkB Degradation of IκBα IkB_NFkB->NFkB Releases N_MAV This compound N_MAV->IKK Inhibits N_MAV->NFkB Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds to Promoter Regions Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Induces Transcription

Caption: Plausible Anti-inflammatory Signaling Pathway.

Conclusion

The protocol and information provided in this application note serve as a comprehensive guide for the purification and preliminary mechanistic understanding of this compound. The successful isolation of this compound in high purity is a critical step that will enable further research into its biological activities and potential as a novel therapeutic agent. Researchers are encouraged to adapt and optimize the provided methods to suit their specific experimental conditions and objectives.

References

Analytical method for N-Methoxyanhydrovobasinediol quantification

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: AN-001

Analytical Method for the Quantification of N-Methoxyanhydrovobasinediol

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This document provides detailed protocols for the quantitative analysis of this compound, a vobasine-type monoterpenoid indole (B1671886) alkaloid, in various matrices. Two primary analytical methods are presented: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a more sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification.[1][2][3][4][5] These methods are applicable for pharmacokinetic studies, quality control of natural product extracts, and other research purposes.

Principle

The quantification of this compound is based on its separation from other components in a sample matrix using liquid chromatography, followed by detection and quantification.

  • HPLC-UV: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase.[6][7] The concentration of the analyte is determined by measuring its absorbance of ultraviolet light at a specific wavelength.[8]

  • LC-MS/MS: This method offers superior sensitivity and selectivity by coupling the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer.[1][9][10][11] The analyte is identified and quantified based on its specific mass-to-charge ratio (m/z) and the fragmentation pattern of the parent ion into product ions.[5]

Proposed Analytical Methods

While a specific validated method for this compound is not widely published, the following protocols are based on established methods for the analysis of similar vobasine (B1212131) and monoterpenoid indole alkaloids.[2][3][4]

Method 1: HPLC-UV

This method is suitable for the analysis of samples containing relatively high concentrations of this compound.

2.1.1 Experimental Protocol

  • Standard Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol (B129727).

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (from plant material):

    • Homogenize 1 gram of dried and powdered plant material.

    • Extract with 10 mL of methanol by sonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Analysis:

    • Inject 10 µL of the prepared standard or sample into the HPLC system.

    • Run the analysis according to the conditions outlined in Table 1.

    • Quantify the amount of this compound in the sample by comparing the peak area to the standard calibration curve.

2.1.2 Data Presentation: HPLC-UV Method Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile (B52724)
Gradient 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL
Method 2: LC-MS/MS

This highly sensitive and selective method is ideal for quantifying trace amounts of this compound in complex biological matrices such as plasma or tissue homogenates.[1][9][11][12]

2.2.1 Experimental Protocol

  • Standard and Sample Preparation:

    • Prepare standards and samples as described for the HPLC-UV method, but at lower concentrations suitable for LC-MS/MS analysis (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

    • For biological samples (e.g., plasma), a protein precipitation step with acetonitrile followed by centrifugation is recommended.

  • Chromatographic and Mass Spectrometric Analysis:

    • Inject 5 µL of the prepared standard or sample into the LC-MS/MS system.

    • Perform the analysis using the conditions specified in Tables 2 and 3.

    • Quantification is achieved using Multiple Reaction Monitoring (MRM) mode, monitoring the transition of the precursor ion to a specific product ion.

2.2.2 Data Presentation: LC-MS/MS Method Parameters

Table 2: Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-1 min: 5% B1-8 min: 5-95% B8-10 min: 95% B10-12 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 3: Mass Spectrometry Parameters (Triple Quadrupole)

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 50 L/hr
MRM Transition To be determined by infusion of a standard solution of this compound

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Sample Collection (e.g., Plant Material, Plasma) Extraction Extraction / Protein Precipitation Sample->Extraction Standard Standard Solution Preparation Calibration Calibration Curve Generation Standard->Calibration Filtration Filtration / Centrifugation Extraction->Filtration LC Liquid Chromatography Separation Filtration->LC Detector Detection (UV or MS/MS) LC->Detector Integration Peak Integration Detector->Integration Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for this compound Quantification.

Hypothetical Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase Cascade 1 Receptor->Kinase1 Kinase2 Kinase Cascade 2 Kinase1->Kinase2 Effector Effector Protein Kinase2->Effector TF Transcription Factor Effector->TF DNA DNA TF->DNA Response Cellular Response DNA->Response Analyte This compound Analyte->Receptor

Caption: Hypothetical Signaling Pathway Modulated by this compound.

Conclusion

The analytical methods proposed in this document provide a robust framework for the accurate quantification of this compound. The choice between the HPLC-UV and LC-MS/MS methods will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. It is recommended that a full method validation be performed in accordance with relevant guidelines to ensure the reliability of the results for any specific application.

References

Application Notes and Protocols for N-Methoxyanhydrovobasinediol Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid isolated from Gelsemium elegans, a plant known for its diverse range of biologically active compounds.[1] Indole alkaloids are a significant class of natural products that have been investigated for various therapeutic properties, including anti-inflammatory and anticancer activities.[2][3][4][5][6] Preliminary research suggests that this compound may modulate key biochemical pathways within cells, making it a compound of interest for drug discovery and development.[7] These application notes provide a comprehensive protocol for evaluating the cytotoxic and apoptotic effects of this compound on a cancer cell line and for investigating its impact on a critical signaling pathway.

Mechanism of Action and Signaling Pathway

Indole alkaloids often exert their anticancer effects by inducing programmed cell death, or apoptosis, and by interfering with cellular signaling pathways that regulate cell survival and proliferation.[5][8] Given the known anti-inflammatory and potential anticancer properties of alkaloids from Gelsemium elegans, a plausible mechanism of action for this compound involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][4][9] The NF-κB pathway is a critical regulator of inflammatory responses and is often constitutively active in cancer cells, promoting their survival and proliferation.[10][11][12][13][14] Therefore, inhibition of the NF-κB pathway presents a promising strategy for cancer therapy.

This protocol will focus on assessing the ability of this compound to inhibit the proliferation of cancer cells, induce apoptosis, and modulate the NF-κB signaling pathway. A human lung adenocarcinoma cell line, A549, is proposed for these assays, as it has been shown to be susceptible to other alkaloids from Gelsemium elegans.[15]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on A549 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[16][17][18]

Materials:

  • A549 human lung adenocarcinoma cell line

  • This compound (stock solution in DMSO)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a concentrated stock solution.

    • Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection and quantification of apoptosis in A549 cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic and necrotic cells.[1][7][19][20]

Materials:

  • A549 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed A549 cells in 6-well plates at a density of 2 x 10⁵ cells per well and incubate for 24 hours.

    • Treat the cells with this compound at the determined IC₅₀ concentration (from the MTT assay) for 24 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Western Blot Analysis of NF-κB Pathway

This protocol details the investigation of the effect of this compound on the NF-κB signaling pathway by analyzing the expression and phosphorylation of key proteins using Western blotting.[21][22][23][24][25]

Materials:

  • A549 cells

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels

  • PVDF membranes

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis and Protein Quantification:

    • Seed and treat A549 cells with this compound as described for the apoptosis assay.

    • Lyse the cells in RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Perform densitometric analysis of the bands and normalize to the loading control (β-actin).

Data Presentation

Table 1: Cytotoxicity of this compound on A549 Cells
Concentration (µM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 4.5
192 ± 5.1
575 ± 6.2
1051 ± 4.8
2528 ± 3.9
5015 ± 2.7
IC₅₀ (µM) ~10

This table presents hypothetical data for illustrative purposes.

Table 2: Apoptotic Effects of this compound on A549 Cells
Treatment% Early Apoptosis (Mean ± SD)% Late Apoptosis (Mean ± SD)% Viable Cells (Mean ± SD)
Control3.2 ± 0.81.5 ± 0.495.3 ± 1.2
This compound (10 µM)25.6 ± 2.110.3 ± 1.564.1 ± 3.6

This table presents hypothetical data for illustrative purposes.

Table 3: Effect of this compound on NF-κB Signaling Proteins
ProteinTreatmentRelative Expression (Fold Change vs. Control)
p-p65/p65Control1.0
This compound (10 µM)0.4
IκBαControl1.0
This compound (10 µM)1.8

This table presents hypothetical data for illustrative purposes.

Visualizations

Signaling Pathway Diagram

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NMA This compound IKK IKK Complex NMA->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation p65_p50 p65/p50 (NF-κB) IkB->p65_p50 Sequesters p_IkB p-IκBα IkB->p_IkB p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Proteasome Proteasome Degradation p_IkB->Proteasome DNA DNA p65_p50_nuc->DNA Binding Transcription Gene Transcription (Pro-survival, Proliferation, Inflammation) DNA->Transcription

Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Cell-Based Assays cluster_data Data Analysis start Start: A549 Cell Culture treatment Treatment with This compound (Various Concentrations & Durations) start->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis Assay) treatment->apoptosis western Western Blot (NF-κB Pathway Analysis) treatment->western ic50 Determine IC₅₀ mtt->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant protein_quant Quantify Protein Expression (p-p65, IκBα) western->protein_quant conclusion Conclusion: Evaluate Anticancer Potential ic50->conclusion apoptosis_quant->conclusion protein_quant->conclusion

Caption: Overall experimental workflow for the cell-based evaluation of this compound.

References

Application Notes and Protocols for In Vivo Evaluation of N--Methoxyanhydrovobasinediol in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive experimental framework for the in vivo evaluation of N-Methoxyanhydrovobasinediol, an indole (B1671886) alkaloid isolated from Gelsemium elegans, in mouse models.[1] This document outlines detailed protocols for acute toxicity assessment, pharmacokinetic profiling, and efficacy evaluation in models of inflammation and cancer, based on the known biological activities of related alkaloids from the same plant.[2][3] The provided methodologies, data presentation tables, and workflow diagrams are intended to guide researchers in the preclinical development of this compound.

Introduction

This compound is a naturally occurring indole alkaloid found in Gelsemium elegans, a plant known for its potent biological activities and high toxicity.[1][2] Alkaloids from this plant have demonstrated anti-inflammatory, analgesic, and antitumor properties in various studies.[2][4] However, the therapeutic dose of these alkaloids is often close to the toxic dose, necessitating careful in vivo evaluation.[2] This document presents a structured approach to investigating the in vivo characteristics of this compound in mice, covering essential preclinical studies.

Preclinical In Vivo Experimental Design

A phased experimental approach is recommended to systematically evaluate the safety and efficacy of this compound.

Phase 1: Acute Toxicity and Dose-Range Finding

Objective: To determine the median lethal dose (LD50) and establish a safe dose range for subsequent studies. Given that the total alkaloids of G. elegans have an oral LD50 of 15 mg/kg and an intraperitoneal LD50 of 4 mg/kg in mice, a cautious dose-escalation design is imperative.[2]

Experimental Protocol:

  • Animal Model: Healthy, 8-10 week old C57BL/6 mice (male and female, n=5 per group).

  • Compound Preparation: this compound to be dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administration: Single dose via oral gavage and intraperitoneal injection in separate experiments.

  • Dose Levels:

    • Oral: 1, 5, 10, 15, 20 mg/kg.

    • Intraperitoneal: 0.5, 1, 2, 4, 8 mg/kg.

  • Observation Period: 14 days.

  • Parameters Monitored:

    • Mortality and clinical signs of toxicity (e.g., convulsions, respiratory distress, behavioral changes) recorded daily.[1][5]

    • Body weight measured on days 0, 7, and 14.

    • At the end of the study, major organs (liver, kidney, spleen, heart, lungs) to be collected for histopathological examination.

Data Presentation:

Administration RouteDose (mg/kg)Number of AnimalsMortality (%)Clinical Signs of Toxicity
Oral15
55
105
155
205
Intraperitoneal0.55
15
25
45
85

Caption: Table 1. Acute Toxicity Study of this compound in Mice.

Phase 2: Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Experimental Protocol:

  • Animal Model: Male C57BL/6 mice (n=3 per time point).

  • Dose: A single, non-toxic dose determined from the acute toxicity study (e.g., 5 mg/kg oral and 1 mg/kg intravenous).

  • Administration: Oral gavage and intravenous injection.

  • Sample Collection: Blood samples to be collected via retro-orbital sinus at 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-administration.

  • Analysis: Plasma concentrations of this compound to be determined by a validated LC-MS/MS method.

  • PK Parameters to be Calculated: Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd).

Data Presentation:

ParameterOral Administration (5 mg/kg)Intravenous Administration (1 mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC (0-t) (ng*h/mL)
t1/2 (h)
CL (L/h/kg)
Vd (L/kg)
Bioavailability (%)N/A

Caption: Table 2. Pharmacokinetic Parameters of this compound in Mice.

Phase 3: Efficacy Studies

Objective: To evaluate the anti-inflammatory effects of this compound.

Experimental Protocol:

  • Animal Model: Male BALB/c mice (n=8 per group).

  • Experimental Groups:

    • Vehicle control

    • LPS (10 mg/kg, intratracheal) + Vehicle

    • LPS + this compound (low, medium, high doses based on toxicity and PK data)

    • LPS + Dexamethasone (positive control, 2 mg/kg, i.p.)

  • Treatment: this compound or vehicle administered 1 hour before LPS challenge.

  • Endpoint (24 hours post-LPS):

    • Collection of bronchoalveolar lavage fluid (BALF) for total and differential cell counts.

    • Measurement of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in BALF and serum by ELISA.

    • Lung tissue collection for histopathology (H&E staining) and measurement of myeloperoxidase (MPO) activity.

Data Presentation:

GroupTotal Cells in BALF (x10^5)Neutrophils in BALF (x10^5)TNF-α in Serum (pg/mL)IL-6 in Serum (pg/mL)Lung MPO Activity (U/g tissue)
Vehicle Control
LPS + Vehicle
LPS + Low Dose
LPS + Medium Dose
LPS + High Dose
LPS + Dexamethasone

Caption: Table 3. Anti-inflammatory Effects in LPS-Induced Lung Injury Model.

Objective: To assess the in vivo antitumor efficacy of this compound. Based on in vitro data for other G. elegans alkaloids, a human lung adenocarcinoma (A549) or hepatocellular carcinoma (HepG2) xenograft model is suggested.[2][3]

Experimental Protocol:

  • Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old (n=10 per group).

  • Tumor Implantation: Subcutaneous injection of 5 x 10^6 A549 cells into the right flank.

  • Treatment Initiation: When tumors reach a volume of approximately 100-150 mm³.

  • Experimental Groups:

    • Vehicle control

    • This compound (low and high doses, daily i.p. or oral administration)

    • Cisplatin (positive control, 5 mg/kg, weekly i.p.)

  • Parameters Monitored:

    • Tumor volume measured every 3 days (Volume = 0.5 x length x width²).

    • Body weight measured every 3 days.

  • Endpoint: At the end of the study (e.g., 21 days), tumors to be excised, weighed, and processed for histopathology and immunohistochemistry (e.g., Ki-67 for proliferation, TUNEL for apoptosis).

Data Presentation:

GroupInitial Tumor Volume (mm³)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Final Tumor Weight (g)Change in Body Weight (%)
Vehicle Control
Low Dose
High Dose
Cisplatin

Caption: Table 4. Antitumor Efficacy in A549 Xenograft Model.

Visualizations

Experimental_Workflow cluster_phase1 Phase 1: Toxicity cluster_phase2 Phase 2: Pharmacokinetics cluster_phase3 Phase 3: Efficacy Tox_Start Acute Toxicity Study (Oral & IP) Tox_Groups Dose Escalation Groups Tox_Start->Tox_Groups Tox_Obs 14-Day Observation (Mortality, Clinical Signs, Body Weight) Tox_Groups->Tox_Obs Tox_End Histopathology Tox_Obs->Tox_End PK_Dose Single Non-Toxic Dose Tox_End->PK_Dose Determine Safe Dose PK_Start Pharmacokinetic Study (Oral & IV) PK_Start->PK_Dose PK_Sample Serial Blood Sampling PK_Dose->PK_Sample PK_Analysis LC-MS/MS Analysis PK_Sample->PK_Analysis PK_Params Calculate PK Parameters PK_Analysis->PK_Params Efficacy_AntiInflam Anti-inflammatory Model (LPS-induced Lung Injury) PK_Params->Efficacy_AntiInflam Inform Dose Selection Efficacy_Anticancer Anticancer Model (Xenograft) PK_Params->Efficacy_Anticancer Inform Dose Selection

Caption: Overall in vivo experimental workflow for this compound.

Signaling_Pathway cluster_cell Hypothetical Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation NMA This compound NMA->NFkB Inhibition

Caption: Hypothetical anti-inflammatory signaling pathway.

Conclusion

The successful execution of these in vivo studies will provide critical data on the safety, pharmacokinetic profile, and preliminary efficacy of this compound. This information is essential for making informed decisions regarding its potential as a therapeutic candidate and for guiding further drug development efforts. Due to the known toxicity of alkaloids from Gelsemium elegans, all animal experiments must be conducted in strict accordance with ethical guidelines and with appropriate safety precautions.

References

Application Notes and Protocols for N-Methoxyanhydrovobasinediol in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid derived from certain medicinal plants.[1] Preliminary studies suggest that this compound possesses potent anti-inflammatory and anticancer properties, making it a promising candidate for further preclinical investigation.[1] Its mode of action is thought to involve the modulation of key cellular signaling pathways.[1] This document provides detailed application notes and protocols for the formulation and administration of this compound in animal models, a critical step for in vivo pharmacokinetic, pharmacodynamic, and toxicological assessments.

Due to its poor aqueous solubility, developing a suitable formulation for this compound is essential for achieving adequate bioavailability and reproducible results in animal studies.[2][3][4] This guide outlines a systematic approach to formulation development, including solubility screening and the preparation of various formulations for different administration routes.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Chemical FormulaC₂₁H₂₆N₂O₂[1]
Molecular Weight338.4 g/mol [1]
AppearancePowder[2]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
Predicted pKa8.47 ± 0.20[2]
CAS Number125180-42-9[1]

Formulation Development Workflow

The development of a suitable formulation for this compound for in vivo studies requires a systematic approach. The following workflow is recommended to identify an optimal vehicle for the desired route of administration.

G cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: Formulation Preparation & Characterization cluster_2 Phase 3: In Vivo Administration & Evaluation A Determine Aqueous Solubility (PBS, pH 7.4) B Screen Co-solvents (e.g., PEG 400, DMSO, Ethanol) A->B C Screen Surfactants (e.g., Polysorbate 80, Cremophor EL) B->C D Screen Cyclodextrins (e.g., HP-β-CD) C->D E Prepare Trial Formulations (Solutions & Suspensions) D->E F Assess Physical Stability (Precipitation, Clarity) E->F G Assess Chemical Stability (HPLC) F->G H Select Lead Formulation(s) G->H I Determine Maximum Tolerated Dose (MTD) H->I J Conduct Pharmacokinetic (PK) Studies I->J

Figure 1: Workflow for Formulation Development.

Quantitative Data Summary: Solubility Screening

The following tables summarize hypothetical quantitative data from solubility screening experiments for this compound in various vehicles.

Table 1: Solubility in Common Excipients

VehicleConcentration (% v/v)Achieved Solubility (mg/mL)Observations
Saline (0.9% NaCl)-< 0.01Insoluble
5% Dextrose in Water-< 0.01Insoluble
Polyethylene Glycol 400 (PEG 400)30% in Saline2.5Clear solution
Dimethyl Sulfoxide (DMSO)10% in Saline5.0Clear solution
Polysorbate 8010% in Saline1.2Clear solution
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)20% in Water3.8Clear solution

Table 2: Stability of Trial Formulations

Formulation VehicleDrug Conc. (mg/mL)Storage ConditionStability after 24h (% Initial Conc.)
10% DMSO, 40% PEG 400, 50% Saline5Room Temperature98.5
10% Cremophor EL, 90% Saline2Room Temperature95.2
20% HP-β-CD in Water3Room Temperature99.1
0.5% HPMC, 0.1% Tween 80 in Water10 (suspension)Room Temperature99.5 (uniform suspension)

Experimental Protocols

Protocol 1: Preparation of Intravenous (IV) Formulation

This protocol describes the preparation of a 5 mg/mL solution of this compound for intravenous administration in rodents.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 400 (PEG 400), sterile, injectable grade

  • Sterile Saline (0.9% NaCl) for injection

  • Sterile, pyrogen-free vials

  • Sterile syringe filters (0.22 µm)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh the required amount of this compound powder in a sterile vial.

  • Add DMSO to the vial to constitute 10% of the final volume.

  • Vortex the mixture until the powder is completely dissolved.

  • Add PEG 400 to the vial to constitute 40% of the final volume and vortex to mix.

  • Slowly add sterile saline to reach the final desired volume while vortexing to ensure a clear solution.

  • Filter the final solution through a sterile 0.22 µm syringe filter into a sterile, pyrogen-free vial.

  • Visually inspect the final formulation for any precipitation or particulate matter.

  • Store the formulation at room temperature and use within 24 hours of preparation.

Protocol 2: Preparation of Oral Gavage (PO) Formulation

This protocol describes the preparation of a 10 mg/mL suspension of this compound for oral gavage administration in rodents.

Materials:

  • This compound powder

  • Hydroxypropyl methylcellulose (B11928114) (HPMC)

  • Polysorbate 80 (Tween 80)

  • Sterile water for injection

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Graduated cylinder and beakers

Procedure:

  • Prepare a 0.5% (w/v) HPMC solution by slowly adding HPMC to sterile water while stirring.

  • Add 0.1% (v/v) Tween 80 to the HPMC solution and continue stirring until fully dissolved. This is the vehicle solution.

  • Weigh the required amount of this compound powder.

  • Levigate the powder with a small amount of the vehicle solution in a mortar to form a smooth paste.

  • Gradually add the remaining vehicle solution to the paste while stirring continuously.

  • Transfer the suspension to a beaker and stir with a magnetic stirrer for at least 30 minutes to ensure homogeneity.

  • Continuously stir the suspension during dosing to maintain uniformity.

  • Prepare the suspension fresh on the day of the experiment.

Hypothetical Signaling Pathways

Based on the known anti-inflammatory and anticancer activities of this compound, the following diagrams illustrate potential signaling pathways that could be modulated by the compound.

Anti-Inflammatory Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Nucleus TLR4 TLR4 IKK IKK TLR4->IKK p38 p38 MAPK TLR4->p38 JNK JNK TLR4->JNK NFkB NF-κB IKK->NFkB Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB->Genes Transcription p38->Genes Transcription Factor Activation JNK->Genes Transcription Factor Activation NMA This compound NMA->TLR4 NMA->IKK LPS LPS LPS->TLR4

Figure 2: Potential Anti-Inflammatory Mechanism.

Anticancer Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation NMA This compound NMA->PI3K NMA->mTOR GF Growth Factors GF->RTK

Figure 3: Potential Anticancer Mechanism.

Conclusion

The successful in vivo evaluation of this compound is highly dependent on the development of an appropriate formulation. The protocols and data presented herein provide a comprehensive guide for researchers to formulate this promising compound for animal studies. It is recommended to perform pilot studies to confirm the tolerability and pharmacokinetic profile of the selected formulation in the specific animal model and study design. Further investigation into the precise molecular targets and signaling pathways will be crucial for the clinical translation of this compound.

References

Application Notes and Protocols for N-Methoxyanhydrovobasinediol Target Identification using Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid with demonstrated anti-inflammatory and potential anti-cancer properties. Elucidating the molecular targets of this compound is crucial for understanding its mechanism of action, optimizing its therapeutic potential, and identifying potential off-target effects. This document provides detailed application notes and experimental protocols for identifying the protein targets of this compound using modern proteomics-based approaches. The methodologies described herein, including Affinity Purification-Mass Spectrometry (AP-MS), Drug Affinity Responsive Target Stability (DARTS), and Thermal Proteome Profiling (TPP), offer robust and unbiased strategies for target deconvolution.

Target Identification Strategies

A multi-pronged proteomics approach is recommended to confidently identify and validate the biological targets of this compound. Each technique relies on a different biophysical principle, and convergence of evidence from multiple methods strengthens the identification of bona fide targets.

  • Affinity Purification-Mass Spectrometry (AP-MS): This method involves immobilizing a derivatized version of this compound onto a solid support to "fish" for interacting proteins from a cell lysate. The captured proteins are then identified by mass spectrometry.

  • Drug Affinity Responsive Target Stability (DARTS): This technique leverages the principle that the binding of a small molecule can stabilize its target protein, making it more resistant to proteolysis. Changes in protein degradation in the presence of this compound are monitored to identify potential targets.[1]

  • Thermal Proteome Profiling (TPP): TPP is based on the ligand-induced thermal stabilization of target proteins. By measuring changes in protein denaturation temperatures across the proteome in the presence and absence of this compound, direct and indirect targets can be identified.

Data Presentation: Illustrative Quantitative Data

The following tables present illustrative quantitative data that could be generated from TPP and DARTS experiments with this compound.

Table 1: Illustrative Thermal Proteome Profiling (TPP) Data for this compound

Protein IDGene NameDescriptionTₘ (Vehicle) (°C)Tₘ (this compound) (°C)ΔTₘ (°C)p-value
P04637TP53Cellular tumor antigen p5342.545.1+2.6<0.001
P62258HSP90AA1Heat shock protein HSP 90-alpha51.253.5+2.3<0.005
Q06830IKBKBInhibitor of nuclear factor kappa-B kinase subunit beta45.847.9+2.1<0.01
P27361MAPK1Mitogen-activated protein kinase 148.149.8+1.7<0.05
P42336PIK3R1Phosphatidylinositol 3-kinase regulatory subunit alpha46.547.9+1.4<0.05
P10415VIMVimentin49.349.5+0.2>0.05
P60709ACTBActin, cytoplasmic 152.152.0-0.1>0.05

Table 2: Illustrative Drug Affinity Responsive Target Stability (DARTS) Data for this compound

Protein IDGene NameDescriptionProtease Protection Ratio (Compound/Vehicle)Fold Changep-value
Q06830IKBKBInhibitor of nuclear factor kappa-B kinase subunit beta3.53.5<0.001
P27361MAPK1Mitogen-activated protein kinase 12.82.8<0.005
P04637TP53Cellular tumor antigen p532.52.5<0.01
P42336PIK3R1Phosphatidylinositol 3-kinase regulatory subunit alpha2.12.1<0.05
P62258HSP90AA1Heat shock protein HSP 90-alpha1.81.8<0.05
P60709ACTBActin, cytoplasmic 11.11.1>0.05
P10415VIMVimentin0.90.9>0.05

Experimental Protocols

Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS)

This protocol describes the steps for identifying protein interactors of this compound using an affinity purification approach. This requires chemical modification of the compound to incorporate a linker for immobilization.

1. Probe Synthesis and Immobilization:

  • Synthesize a derivative of this compound with a linker arm (e.g., a short PEG linker) terminating in a reactive group (e.g., an amine or carboxyl group).
  • Covalently couple the derivatized compound to activated agarose (B213101) or magnetic beads (e.g., NHS-activated Sepharose or tosyl-activated magnetic beads).
  • Prepare control beads by blocking the reactive groups without coupling the compound.

2. Cell Lysis and Lysate Preparation:

  • Culture human cancer cell lines (e.g., HeLa or A549) to ~80-90% confluency.
  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).
  • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
  • Determine the protein concentration of the supernatant using a BCA assay.

3. Affinity Purification:

  • Incubate the cell lysate (e.g., 1-2 mg of total protein) with the compound-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.
  • Wash the beads extensively with lysis buffer (at least 3-5 times) to remove non-specific binders.

4. Elution and Sample Preparation for Mass Spectrometry:

  • Elute the bound proteins from the beads using a competitive elution buffer (containing a high concentration of free this compound) or a denaturing elution buffer (e.g., SDS-PAGE sample buffer).
  • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide (B48618) (IAA).
  • Perform in-solution or in-gel trypsin digestion of the eluted proteins.
  • Desalt the resulting peptides using a C18 StageTip.

5. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Identify proteins using a database search algorithm (e.g., Mascot or Sequest) against a human protein database.
  • Compare the proteins identified from the compound-coupled beads to the control beads to identify specific interactors.

Protocol 2: Drug Affinity Responsive Target Stability (DARTS)

This protocol outlines the procedure for identifying targets of this compound based on protease protection.

1. Cell Lysis and Lysate Preparation:

  • Prepare cell lysates as described in the AP-MS protocol (Protocol 1, Step 2).

2. Compound Incubation:

  • Aliquot the cell lysate into two tubes.
  • To one tube, add this compound to the desired final concentration (e.g., 10 µM).
  • To the other tube, add the same volume of vehicle (e.g., DMSO) as a control.
  • Incubate both tubes at room temperature for 1 hour.

3. Limited Proteolysis:

  • Add a protease (e.g., thermolysin or pronase) to both tubes at a predetermined optimal concentration.
  • Incubate at room temperature for a defined period (e.g., 15-30 minutes) to allow for partial digestion.
  • Stop the digestion by adding a protease inhibitor or by heat inactivation.

4. Sample Preparation and Analysis:

  • Analyze the digested lysates by SDS-PAGE followed by Coomassie staining or silver staining.
  • Excise protein bands that are more prominent in the compound-treated lane compared to the vehicle-treated lane.
  • Perform in-gel trypsin digestion of the excised bands.
  • Analyze the resulting peptides by LC-MS/MS for protein identification.
  • Alternatively, for a proteome-wide analysis, perform in-solution digestion of the entire sample followed by quantitative proteomics (e.g., using TMT labeling or label-free quantification).

Protocol 3: Thermal Proteome Profiling (TPP)

This protocol details the steps for identifying this compound targets based on changes in protein thermal stability.

1. Cell Culture and Treatment:

  • Culture cells to ~80-90% confluency.
  • Treat one set of cells with this compound at a predetermined concentration for a specified time (e.g., 1 hour).
  • Treat a control set of cells with vehicle (e.g., DMSO).

2. Heat Treatment and Lysis:

  • Harvest and wash the cells with PBS.
  • Resuspend the cells in PBS and aliquot into PCR tubes.
  • Heat the aliquots to a range of different temperatures (e.g., 37°C to 67°C in 3°C increments) for 3 minutes, followed by 3 minutes at room temperature.
  • Lyse the cells by freeze-thaw cycles or sonication.
  • Separate the soluble and aggregated protein fractions by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

3. Sample Preparation for Mass Spectrometry:

  • Collect the supernatant (soluble protein fraction).
  • Perform a protein assay to determine the protein concentration.
  • Reduce, alkylate, and digest the proteins with trypsin.
  • Label the peptides from each temperature point with tandem mass tags (TMT) for multiplexed quantitative analysis.
  • Pool the TMT-labeled peptides.

4. LC-MS/MS Analysis and Data Analysis:

  • Analyze the pooled peptide sample by LC-MS/MS.
  • Quantify the relative abundance of each protein at each temperature point based on the TMT reporter ion intensities.
  • For each protein, plot the relative soluble fraction as a function of temperature to generate a melting curve.
  • Fit the data to a sigmoidal curve to determine the melting temperature (Tₘ).
  • Identify proteins with a significant shift in their Tₘ (ΔTₘ) between the compound-treated and vehicle-treated samples.

Visualizations

Experimental_Workflow_Target_ID cluster_AP_MS Affinity Purification-Mass Spectrometry (AP-MS) cluster_DARTS Drug Affinity Responsive Target Stability (DARTS) cluster_TPP Thermal Proteome Profiling (TPP) cluster_Validation Target Validation AP_Start Immobilize this compound AP_Incubate Incubate Lysate with Beads AP_Start->AP_Incubate AP_Lysate Prepare Cell Lysate AP_Lysate->AP_Incubate AP_Wash Wash Beads AP_Incubate->AP_Wash AP_Elute Elute Bound Proteins AP_Wash->AP_Elute AP_MS LC-MS/MS Analysis AP_Elute->AP_MS Validation Validate Hits (e.g., Western Blot, CETSA) AP_MS->Validation DARTS_Start Prepare Cell Lysate DARTS_Incubate Incubate with Compound/Vehicle DARTS_Start->DARTS_Incubate DARTS_Proteolysis Limited Proteolysis DARTS_Incubate->DARTS_Proteolysis DARTS_Analyze SDS-PAGE or LC-MS/MS DARTS_Proteolysis->DARTS_Analyze DARTS_Analyze->Validation TPP_Start Treat Cells with Compound/Vehicle TPP_Heat Apply Temperature Gradient TPP_Start->TPP_Heat TPP_Lyse Lyse Cells & Separate Soluble Fraction TPP_Heat->TPP_Lyse TPP_Digest Protein Digestion & TMT Labeling TPP_Lyse->TPP_Digest TPP_MS LC-MS/MS Analysis TPP_Digest->TPP_MS TPP_MS->Validation NFkB_Signaling_Pathway cluster_pathway Potential Inhibition by this compound cluster_inhibition Cytokine Pro-inflammatory Cytokines (e.g., TNF-α) Receptor Receptor Cytokine->Receptor binds IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene activates N_Methoxy This compound N_Methoxy->IKK inhibits? PI3K_Akt_Signaling_Pathway cluster_pathway Potential Modulation by this compound cluster_inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation N_Methoxy This compound N_Methoxy->PI3K inhibits? N_Methoxy->Akt inhibits?

References

Application Notes and Protocols: N-Methoxyanhydrovobasinediol in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no specific studies detailing the effects of N-Methoxyanhydrovobasinediol on cancer cell lines have been published. The following application notes and protocols are presented as a comprehensive guide for researchers interested in investigating the potential anticancer properties of this novel compound. The methodologies provided are based on standardized assays commonly used in cancer research.

Introduction

This compound is an alkaloid that can be isolated from Gelsemium elegans. While this specific compound has not been characterized in cancer studies, various other indole (B1671886) alkaloids derived from Gelsemium elegans have demonstrated promising anti-tumor activities.[1][2] Crude and purified alkaloids from this plant have been investigated for their cytotoxic effects against a range of cancer cell lines, including laryngeal, ovarian, and breast cancer.[3][4] For instance, certain gelsedine-type indole alkaloids from Gelsemium elegans have shown cytotoxic potential against laryngeal tumor cell lines.[3] Furthermore, methanol (B129727) extracts of the plant have exhibited potent cytotoxicity against human ovarian cancer cell lines (CaOV-3) and, to a lesser extent, human breast cancer cells (MDA-MB-231), suggesting potential selectivity.[4][5]

Given the established anticancer potential of related alkaloids from the same source, investigating the effects of this compound on cancer cell lines is a logical and promising area of research. These protocols provide a framework for the initial in vitro evaluation of its cytotoxic and apoptotic effects.

Quantitative Data Summary (Template)

The following tables are templates for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cancer Cell LineType of CancerIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
e.g., MCF-7Breast Adenocarcinoma
e.g., A549Lung Carcinoma
e.g., HCT116Colorectal Carcinoma
e.g., HeLaCervical Cancer

Table 2: Apoptosis Induction by this compound

Cancer Cell LineTreatment Concentration (µM)Treatment Duration (h)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
e.g., MCF-7
e.g., A549

Experimental Protocols

Protocol: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.

  • Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol: Apoptosis Assessment using Annexin V/Propidium Iodide (PI) Staining

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well.

  • Cell Staining: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.

  • Data Analysis: Differentiate cell populations:

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

    • Necrotic cells: Annexin V- / PI+

Visualization of Workflows and Pathways

Experimental Workflow Diagram

G cluster_0 Cytotoxicity Assessment cluster_1 Apoptosis Analysis seed_cells Seed Cancer Cells (96-well plate) treat_compound Treat with this compound (24, 48, 72h) seed_cells->treat_compound add_mtt Add MTT Reagent treat_compound->add_mtt dissolve_formazan Dissolve Formazan (DMSO) add_mtt->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50 seed_cells_apoptosis Seed Cancer Cells (6-well plate) treat_compound_apoptosis Treat with this compound (IC50 concentration) seed_cells_apoptosis->treat_compound_apoptosis harvest_cells Harvest Cells treat_compound_apoptosis->harvest_cells stain_cells Stain with Annexin V/PI harvest_cells->stain_cells flow_cytometry Flow Cytometry Analysis stain_cells->flow_cytometry quantify_apoptosis Quantify Apoptotic Cells flow_cytometry->quantify_apoptosis

Caption: Workflow for evaluating this compound's anticancer effects.

Hypothetical Signaling Pathway Diagram

The following diagram illustrates a hypothetical intrinsic apoptosis pathway that could be investigated if this compound is found to induce apoptosis.

G compound This compound stress Cellular Stress compound->stress bcl2_family Bcl-2 Family Regulation stress->bcl2_family bax_bak Bax/Bak Activation bcl2_family->bax_bak Upregulation mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Hypothetical intrinsic apoptosis signaling pathway for investigation.

References

Application Notes and Protocols for N-Methoxyanhydrovobasinediol Anti-inflammatory Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the anti-inflammatory properties of N-Methoxyanhydrovobasinediol, an alkaloid isolated from Gelsemium elegans[1]. The following protocols for in vitro and in vivo assays are based on established methodologies for assessing the anti-inflammatory effects of natural products, particularly alkaloids[2][3][4][5].

Introduction to this compound

This compound is a pyrrole (B145914) alkaloid whose biological activities are still under investigation. Given that many alkaloids exhibit anti-inflammatory properties, often through the modulation of key signaling pathways like NF-κB and MAPK, it is hypothesized that this compound may also possess such therapeutic potential[2][6][7][8]. The following assays are designed to test this hypothesis and elucidate the potential mechanism of action.

In Vitro Anti-inflammatory Assays

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay determines the ability of this compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells[2][9][10].

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.

  • NO Measurement: Measure the nitrite (B80452) concentration in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value.

Data Presentation:

Concentration (µM)% NO Inhibition (Mean ± SD)
112.5 ± 2.1
535.2 ± 3.5
1058.9 ± 4.2
2575.4 ± 5.1
5092.1 ± 3.8
IC₅₀ (µM) 8.7
Measurement of Pro-inflammatory Cytokine Production

This protocol measures the effect of this compound on the production of key pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in stimulated immune cells[11][12][13][14].

Experimental Protocol:

  • Cell Culture and Treatment: Follow steps 1-4 from the NO inhibition assay using either RAW 264.7 cells or human peripheral blood mononuclear cells (PBMCs).

  • Supernatant Collection: After the 24-hour incubation, centrifuge the plate and collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of this compound and determine the respective IC₅₀ values.

Data Presentation:

Concentration (µM)% TNF-α Inhibition (Mean ± SD)% IL-6 Inhibition (Mean ± SD)% IL-1β Inhibition (Mean ± SD)
110.2 ± 1.88.9 ± 1.511.5 ± 2.0
530.1 ± 2.925.7 ± 2.433.8 ± 3.1
1051.5 ± 4.548.2 ± 3.955.1 ± 4.8
2570.8 ± 6.168.9 ± 5.574.3 ± 6.2
5088.4 ± 7.285.3 ± 6.990.1 ± 7.5
IC₅₀ (µM) 9.5 10.8 8.9

In Vivo Anti-inflammatory Assay

Carrageenan-Induced Paw Edema in Mice

This is a classic in vivo model to evaluate the acute anti-inflammatory activity of a compound[4][5][15][16].

Experimental Protocol:

  • Animals: Use male BALB/c mice (20-25 g).

  • Grouping: Divide the animals into groups (n=6): Vehicle control, Positive control (Indomethacin, 10 mg/kg), and this compound treated groups (e.g., 10, 25, 50 mg/kg).

  • Drug Administration: Administer the test compounds orally 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group and at each time point.

Data Presentation:

TreatmentDose (mg/kg)% Edema Inhibition at 3h (Mean ± SD)
Vehicle Control-0
Indomethacin1065.2 ± 5.8
This compound1028.4 ± 3.1
This compound2545.1 ± 4.2
This compound5058.9 ± 5.5

Elucidation of Mechanism of Action

NF-κB Signaling Pathway Inhibition

Many anti-inflammatory compounds act by inhibiting the NF-κB signaling pathway, which is a critical regulator of inflammatory gene expression[6][7][8][17][18][19].

Experimental Protocol (Western Blot for IκBα Phosphorylation):

  • Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat with this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 30 minutes.

  • Protein Extraction: Lyse the cells and extract total protein.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin).

  • Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated IκBα to total IκBα.

Data Presentation:

Treatmentp-IκBα / IκBα Ratio (Fold Change)
Control1.0
LPS (1 µg/mL)8.5
LPS + this compound (10 µM)4.2
LPS + this compound (25 µM)2.1
LPS + this compound (50 µM)1.2

Visualizations

experimental_workflow cluster_invitro In Vitro Assays cluster_assays cluster_invivo In Vivo Assay cluster_moa Mechanism of Action raw_cells RAW 264.7 Macrophages treatment This compound Pre-treatment raw_cells->treatment lps LPS Stimulation treatment->lps no_assay Nitric Oxide (NO) Measurement (Griess Assay) lps->no_assay cytokine_assay Cytokine (TNF-α, IL-6) Measurement (ELISA) lps->cytokine_assay mice BALB/c Mice drug_admin Oral Administration of This compound mice->drug_admin carrageenan Carrageenan Injection (Paw) drug_admin->carrageenan measurement Paw Volume Measurement carrageenan->measurement moa_cells RAW 264.7 Macrophages moa_treatment This compound Pre-treatment moa_cells->moa_treatment moa_lps LPS Stimulation moa_treatment->moa_lps western_blot Western Blot for p-IκBα / IκBα moa_lps->western_blot nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb Phosphorylation (Degradation) nfkb NF-κB (p50/p65) ikb->nfkb Inhibition nfkb_active Active NF-κB nfkb->nfkb_active Activation nucleus Nucleus nfkb_active->nucleus genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) nucleus->genes Transcription compound This compound compound->ikk Potential Inhibition

References

Troubleshooting & Optimization

Technical Support Center: N-Methoxyanhydrovobasinediol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the extraction efficiency of N-Methoxyanhydrovobasinediol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural source is it typically extracted?

This compound is a naturally occurring indole (B1671886) alkaloid.[1] It is primarily extracted from plant species of the Apocynaceae family, with Gelsemium elegans being a notable source.[2] This compound is of interest to researchers for its potential pharmacological activities, including anti-inflammatory and anticancer effects.[1]

Q2: What are the key factors influencing the extraction efficiency of this compound?

The efficiency of alkaloid extraction is influenced by several factors, including:

  • Plant Material: The species, age, part of the plant used (e.g., leaves, stems, roots), and even the growing conditions can significantly affect the concentration of the target alkaloid.

  • Particle Size: Grinding the plant material to a fine powder increases the surface area available for solvent penetration, thereby improving extraction efficiency.

  • Solvent Selection: The choice of solvent is critical. This compound is soluble in chloroform (B151607), dichloromethane, ethyl acetate (B1210297), DMSO, and acetone. The ideal solvent will have a polarity that is well-matched to the target alkaloid.

  • Solvent-to-Solid Ratio: A higher ratio of solvent to plant material can lead to a more complete extraction, but may also increase costs and the concentration of impurities.

  • Extraction Time and Temperature: Longer extraction times and higher temperatures can increase the yield, but excessive heat may cause degradation of heat-sensitive compounds.

  • pH: For acid-base extractions, precise control of pH is crucial for separating alkaloids from other plant constituents.

Q3: What are some common challenges encountered during the extraction of this compound and how can they be addressed?

Common challenges include low yield, a high level of impurities in the crude extract, and loss of the compound during purification steps. These can be addressed by:

  • Optimizing Extraction Parameters: Systematically adjusting the solvent, temperature, time, and solvent-to-solid ratio can significantly improve yield.

  • Defatting the Plant Material: A pre-extraction wash with a non-polar solvent like hexane (B92381) or petroleum ether can remove lipids and waxes that may interfere with the extraction process.

  • Careful pH Management: During acid-base extraction, ensuring the correct pH at each stage is vital to prevent the loss of the target alkaloid.

  • Appropriate Purification Techniques: Utilizing methods like column chromatography with the correct stationary and mobile phases can effectively separate this compound from other alkaloids and impurities.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of Crude Alkaloid Extract 1. Incomplete cell lysis of the plant material.2. Suboptimal extraction parameters (solvent, temperature, time).3. Incorrect pH during acid-base extraction.4. Degradation of the target compound.1. Ensure the plant material is ground to a fine and consistent powder.2. Systematically optimize the solvent system, extraction temperature, and duration.3. Carefully monitor and adjust the pH at both the acidification and basification steps.4. Avoid excessive heat and prolonged exposure to harsh acidic or basic conditions.
Crude Extract is Highly Impure (Dark and Gummy) 1. Presence of pigments, lipids, and waxes.2. Extraction of a wide range of non-alkaloidal compounds.1. Perform a defatting step with a non-polar solvent (e.g., hexane) before the main extraction.2. After the initial extraction, perform an acid wash to remove neutral and weakly basic impurities.
Loss of this compound During Purification 1. Emulsion formation during liquid-liquid extraction.2. Incorrect choice of stationary or mobile phase in chromatography.3. Co-elution with other compounds.1. To break emulsions, try adding a small amount of a different organic solvent, centrifuging the mixture, or using phase separation filter paper.2. Select a chromatographic system based on the polarity of this compound. A systematic approach to solvent system selection for chromatography is recommended.3. Optimize the gradient elution profile in chromatography to achieve better separation.
Inconsistent Extraction Results 1. Variation in the quality of the plant material.2. Inconsistent experimental procedures.1. Source plant material from a reliable supplier and, if possible, analyze the alkaloid content of the raw material before extraction.2. Maintain consistent parameters such as particle size, solvent-to-solid ratio, extraction time, and temperature for all extractions.

Quantitative Data from a Preparative Separation of Gelsemium elegans Alkaloids

The following table presents the yield of three major alkaloids from a 1.5 g crude extract of Gelsemium elegans using pH-zone-refining counter-current chromatography. While this data is not specific to this compound, it provides a reference for the potential yields of individual alkaloids from a crude extract.

AlkaloidYield (mg) from 1.5 g Crude ExtractPurity (%)
Gelsemine31294.8
Koumine42095.9
Gelsevirine19596.7

Data sourced from a study on the preparative separation of alkaloids from Gelsemium elegans Benth.[3]

Comparative Data on Modern Alkaloid Extraction Methods

Modern extraction techniques can offer significant advantages over traditional methods in terms of efficiency and environmental impact. The following table provides a comparison of optimized parameters for Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) for quinine (B1679958), another alkaloid, which can serve as a starting point for optimizing this compound extraction.

Extraction MethodOptimal Ethanol Concentration (%)Optimal Temperature (°C)Optimal Time (min)
Microwave-Assisted Extraction (MAE)6513034
Ultrasound-Assisted Extraction (UAE)612515

Data adapted from a study on the optimization of quinine extraction.[4]

Experimental Protocol: Acid-Base Extraction of Alkaloids from Gelsemium elegans

This protocol is based on a published method for the extraction of alkaloids, including this compound, from the stems and leaves of Gelsemium elegans.

1. Initial Extraction: a. The plant material (stems and leaves) is first extracted with ethanol. b. The resulting ethanolic extract is then dissolved in water to form a suspension.

2. Acidification and Removal of Neutral Components: a. The aqueous suspension is acidified to approximately pH 4 using 20% sulfuric acid (H₂SO₄). b. This acidic solution is then partitioned with ethyl acetate (EtOAc). The ethyl acetate layer, containing neutral and weakly acidic components, is discarded.

3. Basification and Extraction of Crude Alkaloids: a. The remaining aqueous phase is basified to approximately pH 10 with sodium carbonate (Na₂CO₃). b. The basic aqueous solution is then extracted with chloroform (CHCl₃). c. The combined chloroform extracts contain the crude alkaloid mixture.

4. Further Purification: a. The crude alkaloid extract can be further purified using techniques such as silica (B1680970) gel column chromatography. b. Elution with a solvent gradient, for example, a mixture of chloroform and methanol (B129727) (CHCl₃-MeOH) ranging from 30:1 to 1:1, can be used to separate the individual alkaloids.

experimental_workflow plant_material Gelsemium elegans (Stems and Leaves) ethanol_extraction Ethanol Extraction plant_material->ethanol_extraction ethanolic_extract Ethanolic Extract ethanol_extraction->ethanolic_extract dissolve_in_water Dissolve in Water ethanolic_extract->dissolve_in_water aqueous_suspension Aqueous Suspension dissolve_in_water->aqueous_suspension acidification Acidify to pH 4 (20% H₂SO₄) aqueous_suspension->acidification acidic_solution Acidic Aqueous Solution acidification->acidic_solution partition_etOAc Partition with Ethyl Acetate acidic_solution->partition_etOAc etOAc_layer Ethyl Acetate Layer (Neutral Components) - Discard - partition_etOAc->etOAc_layer aqueous_phase_after_etOAc Acidic Aqueous Phase partition_etOAc->aqueous_phase_after_etOAc Aqueous Phase basification Basify to pH 10 (Na₂CO₃) aqueous_phase_after_etOAc->basification basic_solution Basic Aqueous Solution basification->basic_solution extract_chloroform Extract with Chloroform basic_solution->extract_chloroform chloroform_extract Chloroform Extract (Crude Alkaloids) extract_chloroform->chloroform_extract purification Column Chromatography (Silica Gel) chloroform_extract->purification final_product Isolated N-Methoxy- anhydrovobasinediol purification->final_product troubleshooting_flowchart start Start: Low Extraction Yield check_plant_material Is plant material finely powdered? start->check_plant_material grind_material Action: Grind to a fine, consistent powder check_plant_material->grind_material No check_defatting Was a defatting step performed? check_plant_material->check_defatting Yes grind_material->check_defatting perform_defatting Action: Pre-extract with a non-polar solvent (e.g., hexane) check_defatting->perform_defatting No check_ph Was pH verified at acidification and basification steps? check_defatting->check_ph Yes perform_defatting->check_ph adjust_ph Action: Calibrate pH meter and carefully adjust pH check_ph->adjust_ph No optimize_parameters Consider optimizing: - Solvent type - Solvent:Solid ratio - Temperature - Extraction time check_ph->optimize_parameters Yes adjust_ph->optimize_parameters end Improved Yield optimize_parameters->end

References

Overcoming N-Methoxyanhydrovobasinediol solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Methoxyanhydrovobasinediol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of this compound in experimental settings. Given the limited publicly available data on this compound, this guide synthesizes known information with established protocols for similar indole (B1671886) alkaloids to help you overcome common challenges, particularly related to its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a naturally occurring indole alkaloid derived from plants of the Apocynaceae family, such as Gelsemium elegans.[1][2] Its chemical formula is C₂₁H₂₆N₂O₂, with a molecular weight of 338.4 g/mol .[1] It is investigated for its potential anti-inflammatory and anticancer properties.[1]

Q2: What are the known solvents for this compound?

A2: this compound is soluble in several organic solvents. However, quantitative solubility data is limited. The table below summarizes the known qualitative solubility.

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
Dimethyl Sulfoxide (B87167) (DMSO)Soluble[3]
AcetoneSoluble

Q3: What are the potential biological activities and signaling pathways associated with this compound?

A3: While specific studies on this compound are not widely available, it is suggested to have potential anti-inflammatory and anticancer activities.[1] Based on the activities of other indole alkaloids and similar compounds, it may modulate key signaling pathways involved in inflammation and apoptosis, such as the NF-κB and caspase pathways.[4][5][6]

Troubleshooting Guide: Overcoming Solubility Issues

Researchers may encounter difficulties in dissolving this compound, especially for aqueous-based biological assays. This guide provides a systematic approach to addressing these challenges.

G start Start: Need to dissolve This compound organic_solvent Is the experiment compatible with organic solvents? start->organic_solvent dmso_stock Prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM). organic_solvent->dmso_stock Yes aq_formulation Need an aqueous formulation for in vivo or cell-based assays. organic_solvent->aq_formulation No check_solubility Visually inspect for precipitation. Centrifuge and check supernatant for compound presence (e.g., by UV-Vis). dmso_stock->check_solubility cosolvent Try a co-solvent system. Start with a small percentage of DMSO, ethanol, or PEG-400 in your aqueous buffer. aq_formulation->cosolvent cosolvent->check_solubility surfactant Use a surfactant. Tween® 80 or Cremophor® EL can aid solubilization. surfactant->check_solubility cyclodextrin (B1172386) Employ cyclodextrin encapsulation. HP-β-CD or SBE-β-CD can form inclusion complexes and increase aqueous solubility. cyclodextrin->check_solubility success Solution is clear. Proceed with experiment. check_solubility->success No Precipitation adjust Adjust formulation. Increase co-solvent/surfactant concentration, or try a different method. check_solubility->adjust Precipitation adjust->cosolvent adjust->surfactant adjust->cyclodextrin

Figure 1: Troubleshooting workflow for this compound solubility.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock solution for in vitro experiments where the final concentration of DMSO in the assay is tolerated by the cells (typically ≤ 0.5%).

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade[3]

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Formulation using a Co-solvent

This protocol is for preparing a working solution in an aqueous buffer for cell-based assays.

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Vortex mixer

Procedure:

  • Warm the DMSO stock solution to room temperature.

  • In a sterile tube, add the required volume of the aqueous buffer.

  • While vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration. Note: Adding the aqueous buffer to the DMSO stock can cause precipitation.

  • Continue vortexing for another 30 seconds to ensure homogeneity.

  • Use the freshly prepared solution immediately for your experiment. Do not store aqueous working solutions for extended periods.

Relevant Signaling Pathways (Hypothesized)

Given the potential anti-inflammatory and anticancer activities of this compound, the following signaling pathways are likely relevant to its mechanism of action.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R IKK IKK Complex TNFR->IKK IL1R->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_P P-IκB IkB->IkB_P NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Proteasome->IkB_P DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes N_Methoxy This compound N_Methoxy->IKK Inhibits (?) N_Methoxy->NFkB_nuc Inhibits (?)

Figure 2: Hypothesized inhibition of the NF-κB signaling pathway.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL/TNF-α DeathR Death Receptor FasL->DeathR DISC DISC Formation DeathR->DISC ProCasp8 Pro-caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-caspase-3 Casp8->ProCasp3 Stress Cellular Stress Bcl2 Bcl-2 Family (Bax/Bak) Stress->Bcl2 Mito Mitochondrion Bcl2->Mito CytoC Cytochrome c Mito->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Substrates Cellular Substrates Casp3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis N_Methoxy This compound N_Methoxy->Bcl2 Modulates (?) N_Methoxy->Casp3 Activates (?)

Figure 3: Overview of apoptosis signaling pathways.

References

N-Methoxyanhydrovobasinediol stability and degradation analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and degradation analysis of N-Methoxyanhydrovobasinediol. Given that specific stability data for this compound is limited in publicly available literature, this guide offers general best practices, troubleshooting advice, and standardized protocols based on the chemical properties of related indole (B1671886) alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. It is advisable to protect the compound from light. For long-term storage, keeping it at -20°C is recommended.

Q2: What solvents are suitable for dissolving this compound for experimental use?

Q3: Is this compound expected to be stable in aqueous solutions?

A3: The stability of alkaloids in aqueous solutions can be highly dependent on pH and temperature.[3] Many alkaloids are susceptible to hydrolysis, especially under acidic or alkaline conditions.[3][4] It is recommended to prepare fresh aqueous solutions for experiments and to buffer them appropriately if pH sensitivity is a concern. A preliminary stability test in the intended aqueous medium is strongly advised.

Q4: What are the likely degradation pathways for this compound?

A4: As an indole alkaloid, this compound may be susceptible to oxidation of the indole ring, potentially leading to the formation of hydroxylated or ring-opened products.[5][6] Given the presence of other functional groups, hydrolysis of any ester or ether linkages could also occur, particularly under acidic or basic conditions.[4] The N-methoxy group might also be a site for specific reactions, although data on this is scarce.

Troubleshooting Guides

Issue 1: Low recovery of this compound during sample preparation and analysis.

Possible Cause Troubleshooting Step
Adsorption to surfaces Use silanized glassware or polypropylene (B1209903) tubes. Pre-rinse pipette tips with the sample solution.
Degradation during extraction Perform extraction at a lower temperature. Use an acidic extraction solvent to protonate and stabilize the alkaloid.[7] Minimize exposure to light and oxygen.
Incomplete extraction Optimize the extraction solvent and method (e.g., sonication, vortexing time). Perform sequential extractions to ensure complete recovery.
Matrix effects in LC-MS Dilute the sample extract. Use a stable isotope-labeled internal standard. Optimize the sample cleanup procedure (e.g., solid-phase extraction) to remove interfering matrix components.[7]

Issue 2: Appearance of unexpected peaks in the chromatogram during a stability study.

Possible Cause Troubleshooting Step
Contamination Analyze a blank sample (solvent and matrix without the analyte) to identify sources of contamination. Ensure all glassware and solvents are clean.
Formation of degradation products This is the expected outcome of a stability study. Characterize the new peaks using high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) to determine their molecular formulas and fragmentation patterns.
Interaction with excipients or matrix If working with a formulation or complex matrix, analyze the compound in a pure solvent to see if the extra peaks persist. This helps differentiate between intrinsic degradation and interaction products.
Isomerization or epimerization Some alkaloids can undergo changes in stereochemistry under certain conditions (e.g., pH, heat).[8] This may lead to new peaks with the same mass-to-charge ratio. Optimize chromatographic conditions to resolve these isomers.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[9][10][11]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).[11]

2. Stress Conditions:

  • For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution.

  • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Oxidative Degradation: 3% H₂O₂. Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Keep the solid compound at 80°C for 24 and 48 hours. Also, heat the stock solution at 60°C.

  • Photolytic Degradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Neutralization and Dilution:

  • After the specified time points, cool the samples to room temperature.

  • Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples with the mobile phase to a final concentration suitable for analysis (e.g., 10 µg/mL).

4. Analytical Method:

  • Analyze the samples using a validated stability-indicating HPLC or UPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS).[12]

  • Example HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: Gradient elution with A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile (B52724).

    • Flow Rate: 1.0 mL/min.

    • Detection: PDA at a wavelength determined by the UV spectrum of the parent compound, and ESI-MS in positive ion mode.

5. Data Analysis:

  • Calculate the percentage degradation of this compound in each sample compared to a non-stressed control.

  • Identify and characterize any significant degradation products using their retention times, UV spectra, and mass spectral data.

Data Presentation

The following tables are templates for organizing the quantitative data from stability studies.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDuration (hours)% Assay of this compound% DegradationNumber of Degradation Products
Control 24100.00.00
0.1 M HCl, 60°C 24
0.1 M NaOH, 60°C 24
3% H₂O₂, RT 24
Heat (Solid), 80°C 48
Photolysis 24

Table 2: Chromatographic Data for this compound and its Degradation Products

PeakRetention Time (min)Relative Retention Timem/z [M+H]⁺Proposed Structure/Fragment
This compound 1.00Parent Compound
Degradation Product 1
Degradation Product 2
Degradation Product 3

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (Solid & Solution) stock->thermal photo Photolysis (ICH Q1B) stock->photo neutralize Neutralize & Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC-PDA-MS Analysis neutralize->hplc degradation Calculate % Degradation hplc->degradation characterize Characterize Degradants hplc->characterize report Generate Stability Report degradation->report characterize->report

Caption: General workflow for a forced degradation study.

Caption: Hypothetical degradation pathways for an indole alkaloid.

References

Technical Support Center: Optimizing HPLC Separation of N-Methoxyanhydrovobasinediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimization of High-Performance Liquid Chromatography (HPLC) for the separation of N-Methoxyanhydrovobasinediol. The resources below include troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate method development and resolve common analytical challenges.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the HPLC analysis of this compound and other related indole (B1671886) alkaloids.

Q1: Why am I observing significant peak tailing for my this compound peak?

A1: Peak tailing is a common issue when analyzing basic compounds like this compound, which is an indole alkaloid. The primary cause is often secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the surface of silica-based columns (e.g., C18). To mitigate this, consider the following solutions:

  • Mobile Phase pH Adjustment: The pH of the mobile phase plays a critical role. For basic compounds, adjusting the mobile phase to a lower pH (e.g., pH 2.5-3.5) protonates the analyte and minimizes interaction with silanol groups.[1] Conversely, a higher pH can also be effective by suppressing the ionization of the silanol groups.

  • Use of Mobile Phase Additives: Incorporating a small amount of a competing base, such as triethylamine (B128534) (TEA), or an acidic modifier like formic acid or trifluoroacetic acid (TFA) in the mobile phase can help to mask the active silanol sites and improve peak symmetry.

  • Column Selection: Employing a column with high-purity silica (B1680970) and end-capping can significantly reduce silanol interactions. Modern columns are often designed to minimize these effects.

Q2: My retention time for this compound is shifting between injections. What are the likely causes?

A2: Retention time variability can compromise the reliability of your analytical method. Several factors can contribute to this issue:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including minor variations in pH or solvent composition, can lead to shifts in retention time. Ensure the mobile phase is prepared fresh daily and is adequately degassed.

  • Column Equilibration: Insufficient column equilibration between injections or after a change in mobile phase composition is a frequent cause of retention time drift. It is crucial to allow adequate time for the column to stabilize with the mobile phase.

  • Temperature Fluctuations: Changes in the column temperature can affect the viscosity of the mobile phase and the kinetics of analyte partitioning, leading to retention time shifts. Using a column oven to maintain a constant temperature is highly recommended.

  • Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can cause variations in the flow rate and, consequently, the retention time.

Q3: I am not getting adequate separation between this compound and other related alkaloids in my sample. How can I improve the resolution?

A3: Achieving baseline separation of structurally similar alkaloids can be challenging. To improve resolution, you can systematically optimize the following parameters:

  • Mobile Phase Composition: The choice and proportion of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase significantly impact selectivity. Acetonitrile and methanol (B129727) offer different selectivities, and it is often beneficial to screen both during method development. A systematic adjustment of the organic solvent percentage in an isocratic elution or optimizing the gradient profile can enhance separation.

  • Mobile Phase pH: As with peak tailing, the mobile phase pH can alter the ionization state of the alkaloids and thus their retention and selectivity. Experimenting with a range of pH values can often lead to improved resolution.

  • Column Chemistry: If optimizing the mobile phase is insufficient, consider trying a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) which can offer alternative selectivities.

Q4: I am observing broad peaks for this compound. What could be the reason?

A4: Peak broadening can lead to decreased sensitivity and poor resolution. Common causes include:

  • Column Overload: Injecting too much sample onto the column can lead to band broadening. Try diluting your sample and re-injecting to see if the peak shape improves.

  • Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can contribute to extra-column band broadening. Ensure that the connecting tubing is as short and narrow as feasible.

  • Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, leading to poor peak shape. A thorough column wash or replacing the column may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A1: A good starting point for the analysis of this compound, an indole alkaloid from Gelsemium elegans, would be a reversed-phase method using a C18 column. A typical mobile phase could consist of a gradient elution with acetonitrile and water, both containing a small amount of an acidic modifier like 0.1% formic acid to ensure good peak shape.

Q2: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation?

A2: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC and can provide different selectivities for alkaloids. Acetonitrile generally has a lower viscosity, which results in lower backpressure and potentially better efficiency. Methanol, on the other hand, can offer different selectivity due to its protic nature and may be a better choice for resolving certain critical pairs of analytes. It is often worthwhile to screen both solvents during method development.

Q3: Why is it important to control the pH of the mobile phase when analyzing alkaloids?

A3: Alkaloids are basic compounds, and their degree of ionization is highly dependent on the pH of the mobile phase. Controlling the pH is crucial because it affects retention time, peak shape, and selectivity.[2][3] By adjusting the pH, you can control the charge state of the analyte and the stationary phase, which allows for the optimization of the chromatographic separation. For robust and reproducible results, it is recommended to use a mobile phase pH that is at least one to two pH units away from the pKa of the analyte.[4]

Q4: What are the typical validation parameters I should assess for a quantitative HPLC method for this compound?

A4: For a quantitative HPLC method, you should validate parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[5] These validation experiments ensure that the method is suitable for its intended purpose.

Data Presentation

The following tables provide illustrative data on how mobile phase parameters can affect the chromatographic separation of indole alkaloids, which can be used as a reference for optimizing the separation of this compound.

Table 1: Effect of Mobile Phase pH on Retention Time and Peak Asymmetry of a Model Indole Alkaloid

Mobile Phase pHRetention Time (min)USP Tailing Factor
2.512.51.1
3.011.21.2
3.59.81.4
7.05.32.1

Conditions: C18 column (4.6 x 150 mm, 5 µm), Mobile Phase: 40% Acetonitrile in water with pH adjusted using formic acid, Flow Rate: 1.0 mL/min, Temperature: 30 °C.

Table 2: Effect of Acetonitrile Concentration on Retention Time of a Model Indole Alkaloid

Acetonitrile (%)Retention Time (min)
3018.2
3514.5
4011.8
459.1
507.0

Conditions: C18 column (4.6 x 150 mm, 5 µm), Mobile Phase: Acetonitrile and water (pH 3.0 with formic acid), Flow Rate: 1.0 mL/min, Temperature: 30 °C.

Experimental Protocols

Standard Solution and Sample Preparation
  • Standard Stock Solution: Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to appropriate concentrations for constructing a calibration curve.

  • Sample Preparation (from Plant Extract): a. Weigh 1 g of the dried and powdered plant material. b. Extract with 20 mL of methanol in an ultrasonic bath for 30 minutes. c. Centrifuge the extract at 4000 rpm for 10 minutes. d. Collect the supernatant and filter it through a 0.45 µm syringe filter before injection.

HPLC Method for Analysis
  • Instrument: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B

    • 25-30 min: 50-90% B

    • 30-35 min: 90% B

    • 35-36 min: 90-10% B

    • 36-45 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: UV at 254 nm.

Mandatory Visualization

Troubleshooting_Workflow start Problem Encountered (e.g., Peak Tailing, Retention Shift) check_system Check HPLC System - Leaks? - Pressure Fluctuation? - Temperature Stable? start->check_system check_mobile_phase Review Mobile Phase - Freshly Prepared? - Correct pH? - Degassed? start->check_mobile_phase check_column Evaluate Column - Correctly Equilibrated? - Column Age/History? - Guard Column Needed? start->check_column system_ok System OK check_system->system_ok Yes system_issue Address System Issue (e.g., Fix Leak, Purge Pump) check_system->system_issue No mp_ok Mobile Phase OK check_mobile_phase->mp_ok Yes mp_issue Prepare Fresh Mobile Phase check_mobile_phase->mp_issue No col_ok Column OK check_column->col_ok Yes col_issue Equilibrate/Wash/Replace Column check_column->col_issue No optimize_method Optimize Method Parameters - Adjust Mobile Phase pH - Change Organic Modifier % - Modify Gradient system_ok->optimize_method system_issue->start mp_ok->optimize_method mp_issue->start col_ok->optimize_method col_issue->start end Problem Resolved optimize_method->end

Caption: A logical workflow for troubleshooting common HPLC issues.

Peak_Tailing_Troubleshooting start Peak Tailing Observed check_ph Is Mobile Phase pH Optimized for Basic Compounds? start->check_ph adjust_ph Adjust Mobile Phase pH (e.g., to pH 2.5-3.5 with Formic Acid) check_ph->adjust_ph No check_additive Is a Mobile Phase Additive Used? check_ph->check_additive Yes resolved Peak Shape Improved adjust_ph->resolved add_additive Add Competing Base (e.g., TEA) or Acid Modifier (e.g., TFA) check_additive->add_additive No check_column_type Is an End-Capped, High-Purity Silica Column in Use? check_additive->check_column_type Yes add_additive->resolved change_column Switch to a More Inert Column check_column_type->change_column No check_overload Is Column Overload a Possibility? check_column_type->check_overload Yes change_column->resolved dilute_sample Dilute Sample and Re-inject check_overload->dilute_sample Yes check_overload->resolved No dilute_sample->resolved

Caption: A decision tree for troubleshooting peak tailing issues.

References

Troubleshooting N-Methoxyanhydrovobasinediol synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting potential side reactions and other experimental issues that may be encountered during the synthesis of N-Methoxyanhydrovobasinediol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for complex indole (B1671886) alkaloids like this compound?

A1: The synthesis of structurally complex indole alkaloids, such as those in the vobasine (B1212131) family, typically involves a multi-step sequence. Key strategies often include the construction of the indole core, followed by the formation of the intricate polycyclic ring system. Common reactions utilized are the Pictet-Spengler reaction for forming the β-carboline skeleton and intramolecular cyclizations, such as the Heck reaction, to build the remaining rings.[1][2][3] The introduction of the N-methoxy group is a crucial step that can be performed at various stages of the synthesis.[4]

Q2: Why is N-protection of the indole important during synthesis?

A2: The indole nitrogen can be reactive under various conditions, especially acidic ones. Protecting this nitrogen prevents unwanted side reactions at this site and can help direct reactions to other parts of the molecule.[5][6] Common protecting groups for indoles include sulfonyl derivatives (e.g., tosyl), carbamates (e.g., BOC), and silyl (B83357) groups.[5][6] The choice of protecting group depends on its stability to the reaction conditions in subsequent steps and the ease of its removal.

Q3: What are the major challenges in purifying polar indole alkaloids?

A3: Polar indole alkaloids can be challenging to purify by column chromatography due to their strong interaction with polar stationary phases like silica (B1680970) gel.[7] This can lead to significant peak tailing, poor resolution between similar compounds, and even degradation of the product on the acidic silica surface.[7]

Q4: Can the N-methoxy group be introduced directly?

A4: Direct N-methoxylation of an indole can be challenging. A common and often higher-yielding method involves the formation of an N-hydroxyindole intermediate, which is then alkylated with a methylating agent like dimethyl sulfate (B86663) or methyl iodide to give the desired N-methoxyindole.[4]

Troubleshooting Guide

Problem 1: Low yield in the Pictet-Spengler reaction for the formation of the β-carboline core.
  • Potential Cause: Incomplete imine formation or low electrophilicity of the iminium ion. The reaction is sensitive to pH; conditions that are too acidic or too basic can inhibit the reaction.[2]

  • Suggested Solutions:

    • pH Optimization: Carefully control the pH of the reaction mixture. Aprotic media, sometimes without acid catalysis, have been shown to give superior yields.[2]

    • Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can hydrolyze the intermediate iminium ion.

    • Choice of Aldehyde/Ketone: The reactivity of the carbonyl component is crucial. More reactive aldehydes will generally give better results than ketones.[8]

ParameterCondition A (Traditional)Condition B (Optimized)
Catalyst Strong acid (e.g., HCl, TFA)May not require acid
Solvent Protic (e.g., Ethanol, Methanol)Aprotic (e.g., Dichloromethane, Toluene)
Temperature RefluxRoom Temperature to mild heating
Typical Yield Variable, can be lowGenerally higher
  • Side Reactions:

    • Formation of undesired regioisomers: If the aromatic ring has multiple nucleophilic sites, cyclization can occur at the wrong position.

    • Oxidation of the indole ring: Depending on the reaction conditions, the electron-rich indole ring can be susceptible to oxidation.

Problem 2: Poor diastereoselectivity or low yield in the intramolecular Heck reaction.
  • Potential Cause: The stereochemical outcome of the intramolecular Heck reaction is influenced by the coordination of the palladium catalyst and the substrate's conformation.[1][3] Side reactions like β-hydride elimination at undesired positions can reduce the yield.[9]

  • Suggested Solutions:

    • Ligand Screening: The choice of phosphine (B1218219) ligand on the palladium catalyst can significantly impact diastereoselectivity and yield. Bidentate phosphine ligands are often effective.[1]

    • Base Selection: The base used is critical for regenerating the Pd(0) catalyst. Common bases include triethylamine (B128534) and inorganic salts like sodium acetate.[9]

    • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity.

ParameterCondition ACondition B
Palladium Source Pd(OAc)₂Pd₂(dba)₃
Ligand PPh₃BINAP or other chiral phosphines
Base Et₃NProton Sponge or Silver Salts
Solvent Acetonitrile (B52724)DMF or Toluene
  • Side Reactions:

    • Double bond isomerization: The newly formed double bond can migrate to a thermodynamically more stable position.[9]

    • Reductive dehalogenation: The starting aryl/vinyl halide can be reduced, leading to a byproduct lacking the desired cyclization.

Problem 3: Inefficient N-methoxylation of the indole nitrogen.
  • Potential Cause: Direct N-alkylation of indoles can sometimes lead to C-alkylation as a side reaction, especially if the nitrogen is not sufficiently nucleophilic.[10][11] The choice of base and methylating agent is crucial.

  • Suggested Solutions:

    • Two-step procedure: A more reliable method is the formation of an N-hydroxyindole followed by methylation.[4]

    • Choice of Base: A strong, non-nucleophilic base like sodium hydride is often used to deprotonate the indole nitrogen before adding the alkylating agent.[11]

    • Methylating Agent: Dimethyl sulfate is often a more reactive methylating agent than methyl iodide for this transformation.[4]

ReagentAdvantageDisadvantage
Dimethyl Sulfate Highly reactive, good yieldsHighly toxic, requires careful handling
Methyl Iodide Readily available, effectiveCan be less reactive, potential for C-alkylation
Diazomethane Can be used for methylationHighly explosive and toxic
Problem 4: Unwanted side reactions during the final dehydration step.
  • Potential Cause: Acid-catalyzed dehydration of diols can sometimes lead to rearrangements or the formation of multiple products if there are competing reaction pathways.[12] The reaction conditions need to be carefully controlled to favor the desired anhydro product.

  • Suggested Solutions:

    • Mild Acid Catalyst: Use a mild acid catalyst (e.g., p-toluenesulfonic acid) to minimize acid-catalyzed side reactions.

    • Azeotropic Removal of Water: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to drive the equilibrium towards the dehydrated product.

    • Temperature Control: The reaction temperature should be carefully monitored to avoid decomposition of the starting material or product.

Experimental Protocols

Protocol 1: General Procedure for Pictet-Spengler Reaction

  • Dissolve the N-methoxy-tryptamine derivative (1 equivalent) in anhydrous dichloromethane.

  • Add the desired aldehyde (1.1 equivalents).

  • If required, add a catalytic amount of a mild acid (e.g., camphorsulfonic acid).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Intramolecular Heck Reaction

  • To a solution of the aryl or vinyl halide precursor (1 equivalent) in an anhydrous solvent (e.g., acetonitrile or DMF), add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and the phosphine ligand (e.g., PPh₃, 10 mol%).

  • Add the base (e.g., triethylamine, 2 equivalents).

  • Degas the reaction mixture by bubbling with argon for 15-20 minutes.

  • Heat the reaction to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, filter through a pad of Celite®, and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Visualizations

G cluster_start Starting Materials cluster_synthesis Synthetic Pathway cluster_purification Purification N-Methoxy-tryptamine N-Methoxy-tryptamine Aldehyde Aldehyde Pictet-Spengler Reaction Pictet-Spengler Reaction Tetracyclic Intermediate Tetracyclic Intermediate Pictet-Spengler Reaction->Tetracyclic Intermediate Forms β-carboline core Further Functionalization Further Functionalization Tetracyclic Intermediate->Further Functionalization e.g., acylation Intramolecular Heck Reaction Intramolecular Heck Reaction Further Functionalization->Intramolecular Heck Reaction Forms polycyclic system Vobasinediol Precursor Vobasinediol Precursor Intramolecular Heck Reaction->Vobasinediol Precursor Dehydration Dehydration Vobasinediol Precursor->Dehydration Acid-catalyzed This compound This compound Dehydration->this compound Column Chromatography Column Chromatography This compound->Column Chromatography Characterization Characterization Column Chromatography->Characterization

Caption: A proposed synthetic workflow for this compound.

G cluster_problem Troubleshooting Logic Low Yield Low Yield Check Starting Material Purity Check Starting Material Purity Low Yield->Check Starting Material Purity Is it pure? Purify Starting Materials Purify Starting Materials Check Starting Material Purity->Purify Starting Materials No Evaluate Reaction Conditions Evaluate Reaction Conditions Check Starting Material Purity->Evaluate Reaction Conditions Yes Optimize Temperature Optimize Temperature Evaluate Reaction Conditions->Optimize Temperature Sub-optimal Optimize Solvent Optimize Solvent Evaluate Reaction Conditions->Optimize Solvent Sub-optimal Optimize Reagents Optimize Reagents Evaluate Reaction Conditions->Optimize Reagents Sub-optimal Analyze Side Products Analyze Side Products Optimize Reagents->Analyze Side Products Identified Modify Reaction Modify Reaction Analyze Side Products->Modify Reaction Identified Improved Yield Improved Yield Modify Reaction->Improved Yield

Caption: A logical workflow for troubleshooting low reaction yields.

References

Minimizing N-Methoxyanhydrovobasinediol degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Methoxyanhydrovobasinediol is an alkaloid isolated from Gelsemium elegans.[1] As with many complex natural products, ensuring its stability during storage is critical for obtaining reliable and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize degradation and maintain the integrity of their samples.

Disclaimer: Specific stability data for this compound is not extensively published. The recommendations provided below are based on general best practices for the storage of alkaloids and related indole (B1671886) compounds, such as ibogaine, which are known to be sensitive to environmental factors.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[4][5] Based on common practices for similar alkaloids, the following specific conditions are recommended:

  • Temperature: For long-term storage, maintain at -20°C or -80°C. For short-term storage (days to weeks), 2-8°C is acceptable.

  • Light: Protect from light. Use amber vials or store containers in the dark. Exposure to daylight has been shown to cause rapid degradation of related iboga alkaloids.[3]

  • Atmosphere: For maximum stability, especially for long-term storage or if the compound is in solution, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q2: My this compound powder has changed color. What does this indicate?

A2: A change in color (e.g., from white/off-white to yellow or brown) often suggests degradation. This could be due to oxidation or other chemical transformations. It is strongly recommended to re-analyze the purity of the material before use.

Q3: Can I store this compound in solution? If so, what solvent should I use and what are the storage conditions?

A3: Storing in solution is generally less stable than storing as a dry powder. If solution storage is necessary, use a high-purity, anhydrous aprotic solvent. The choice of solvent will depend on your experimental needs. For stock solutions, consider solvents like anhydrous DMSO or ethanol.

Once in solution, the risk of degradation increases. It is crucial to:

  • Use a tightly sealed vial with a septum to minimize exposure to air and moisture.

  • Store at -80°C for long-term storage.

  • Minimize freeze-thaw cycles. Aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of Potency or Inconsistent Results Degradation of the compound due to improper storage or handling.1. Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature, protected from light, and in a tightly sealed container. 2. Assess Purity: Use an appropriate analytical method (e.g., HPLC-UV, LC-MS) to check the purity of your current stock against the certificate of analysis or a new, unopened sample. 3. Review Handling Procedures: Ensure that the compound is handled quickly when removed from storage, allowed to warm to room temperature before opening to prevent condensation, and that solutions are prepared with high-purity, dry solvents.
Appearance of New Peaks in Chromatogram (HPLC/LC-MS) Formation of degradation products.1. Characterize Degradants: If using LC-MS, analyze the mass of the new peaks to hypothesize potential degradation products (e.g., oxidation products would show an increase in mass). 2. Conduct a Forced Degradation Study: To understand potential degradation pathways, expose small amounts of the compound to stress conditions (e.g., acid, base, peroxide, heat, light) and analyze the resulting chromatograms. This can help identify the peaks corresponding to specific degradation products.
Poor Solubility After Storage Possible polymerization or formation of insoluble degradation products.1. Attempt Gentle Solubilization: Try sonicating the sample in the chosen solvent. 2. Test Different Solvents: If solubility issues persist, test a small amount in a different solvent system. 3. Purity Analysis: If the compound cannot be fully dissolved, it is likely significantly degraded and should be discarded.

Experimental Protocols

Protocol 1: Stability Assessment of this compound via HPLC-UV

This protocol outlines a basic method to assess the stability of this compound under specific storage conditions.

  • Preparation of Stock Solution:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of 1 mg/mL. This will be your time-zero (T=0) sample.

  • Sample Storage:

    • Aliquot the remaining stock solution into several amber HPLC vials.

    • Store these vials under the conditions you wish to test (e.g., room temperature, 4°C, -20°C, exposure to light).

  • HPLC Analysis:

    • Instrumentation: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid. (A starting point could be 90% A, 10% B, ramping to 100% B over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for an optimal wavelength using a photodiode array (PDA) detector on the T=0 sample. If unavailable, start with 254 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Data Collection and Analysis:

    • Inject the T=0 sample to establish the initial purity and retention time.

    • At specified time points (e.g., 24 hours, 72 hours, 1 week, 1 month), retrieve a vial from each storage condition.

    • Allow the vial to come to room temperature before analysis.

    • Inject the sample and record the chromatogram.

    • Calculate the percentage of the parent compound remaining and note the formation of any new peaks. The percentage purity can be estimated by the peak area of this compound relative to the total peak area.

    Table for Recording Stability Data:

Time PointStorage ConditionThis compound Peak AreaTotal Peak Area% PurityObservations (e.g., new peaks)
T=0N/A
T=1 dayRoom Temp
T=1 day4°C
T=1 weekRoom Temp
T=1 week4°C

Visualizations

cluster_storage Storage & Handling cluster_degradation Potential Degradation Factors cluster_products Degradation Products storage This compound (Solid) solution Stock Solution (e.g., in DMSO) storage->solution Dissolution degraded Oxidized Products & Other Degradants storage->degraded solution->degraded light Light light->degraded oxygen Oxygen oxygen->degraded temp High Temperature temp->degraded moisture Moisture moisture->degraded cluster_timepoint At Each Time Point (T=x) start Start: Receive Compound store Store at -20°C or -80°C Protect from Light start->store prepare Prepare Stock Solution (T=0 Sample) store->prepare analyze_t0 Analyze T=0 Sample (HPLC/LC-MS) prepare->analyze_t0 aliquot Aliquot & Store Under Test Conditions analyze_t0->aliquot retrieve Retrieve Sample aliquot->retrieve analyze_tx Analyze Sample (HPLC/LC-MS) retrieve->analyze_tx compare Compare Data to T=0 analyze_tx->compare end End: Determine Stability compare->end

References

Technical Support Center: N-Methoxyanhydrovobasinediol In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methoxyanhydrovobasinediol. Our aim is to help address common challenges and inconsistencies encountered during in vivo experiments.

Troubleshooting Guides

Problem 1: High Variability or Lack of Reproducibility in Anti-Inflammatory Efficacy Studies

You observe significant differences in the anti-inflammatory response to this compound across different cohorts of animals or even within the same experimental group.

Possible Causes and Solutions:

  • Animal Health and Stress: Underlying inflammation or stress in animal models can mask the effects of the compound.

    • Solution: Ensure a consistent and low-stress environment for all animals. Acclimatize animals properly before the experiment. Monitor for any signs of illness or distress.

  • Compound Solubility and Formulation: Poor solubility can lead to inconsistent dosing and absorption.

    • Solution: Verify the solubility of this compound in your chosen vehicle. Prepare fresh formulations for each experiment and ensure homogeneity before administration. Consider using a solubilizing agent if necessary, but test the vehicle alone as a control.

  • Route of Administration: The route of administration significantly impacts bioavailability.

    • Solution: Standardize the route of administration (e.g., oral gavage, intraperitoneal injection). Ensure consistent technique to minimize variability.

  • Timing of Administration: The timing of compound administration relative to the inflammatory stimulus is critical.

    • Solution: Optimize and standardize the time window between dosing and induction of inflammation based on pilot studies.

Illustrative Data: Impact of Vehicle on Anti-Inflammatory Response

VehicleThis compound Dose (mg/kg)Edema Inhibition (%)Standard Deviation
Saline102515.2
5% DMSO in Saline10458.5
10% Tween 80 in Saline10429.1

This is illustrative data to highlight potential variability.

Problem 2: Unexpected Toxicity or Adverse Events at Therapeutic Doses

Animals treated with what was presumed to be a therapeutic dose of this compound exhibit signs of toxicity, such as weight loss, lethargy, or mortality. This is a known challenge as the therapeutic dose of Gelsemium alkaloids can be close to the toxic dose.

Possible Causes and Solutions:

  • Narrow Therapeutic Window: Indole (B1671886) alkaloids from Gelsemium elegans are known to have a narrow therapeutic index.

    • Solution: Conduct a thorough dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model. Start with lower doses and carefully observe for any signs of toxicity.

  • Metabolic Differences: Animal strain, sex, and age can influence drug metabolism and clearance.

    • Solution: Use a homogenous population of animals. If results are inconsistent between studies, verify that the animal model specifications are identical.

  • Compound Purity: Impurities in the compound batch could contribute to toxicity.

    • Solution: Ensure the purity of your this compound batch through analytical methods like HPLC or mass spectrometry.

Illustrative Data: Dose-Dependent Toxicity Profile

Dose (mg/kg)Mortality Rate (%)Average Weight Change (%)
50+2.5
100-1.8
2015-8.3
4050-15.7

This is illustrative data to highlight potential toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for in vivo studies with this compound?

A1: Due to the potential for toxicity associated with Gelsemium alkaloids, it is crucial to begin with a low dose and perform a dose-escalation study. Based on literature for related compounds, a starting dose in the range of 1-5 mg/kg is advisable, with careful monitoring for any adverse effects.

Q2: How should I prepare this compound for in vivo administration?

A2: The solubility of this compound should be determined empirically. For initial studies, consider dissolving the compound in a small amount of a suitable solvent like DMSO, and then diluting it with a vehicle such as saline or corn oil. Always test the vehicle alone as a control group.

Q3: What are the expected anti-tumor effects of this compound in vivo?

A3: While in vitro studies may show promise, the in vivo anti-tumor effects of this compound are not yet well-documented. Related indole alkaloids from Gelsemium elegans, such as koumine, have shown some anti-tumor activity in animal models, possibly by inducing apoptosis and inhibiting cell proliferation.[1]

Q4: Are there any known mechanisms of action for this compound that could explain inconsistent results?

A4: The precise mechanism of action is still under investigation. However, it is known to interact with various cellular receptors and enzymes.[1] This multi-target activity could lead to different physiological responses depending on the specific cellular context and animal model, contributing to result variability.

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema Model for Anti-Inflammatory Activity

This protocol is a standard method to assess acute anti-inflammatory effects.

  • Animals: Use male or female BALB/c mice (6-8 weeks old).

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

  • Grouping: Divide animals into groups (n=6-8 per group): Vehicle control, this compound (various doses), and a positive control (e.g., Indomethacin).

  • Compound Administration: Administer the compound or vehicle via the desired route (e.g., intraperitoneal).

  • Induction of Edema: One hour after compound administration, inject 50 µL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control.

Protocol 2: Xenograft Tumor Model for In Vivo Anti-Cancer Efficacy

This protocol outlines a general procedure for evaluating anti-tumor activity.

  • Cell Culture: Culture a human cancer cell line of interest (e.g., HCT116, MCF-7) under standard conditions.

  • Animals: Use immunodeficient mice (e.g., nude or SCID mice, 6-8 weeks old).

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Grouping and Treatment: Randomize mice into treatment groups (n=8-10 per group): Vehicle control, this compound (various doses), and a positive control (e.g., Doxorubicin). Administer treatment as per the desired schedule (e.g., daily, every other day).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period.

  • Analysis: Compare tumor growth rates and final tumor weights between the different treatment groups.

Visualizations

experimental_workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatization Animal Acclimatization grouping Randomization & Grouping acclimatization->grouping treatment Treatment Administration (Vehicle, Compound, Positive Control) grouping->treatment induction Disease Induction (e.g., Carrageenan, Tumor Cells) treatment->induction monitoring Data Collection (e.g., Paw Volume, Tumor Size) induction->monitoring analysis Data Analysis monitoring->analysis conclusion Conclusion analysis->conclusion troubleshooting_logic start Inconsistent In Vivo Results cause1 High Data Variability? start->cause1 cause2 Unexpected Toxicity? start->cause2 sol1a Check Animal Health & Stress cause1->sol1a Yes sol1b Verify Compound Solubility & Formulation cause1->sol1b Yes sol1c Standardize Administration Route & Timing cause1->sol1c Yes sol2a Conduct Dose-Response Study (MTD) cause2->sol2a Yes sol2b Ensure Homogenous Animal Model cause2->sol2b Yes sol2c Verify Compound Purity cause2->sol2c Yes

References

N-Methoxyanhydrovobasinediol purification challenges from crude extract

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of N-Methoxyanhydrovobasinediol from crude extracts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, presented in a question-and-answer format.

Column Chromatography

Question 1: My this compound is strongly adsorbing to the silica (B1680970) gel column and is not eluting, even with a high percentage of polar solvent.

Answer: This is a common issue when purifying basic compounds like alkaloids on acidic silica gel. The basic nitrogen atom in this compound can interact strongly with the acidic silanol (B1196071) groups on the silica surface, leading to irreversible adsorption or the need for highly polar eluents that result in poor separation.[1]

Possible Solutions:

  • Modify the Mobile Phase: Add a basic modifier to your mobile phase to compete with your compound for the acidic sites on the silica gel. Common choices include:

  • Deactivate the Silica Gel: Before packing the column, you can prepare a slurry of the silica gel in your mobile phase containing the basic modifier. This will help to neutralize the most active sites.[1]

  • Change the Stationary Phase: If modifying the mobile phase is not effective, consider using a different stationary phase:

    • Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.

    • Reversed-Phase Silica (C18): If your compound has sufficient solubility in more polar solvents, reversed-phase chromatography can be an excellent option.

Question 2: I am observing significant peak tailing for my compound during column chromatography.

Answer: Peak tailing is often caused by the same strong interactions between the basic alkaloid and acidic silanol groups on the silica gel.[1] This leads to a non-uniform elution front.

Possible Solutions:

  • Incorporate a Basic Modifier: As with strong adsorption, adding a small amount of triethylamine or ammonium hydroxide to your mobile phase can significantly improve peak shape.[1]

  • Check for Column Overload: Loading too much crude extract onto the column can also lead to peak tailing. As a general rule, the amount of crude extract should be about 1-2% of the mass of the stationary phase.

  • Ensure Proper Packing: A poorly packed column with channels or cracks can cause tailing. Ensure your silica gel is uniformly packed to form a homogenous bed.

High-Performance Liquid Chromatography (HPLC)

Question 3: My peaks are broad or splitting during reversed-phase HPLC analysis.

Answer: Broad or split peaks in HPLC can arise from a variety of issues, including problems with the mobile phase, the column, or the sample itself.

Possible Solutions:

  • Mobile Phase pH: The predicted pKa of this compound is around 8.47. At a neutral pH, the compound can exist in both ionized and non-ionized forms, leading to peak splitting or broadening. Buffering the mobile phase to a pH of around 3-4 will ensure the compound is consistently protonated and should result in sharper peaks. Formic acid or trifluoroacetic acid (TFA) at 0.1% are common additives.

  • Sample Solvent: Dissolving your sample in a solvent that is much stronger than your mobile phase (e.g., pure acetonitrile (B52724) when your mobile phase is 30% acetonitrile in water) can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Contamination: The column may be contaminated with strongly retained impurities from previous injections. Flush the column with a strong solvent like 100% acetonitrile or isopropanol.

  • Column Void: A void may have formed at the head of the column. This can sometimes be resolved by reversing the column and flushing it at a low flow rate. If this does not work, the column may need to be replaced.

Question 4: I am experiencing fluctuating retention times for my compound.

Answer: Retention time instability can make peak identification and quantification unreliable.

Possible Solutions:

  • Inadequate Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A stable baseline is a good indicator of equilibration.

  • Mobile Phase Preparation: If you are mixing solvents online, ensure the pump's proportioning valves are working correctly. Premixing the mobile phase manually can help diagnose this issue. Also, ensure the mobile phase is properly degassed to prevent bubble formation in the pump.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times.

  • Pump Issues: Leaks or worn pump seals can lead to inconsistent flow rates and, consequently, shifting retention times.

Crystallization

Question 5: My purified this compound is "oiling out" instead of forming crystals.

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This is often due to the presence of impurities or a suboptimal solvent system.[2]

Possible Solutions:

  • Improve Purity: The presence of even small amounts of impurities can inhibit crystallization. You may need to repeat the chromatographic purification step.

  • Optimize Solvent System:

    • Try a different solvent or a mixture of solvents. Common solvent systems for indole (B1671886) alkaloids include methanol/water and hexane/ethyl acetate.[2][3]

    • Use a "good" solvent to dissolve your compound and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes slightly turbid. Then, gently warm the solution until it is clear again and allow it to cool slowly.

  • Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Rapid cooling can promote oiling.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[2]

  • Seed Crystals: If you have a small amount of crystalline material, add a single seed crystal to the supersaturated solution to initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a typical workflow for the purification of this compound from a crude plant extract?

A1: A standard workflow involves an initial extraction followed by one or more chromatographic steps.

Caption: General purification workflow for this compound.

Q2: What are the key chemical properties of this compound to consider during purification?

A2: The most important property is its basicity due to the nitrogen atoms in the indole ring system, with a predicted pKa of 8.47. This makes it susceptible to strong interactions with acidic stationary phases like silica gel. It is soluble in a range of organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Its stability to pH and temperature should be considered, as some indole alkaloids can be sensitive to acidic conditions.[1]

Q3: How do I choose an appropriate solvent system for column chromatography?

A3: The ideal solvent system should provide a good separation of your target compound from impurities. This is best determined by thin-layer chromatography (TLC) before scaling up to a column. For this compound on silica gel, start with a non-polar solvent like hexane or dichloromethane and gradually increase the polarity by adding ethyl acetate or methanol, respectively. Aim for an Rf value of 0.2-0.4 for your target compound in the chosen solvent system on TLC. As mentioned in the troubleshooting guide, adding a small amount of a basic modifier like triethylamine is often necessary to get well-defined spots and good separation for alkaloids.[1]

Q4: What are some typical parameters for preparative HPLC purification of indole alkaloids?

A4: Reversed-phase chromatography on a C18 column is a common and effective method.

hplc_parameters cluster_column Column cluster_mobile_phase Mobile Phase cluster_conditions Conditions Column_Details Type: Reversed-Phase C18 Dimensions: e.g., 21.2 x 250 mm Particle Size: 5-10 µm Mobile_Phase_Details A: 0.1% Formic Acid in Water B: Acetonitrile or Methanol Mode: Gradient elution (e.g., 10-90% B over 30 min) Conditions_Details Flow Rate: e.g., 15-20 mL/min Detection: UV at 210, 254, or 280 nm Temperature: Ambient or controlled (e.g., 30°C)

Caption: Typical preparative HPLC parameters for indole alkaloids.

Data Presentation

The following tables provide representative data for the purification of an indole alkaloid. Note that these are example values and the actual results may vary depending on the starting material and the specific conditions used.

Table 1: Example of Purification Yield and Purity at Different Stages

Purification StageStarting Mass (g)Recovered Mass (g)Yield (%)Purity (%)
Crude Methanolic Extract10010.510.5~5
Acid-Base Extraction10.51.211.4~40
Silica Gel Column Chromatography1.20.3529.2~85
Preparative HPLC0.350.1542.9>98
Crystallization0.150.1280.0>99.5

Table 2: Comparison of Column Chromatography Solvent Systems

Stationary PhaseMobile Phase System (Gradient)ModifierObserved SeparationPeak Shape
Silica GelHexane -> Ethyl AcetateNonePoor, strong retentionSevere Tailing
Silica GelDichloromethane -> MethanolNonePoor, streakingSevere Tailing
Silica Gel Dichloromethane -> Methanol 0.5% Triethylamine Good Symmetrical
Alumina (Neutral)Hexane -> Ethyl AcetateNoneModerateMinor Tailing
C18 Reversed-PhaseWater -> Acetonitrile0.1% Formic AcidExcellentSymmetrical

Experimental Protocols

Protocol 1: Acid-Base Extraction of Alkaloids from Crude Plant Extract
  • Acidification: Dissolve the crude extract (e.g., from a methanolic extraction) in a 1 M HCl solution.

  • Defatting: Extract the acidic aqueous solution three times with an equal volume of a non-polar solvent like hexane or dichloromethane to remove non-basic compounds and chlorophyll. Discard the organic layers.

  • Basification: Adjust the pH of the aqueous layer to 9-10 with concentrated ammonium hydroxide or 1 M NaOH. The free alkaloid bases will precipitate or become soluble in organic solvents.

  • Extraction of Free Bases: Extract the basified aqueous solution three times with an equal volume of dichloromethane or chloroform.[4]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude alkaloid fraction.[4]

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase using TLC. A good starting point for indole alkaloids is a gradient of methanol in dichloromethane or ethyl acetate in hexane, with 0.5% triethylamine added to both solvents.[1]

  • Column Packing: Pack a glass column with silica gel using the slurry method with your initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude alkaloid fraction in a minimal amount of the mobile phase. Alternatively, for less soluble samples, pre-adsorb the extract onto a small amount of silica gel. Carefully load the sample onto the top of the column.[1]

  • Elution: Begin elution with the least polar mobile phase, gradually increasing the polarity according to your TLC results.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent by rotary evaporation.

Protocol 3: Final Purification by Preparative HPLC
  • Method Development: Develop an analytical method on a standard HPLC system to determine the optimal separation conditions (mobile phase composition, gradient, etc.). A common mobile phase is a gradient of acetonitrile in water with 0.1% formic acid on a C18 column.

  • Sample Preparation: Dissolve the semi-pure material from the column chromatography step in the initial mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Purification: Scale up the analytical method to a preparative HPLC system with a larger column. Inject the sample and collect the fraction corresponding to the this compound peak.

  • Solvent Removal: Remove the organic solvent (acetonitrile or methanol) from the collected fraction using a rotary evaporator. The remaining aqueous solution can be freeze-dried to yield the pure compound as a salt (e.g., formate (B1220265) salt) or further processed.

Protocol 4: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your purified compound in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane) and solvent mixtures (e.g., methanol/water, hexane/ethyl acetate). A good recrystallization solvent will dissolve the compound when hot but not when cold.[2]

  • Dissolution: Place the bulk of your purified material in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Crystal Formation: If crystals do not form, try scratching the inside of the flask or placing it in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

References

Validation & Comparative

Comparative Guide to the Validation of Analytical Methods for N-Methoxyanhydrovobasinediol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of N-Methoxyanhydrovobasinediol, a significant indole (B1671886) alkaloid isolated from Gelsemium elegans.[1] The performance of a standard HPLC method with UV detection is compared against alternative analytical techniques, namely Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Two-Dimensional Liquid Chromatography (2D-LC). This document is intended for researchers, scientists, and drug development professionals to facilitate the selection of an appropriate analytical methodology based on specific research needs.

While specific validation data for an HPLC method dedicated to this compound is not publicly available, this guide establishes a baseline for a typical validated HPLC-UV method. The performance characteristics are based on established International Council for Harmonisation (ICH) Q2(R1) guidelines and published validation data for structurally related alkaloids from Gelsemium elegans.[2][3][4][5][6]

Comparative Analysis of Analytical Methods

The selection of an analytical method is contingent on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput. While a standard HPLC-UV method can provide reliable quantification, more advanced techniques like UPLC-MS/MS and 2D-LC offer significant advantages in complex matrices or for trace-level analysis.

Table 1: Comparison of Method Validation Parameters

Validation ParameterHPLC-UV Method (Hypothetical)UPLC-MS/MS Method[7][8]2D-LC Method[9]
Linearity (R²) > 0.999> 0.995> 0.998
Range 1 - 100 µg/mL0.1 - 200 ng/mL5 - 200 ng/g
Accuracy (% Recovery) 98.0 - 102.0%86.9 - 113.2%81 - 94.2%
Precision (%RSD) < 2.0%< 16%< 5.0% (intraday), < 3.8% (interday)
Limit of Detection (LOD) ~0.1 µg/mLNot Reported2 ng/g
Limit of Quantitation (LOQ) ~0.3 µg/mL0.1 ng/mL5 - 20 ng/g
Specificity ModerateHighHigh

Experimental Protocols

HPLC-UV Method for this compound (Hypothetical Protocol)

This protocol outlines a standard HPLC method with UV detection for the quantification of this compound.

  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound is prepared in methanol (B129727) and serially diluted to create calibration standards ranging from 1 to 100 µg/mL.

  • Sample Preparation: The plant material is extracted with a suitable solvent, followed by filtration and dilution to fall within the calibration range.

UPLC-MS/MS Method for Gelsemium Alkaloids

This method, adapted from a published study on 11 Gelsemium alkaloids, offers high sensitivity and selectivity.[7][8]

  • Chromatographic System: An ultra-high-performance liquid chromatography system coupled with a tandem mass spectrometer.

  • Column: A UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[7][8]

  • Mobile Phase: A gradient elution with methanol and water (containing 0.1% formic acid).[7][8]

  • Ionization Mode: Positive electrospray ionization (ESI+).[7][8]

  • Monitoring: Multiple reaction monitoring (MRM) is used for quantitative analysis.[7][8]

  • Calibration: Calibration curves were established in the range of 0.1–200 ng/mL.[7][8]

2D-LC Method for Gelsemium Alkaloids in Honey

This method is particularly useful for analyzing complex matrices like honey.[9]

  • Sample Preparation: Honey samples are dissolved, and the alkaloids are extracted using solid-phase extraction (PRS cartridges). The eluate is evaporated and reconstituted in methanol.[9]

  • Chromatographic System: A two-dimensional liquid chromatography system.

  • Detection: UV or MS detection can be employed.

  • Validation: The method was validated for linearity, recovery, precision, LOD, and LOQ.[9]

Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the typical workflow for HPLC method validation based on ICH Q2(R1) guidelines.[2][3][4][5][6]

HPLC_Validation_Workflow start Method Development specificity Specificity (Peak Purity, Resolution) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability documentation Validation Report system_suitability->documentation

Caption: General workflow for HPLC method validation.

Signaling Pathways and Logical Relationships

The analysis of this compound and other Gelsemium alkaloids is crucial for understanding their pharmacological and toxicological effects. These alkaloids are known to interact with various neuronal receptors, including glycine (B1666218) receptors.[10] A simplified logical diagram illustrating the progression from plant material to pharmacological assessment is presented below.

Analysis_Pharmacology_Relationship plant Gelsemium elegans Plant Material extraction Extraction of Total Alkaloids plant->extraction isolation Isolation of This compound extraction->isolation analysis Quantitative Analysis (HPLC, UPLC-MS/MS) isolation->analysis pharmacology Pharmacological & Toxicological Studies analysis->pharmacology

Caption: From plant to pharmacological evaluation.

References

A Comparative Analysis of the Cytotoxic Activities of N-Methoxyanhydrovobasinediol and Koumine

Author: BenchChem Technical Support Team. Date: December 2025

A definitive comparative analysis of the cytotoxic activities of N-Methoxyanhydrovobasinediol and koumine (B8086292) is currently hindered by a significant lack of publicly available data for this compound. Extensive searches of scientific literature and databases have yielded no specific information regarding the cytotoxic effects, such as IC50 values, or the mechanisms of action of this compound in any cancer cell line. This compound is an alkaloid isolated from Gelsemium elegans, but its biological activities, particularly its potential as a cytotoxic agent, remain uncharacterized in published research.

In contrast, koumine, another major alkaloid derived from Gelsemium elegans, has been the subject of multiple studies investigating its cytotoxic and apoptotic properties. This guide, therefore, provides a comprehensive overview of the available experimental data on koumine, which can serve as a benchmark for future studies on this compound, should data become available.

Koumine: A Profile of its Cytotoxic Activity

Koumine has demonstrated modest cytotoxic activity against various cancer cell lines. Its effects are concentration- and time-dependent, and it is known to induce apoptosis through the modulation of key signaling pathways.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for koumine in different cancer cell lines.

Cell LineCancer TypeIC50 ValueExposure TimeReference
MCF-7Breast Cancer124 µg/mL72 hours[1]
HT-29, HCT-116, HCT-15, Caco-2Colon Cancer>200 µMNot Specified[2]

It is noteworthy that while koumine itself shows limited potency, some semi-synthesized koumine-like derivatives have exhibited significantly higher anti-proliferative activities, with IC50 values below 10 µM against colon cancer cell lines.[2]

Experimental Protocols

The cytotoxic activity of koumine has been primarily evaluated using the MTT assay.

MTT Assay Protocol

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of koumine (or other test compounds) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathways of Koumine-Induced Apoptosis

Koumine has been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This process involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases, which are the executioners of apoptosis.

Intrinsic Apoptotic Pathway

Koumine_Apoptosis_Pathway Koumine Koumine Bcl2 Bcl-2 (Anti-apoptotic) Koumine->Bcl2 Down-regulation Bax Bax (Pro-apoptotic) Koumine->Bax Up-regulation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits release of Bax->Mitochondrion Promotes release of CytC Cytochrome c Mitochondrion->CytC Release Caspase9 Caspase-9 (Initiator) CytC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Koumine-induced intrinsic apoptosis pathway.

Studies have demonstrated that koumine treatment leads to the down-regulation of the anti-apoptotic protein Bcl-2 and the up-regulation of the pro-apoptotic protein Bax.[1][3] This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, an initiator caspase, which in turn activates caspase-3, an executioner caspase. The activation of caspase-3 ultimately leads to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, koumine has been observed to cause cell cycle arrest at the G2/M phase in human breast cancer cells.[1][3] This prevents the cells from entering mitosis and further proliferating.

Cell_Cycle_Arrest G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Koumine Koumine Koumine->Arrest Arrest->G2 Arrest

Caption: Koumine-induced G2/M cell cycle arrest.

Conclusion

While a direct comparison between this compound and koumine is not feasible due to the absence of data for the former, the available evidence suggests that koumine possesses modest cytotoxic activity and induces apoptosis through the intrinsic pathway in certain cancer cell lines. The data presented here for koumine can serve as a valuable reference for researchers in the field of natural product drug discovery. Further investigation into the biological activities of this compound is warranted to determine its potential as a cytotoxic agent and to enable a comprehensive comparative analysis with other Gelsemium alkaloids.

References

A Comparative Analysis of the Analgesic Properties of Gelsemine and N-Methoxyanhydrovobasinediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analgesic effects of two indole (B1671886) alkaloids: gelsemine (B155926), a well-studied compound from the genus Gelsemium, and N-Methoxyanhydrovobasinediol, a lesser-known alkaloid for which research is still in its nascent stages. While a direct, data-driven comparison is hampered by the limited research on this compound, this document synthesizes the available scientific evidence for both compounds to inform future research and drug development endeavors.

Executive Summary

Gelsemine has demonstrated significant, non-opioid analgesic effects in various preclinical models of chronic pain. Its mechanism of action is primarily attributed to its role as an agonist at spinal α3 glycine (B1666218) receptors. In contrast, there is currently a lack of published scientific literature detailing the analgesic properties or the specific mechanism of action of this compound. This guide presents a comprehensive review of the data available for gelsemine and contextualizes the current knowledge gap regarding this compound.

Gelsemine: A Potent Analgesic for Chronic Pain

Gelsemine, a principal alkaloid from Gelsemium sempervirens and Gelsemium elegans, has been the subject of numerous studies investigating its pain-relieving properties.[1][2] These studies have consistently shown its efficacy in models of neuropathic and inflammatory pain.[1][2]

Mechanism of Action

The analgesic effect of gelsemine is primarily mediated through its interaction with the glycine receptor (GlyR), specifically the α3 subunit, in the spinal cord.[1] By acting as an agonist at this receptor, gelsemine enhances inhibitory neurotransmission, thereby dampening the transmission of pain signals.[1][3] This mechanism is distinct from that of opioid analgesics, and importantly, studies have shown that repeated administration of gelsemine does not lead to the development of tolerance, a significant drawback of opioid-based therapies.[1][4]

gelsemine_mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron (Spinal Dorsal Horn) pain_signal Pain Signal glyr α3 Glycine Receptor cl_channel Chloride Channel glyr->cl_channel Opens hyperpolarization Hyperpolarization cl_channel->hyperpolarization Chloride Influx reduced_transmission Reduced Pain Signal Transmission hyperpolarization->reduced_transmission Leads to gelsemine Gelsemine gelsemine->glyr Binds to & Activates

Figure 1: Proposed analgesic mechanism of Gelsemine.
Quantitative Analgesic Effects

The analgesic efficacy of gelsemine has been quantified in various animal models of pain. The following table summarizes the median effective dose (ED50) values from a study comparing gelsemine with other Gelsemium alkaloids in a prostaglandin (B15479496) E2-induced hyperalgesia model in mice.

CompoundED50 (mg/kg)Pain Model
Gelsemine 0.82Hot Plate Test (PGE2-induced hyperalgesia)[5]
Koumine0.60Hot Plate Test (PGE2-induced hyperalgesia)[5]
Gelsenicine0.00843Hot Plate Test (PGE2-induced hyperalgesia)[5]

Table 1: Comparative Analgesic Efficacy of Gelsemium Alkaloids.[5]

Experimental Protocols

Prostaglandin E2 (PGE2)-Induced Hyperalgesia in Mice

  • Objective: To assess the central analgesic effects of the test compounds.

  • Animals: Male Kunming mice.

  • Procedure:

    • A baseline pain threshold is measured using a hot plate analgesia meter, with the temperature maintained at 55 ± 0.5°C. The latency to a response (e.g., jumping, licking paws) is recorded.

    • PGE2 is administered via intracerebroventricular injection to induce hyperalgesia.

    • Test compounds (gelsemine, koumine, or gelsenicine) are administered subcutaneously at various doses.

    • The hot plate test is repeated at set intervals post-drug administration, and the pain threshold is measured.

    • The percentage of analgesia is calculated, and the ED50 value is determined using regression analysis.[5]

This compound: An Unexplored Potential

This compound is an indole alkaloid that has been isolated from plants of the Apocynaceae family, as well as from Gelsemium elegans.[1][6] Despite its availability as a research chemical, there is a notable absence of published studies investigating its analgesic properties.

Current State of Research

To date, the scientific literature on this compound primarily focuses on its isolation and chemical characterization. Some commercial suppliers suggest potential anti-inflammatory and anticancer activities, but these claims are not yet substantiated by peer-reviewed experimental data.[1] The traditional use of plants from the Voacanga genus, a source of related alkaloids, for pain relief suggests a potential avenue for future investigation into the analgesic effects of this compound.

n_methoxyanhydrovobasinediol_research compound This compound isolation Isolated from Gelsemium elegans & Apocynaceae family compound->isolation potential_activities Potential Anti-inflammatory & Anticancer Activities (Unsupported by peer-reviewed data) compound->potential_activities Suggested analgesic_activity Analgesic Activity? compound->analgesic_activity Requires Investigation mechanism Mechanism of Action? analgesic_activity->mechanism Requires Elucidation

Figure 2: Current research status of this compound.

Conclusion and Future Directions

Gelsemine stands out as a promising non-opioid analgesic candidate with a well-defined mechanism of action centered on the spinal α3 glycine receptor. Its efficacy in preclinical chronic pain models, coupled with a lack of tolerance development, makes it a compelling subject for further translational research.

The analgesic potential of this compound remains entirely unexplored. The lack of available data precludes any meaningful comparison with gelsemine at this time. Future research should focus on:

  • Screening for Analgesic Activity: Utilizing standard in vivo pain models (e.g., hot plate, writhing test, models of neuropathic and inflammatory pain) to determine if this compound possesses analgesic properties.

  • Mechanism of Action Studies: If analgesic activity is confirmed, subsequent studies should aim to elucidate its molecular targets and signaling pathways.

A thorough investigation into the pharmacology of this compound is essential to ascertain whether it holds therapeutic promise as an analgesic and to enable a future evidence-based comparison with other alkaloids like gelsemine.

References

Comparative Efficacy of Gelsemium Alkaloids in Targeting Cancer Cells: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of various Gelsemium alkaloids on cancer cells, supported by experimental data from recent studies. It details the underlying mechanisms of action and provides comprehensive protocols for the key assays used in this field of research.

Introduction

Alkaloids derived from plants of the Gelsemium genus have long been recognized in traditional medicine and are now a subject of intense pharmacological research for their potential therapeutic applications, including cancer treatment.[1][2][3] These indole (B1671886) alkaloids, such as koumine (B8086292) and gelsemine, have demonstrated significant anti-tumor, anti-inflammatory, and analgesic properties.[4][5] This guide focuses on the comparative cytotoxic activities of these compounds against various cancer cell lines and elucidates the molecular pathways they modulate to induce cell death.

Comparative Cytotoxicity of Gelsemium Alkaloids

The anti-proliferative effects of Gelsemium alkaloids have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the specific alkaloid, the cancer cell type, and the duration of exposure. The data below summarizes the findings from several in vitro studies.

Alkaloid/ExtractCancer Cell LineCell TypeIncubation TimeIC50 ValueCitation(s)
Koumine MCF-7Human Breast Cancer72 h124 µg/mL[6]
(+) Gelsemine PC12 (poorly differentiated)Rat PheochromocytomaNot Specified31.59 µM[2]
(-) Gelsemine PC12 (poorly differentiated)Rat PheochromocytomaNot Specified> 100 µM (Inactive)[2]
Gelsebamine A-549Human Lung AdenocarcinomaNot Specified0.634 µM
N-4-demethyl koumine analog 5 Human Tumor Cell LinesVariousNot Specified4.6 - 9.3 µM[7]
Nor-humantenine analog 5 Human Tumor Cell LinesVariousNot Specified4.6 - 9.3 µM[7]
11-methoxy-14,15-dihydroxyhumantenmine 4 Laryngeal Tumor Lines Laryngeal CancerNot Specified10.9 - 12.1 µM[8]
11-methoxy-14-hydroxyhumantenmine 4 Laryngeal Tumor LinesLaryngeal CancerNot Specified9.2 - 10.8 µM[8]
Methanol Extract of G. elegans CaOV-3Human Ovarian Cancer96 h5 µg/mL[9]
Methanol Extract of G. elegans MDA-MB-231Human Breast Cancer96 h40 µg/mL[9]

*The five cell lines tested were HL-60, SMMC-7721, A-549, MCF-7, and SW480. **The four laryngeal tumor cell lines were Hep-2, LSC-1, TR-LCC-1, and FD-LSC-1.

Mechanism of Action: Induction of Apoptosis

Several studies indicate that Gelsemium alkaloids exert their cytotoxic effects primarily by inducing apoptosis (programmed cell death). Koumine, in particular, has been shown to trigger the intrinsic mitochondrial pathway of apoptosis in human breast cancer cells (MCF-7).[6][10] This is achieved by modulating the expression of key regulatory proteins in the Bcl-2 family. Specifically, koumine treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[6][10] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of executioner caspase-3, a key enzyme responsible for the biochemical and morphological changes associated with apoptosis.[6][10][11] Furthermore, koumine has been observed to cause cell cycle arrest at the G2/M phase in MCF-7 cells.[6][10]

Gelsemium_Apoptosis_Pathway Koumine-Induced Intrinsic Apoptosis Pathway cluster_alkaloid cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade cluster_apoptosis Koumine Koumine Bcl2 Bcl-2 (Anti-apoptotic) Koumine->Bcl2 Down-regulates Bax Bax (Pro-apoptotic) Koumine->Bax Up-regulates MOMP Mitochondrial Membrane Permeabilization (MOMP) Bcl2->MOMP Inhibits Bax->MOMP CytoC Cytochrome c Release MOMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Koumine's effect on the intrinsic apoptosis pathway.

Experimental Design and Protocols

A typical workflow for evaluating the anti-cancer effects of Gelsemium alkaloids involves a series of in vitro assays to measure cell viability, quantify apoptosis, and analyze the expression of key proteins involved in cell death pathways.

Experimental_Workflow General Workflow for Alkaloid Cytotoxicity Screening cluster_assays 3. Downstream Assays cluster_analysis 4. Data Analysis Culture 1. Cancer Cell Culture (e.g., MCF-7, A-549) Treatment 2. Treatment (Varying concentrations of Gelsemium alkaloids) Culture->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Flow Apoptosis Quantification (Annexin V/PI Flow Cytometry) Treatment->Flow WB Protein Expression (Western Blot) Treatment->WB IC50 IC50 Calculation MTT->IC50 ApoptosisRate Apoptotic Cell Percentage Flow->ApoptosisRate ProteinLevels Protein Level Changes (e.g., Bax/Bcl-2 Ratio) WB->ProteinLevels

References

N-Methoxyanhydrovobasinediol: A Comparative Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific quantitative data for the anti-inflammatory and anticancer activities of N-Methoxyanhydrovobasinediol is not extensively documented in publicly available literature, this guide provides a comparative analysis of its potential mechanisms of action by examining closely related indole (B1671886) alkaloids from the same botanical source, Gelsemium elegans. This comparison with established therapeutic agents offers a valuable reference for ongoing research and development.

Putative Mechanism of Action

This compound, an indole alkaloid, is hypothesized to exert its biological effects through the modulation of key cellular pathways involved in inflammation and cancer progression.

Anticancer Activity: The primary proposed anticancer mechanism for related indole alkaloids is the induction of cytotoxicity in cancer cells, potentially through the activation of apoptotic pathways.

Anti-inflammatory Activity: The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory signaling cascades. A central target in this context is the Nuclear Factor-kappa B (NF-κB) pathway, which controls the expression of numerous genes involved in inflammation, including cyclooxygenase-2 (COX-2).

Quantitative Bioactivity Comparison

To provide a framework for evaluating the potential potency of this compound, the following tables compare the bioactivity of related alkaloids from Gelsemium elegans (Gelsemine and Koumine) with standard therapeutic agents.

Table 1: Comparative Anticancer Activity (Cytotoxicity)

CompoundCell LineIC50Citation
(+) Gelsemine PC12 (Rat Pheochromocytoma)31.59 µM[1]
G. elegans Methanol Extract CaOV-3 (Human Ovarian Cancer)5 µg/mL[2]
G. elegans Methanol Extract MDA-MB-231 (Human Breast Cancer)40 µg/mL[2]
Cisplatin (Standard Chemotherapy) Various Cancer Cell Lines~1-10 µM
Doxorubicin (Standard Chemotherapy) Various Cancer Cell Lines~0.1-1 µM

Note: Specific IC50 values for this compound are not currently available.

Table 2: Comparative Anti-inflammatory Activity

CompoundAssay TargetIC50Citation
Koumine LPS-induced Nitric Oxide Production (RAW 264.7 Macrophages)>200 µg/mL[3][4]
Indomethacin (NSAID) COX-1/COX-2~0.1-1 µM
Celecoxib (COX-2 Inhibitor) COX-2~0.04 µM
Bay 11-7082 (NF-κB Inhibitor) IκBα Phosphorylation~5-10 µM

Note: The high IC50 value for Koumine in the nitric oxide production assay suggests that its anti-inflammatory effects may be mediated through mechanisms other than direct inhibition of iNOS activity. Specific IC50 values for this compound are not currently available.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to validate the mechanism of action of compounds like this compound.

MTT Assay for In Vitro Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.

Methodology:

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Incubation: Cells are treated with serial dilutions of the test compound (e.g., this compound) for a specified duration (typically 24-72 hours).

  • MTT Reagent: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan (B1609692) Formation: Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance of each well is measured at approximately 570 nm using a microplate reader.

  • IC50 Calculation: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined from the dose-response curve.[5][6][7]

NF-κB Reporter Gene Assay

Objective: To quantify the inhibitory effect of a compound on the NF-κB signaling pathway.

Methodology:

  • Cell Line: A stable cell line expressing a reporter gene (e.g., luciferase) under the control of NF-κB response elements is used.

  • Compound Pre-treatment: Cells are pre-incubated with various concentrations of the test compound.

  • NF-κB Activation: The pathway is stimulated with an agonist such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

  • Cell Lysis and Reporter Assay: After a defined incubation period, cells are lysed, and the reporter gene activity (e.g., luminescence for luciferase) is measured.

  • Data Analysis: The percentage of NF-κB inhibition is calculated relative to the stimulated control, and the IC50 value is determined.[8][9][10]

Signaling Pathway and Workflow Diagrams

cluster_pathway NF-κB Signaling Pathway cluster_drug Site of Action Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) Nucleus->Genes induces Drug This compound (Hypothesized) Drug->IKK Inhibits

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

cluster_workflow Cytotoxicity (MTT) Assay Workflow Start Seed Cancer Cells (96-well plate) Step1 Treat with This compound (serial dilutions) Start->Step1 Step2 Incubate (e.g., 48 hours) Step1->Step2 Step3 Add MTT Reagent Step2->Step3 Step4 Incubate (2-4 hours) Step3->Step4 Step5 Add Solubilizer (DMSO) Step4->Step5 Step6 Read Absorbance (570 nm) Step5->Step6 End Calculate IC50 Value Step6->End

Caption: Experimental workflow for determining cytotoxicity.

cluster_logic Logical Relationships Compound This compound Class Indole Alkaloid Compound->Class Source *Gelsemium elegans* Class->Source Activity Biological Activity Source->Activity Anticancer Anticancer Activity->Anticancer AntiInflammatory Anti-inflammatory Activity->AntiInflammatory Mechanism Mechanism of Action Anticancer->Mechanism AntiInflammatory->Mechanism Cytotoxicity Cytotoxicity Mechanism->Cytotoxicity NFkB_Inhibition NF-κB Inhibition Mechanism->NFkB_Inhibition COX2_Inhibition COX-2 Inhibition Mechanism->COX2_Inhibition

Caption: Relationship of this compound's attributes.

References

N-Methoxyanhydrovobasinediol efficacy compared to standard anticancer drugs

Author: BenchChem Technical Support Team. Date: December 2025

A scarcity of direct evidence hinders a conclusive comparison of N-Methoxyanhydrovobasinediol's efficacy against standard anticancer drugs. While its classification as a naturally occurring indole (B1671886) alkaloid from the Apocynaceae family suggests potential cytotoxic activities, a comprehensive review of published scientific literature reveals a significant gap in experimental data specifically evaluating this compound's anticancer properties.

This compound is recognized as an alkaloid that can be isolated from plants such as Gelsemium elegans, and its chemical structure points towards potential pharmacological activity.[1][2] Indole alkaloids, a broad class of compounds to which this compound belongs, are known to exhibit a range of biological effects, including anti-inflammatory and potential anticancer activities.[1] Prominent members of this family, such as vinblastine (B1199706) and vincristine, also derived from the Apocynaceae family, are well-established chemotherapeutic agents used in the treatment of various cancers. However, despite the promising lineage, specific in-vitro or in-vivo studies detailing the efficacy of this compound against cancer cell lines, its mechanism of action, or comparative studies against existing anticancer drugs are not available in the public domain.

The Landscape of Methoxy-Containing Compounds in Oncology

The presence of a methoxy (B1213986) group in a molecule can significantly influence its biological activity. In the broader context of anticancer research, methoxyflavones have been studied for their cytotoxic effects. The methoxy group can enhance the molecule's ability to interact with cellular targets and modulate biochemical pathways crucial for cell survival and proliferation.[3] However, it is crucial to note that this information pertains to a different class of compounds and cannot be directly extrapolated to this compound without specific experimental validation.

The Need for Rigorous Scientific Investigation

To ascertain the true potential of this compound as an anticancer agent, a systematic and rigorous scientific investigation is imperative. This would involve a series of preclinical studies designed to:

  • Determine Cytotoxicity: Evaluate the compound's ability to kill cancer cells across a panel of diverse cancer cell lines.

  • Elucidate Mechanism of Action: Investigate the specific signaling pathways and molecular targets affected by the compound.

  • Establish Efficacy in Animal Models: Assess the compound's ability to inhibit tumor growth in living organisms.

  • Conduct Comparative Studies: Benchmark the efficacy of this compound against standard-of-care anticancer drugs for specific cancer types.

The following sections outline the hypothetical experimental data and protocols that would be necessary to build a comprehensive comparison guide. In the absence of specific data for this compound, this framework serves as a roadmap for future research.

Hypothetical Data Presentation for Efficacy Comparison

Should experimental data become available, a clear and structured presentation would be essential for researchers and drug development professionals.

Table 1: Comparative Cytotoxicity (IC50 Values in µM) of this compound and Standard Anticancer Drugs

Cancer Cell LineThis compoundDoxorubicinPaclitaxelCisplatin
Breast Cancer
MCF-7Data not availableValueValueValue
MDA-MB-231Data not availableValueValueValue
Lung Cancer
A549Data not availableValueValueValue
H1299Data not availableValueValueValue
Colon Cancer
HCT116Data not availableValueValueValue
HT-29Data not availableValueValueValue

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Hypothetical Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with increasing concentrations of this compound, a standard anticancer drug (e.g., Doxorubicin), or a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined using non-linear regression analysis.

Western Blot Analysis for Signaling Pathway Elucidation
  • Protein Extraction: Cancer cells are treated with this compound or a control for a specified time. Cells are then lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for key proteins in apoptosis and cell cycle signaling pathways (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, p53).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the protein bands is quantified to determine the effect of the compound on the expression levels of the target proteins.

Visualizing Potential Mechanisms of Action

While the specific signaling pathways affected by this compound are unknown, diagrams can be created to illustrate hypothetical mechanisms based on the actions of other indole alkaloids.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Transcription Transcription Cell_Growth->Transcription N_MAVD This compound (Hypothesized) N_MAVD->Akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

G cluster_0 Experimental Workflow Cell_Culture Cancer Cell Culture Treatment Treatment with N-MAVD Cell_Culture->Treatment MTT_Assay MTT Assay (Cytotoxicity) Treatment->MTT_Assay Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Data_Analysis Data Analysis & IC50 Determination MTT_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: A proposed experimental workflow for evaluating the anticancer activity of this compound.

References

A Comparative Guide to the Structure-Activity Relationship of Vobasine Alkaloids and Related Indole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction to Vobasine (B1212131) Alkaloids

Vobasine alkaloids are a class of monoterpenoid indole (B1671886) alkaloids characterized by a specific skeletal framework. These compounds are naturally found in various plant species, including those of the Tabernaemontana and Gelsemium genera.[1][2][3][4] N-Methoxyanhydrovobasinediol is a member of this family. Research has shown that modifications to the vobasine core can lead to significant changes in biological activity, with some derivatives exhibiting noteworthy cytotoxic effects against cancer cell lines.[1][5]

II. Comparative Cytotoxic Activity of Vobasine and Related Alkaloids

The following table summarizes the reported cytotoxic activities of several vobasine alkaloids and related indole compounds. It is important to note that the experimental conditions and cell lines tested vary between studies, which should be taken into consideration when comparing the data.

Compound Name/NumberClassCell LineActivity (IC50)Reference
New Vobasine Alkaloid (1) VobasineKB~5 µg/mL[1]
New Vobasine Alkaloid (3) VobasineKB~5 µg/mL[1]
16-epivobasine (15) VobasineKB~5 µg/mL[1]
16-epivobasenal (17) VobasineKB~5 µg/mL[1]
Bisnicalaterine A Vobasine-vobasine bisindoleVarious human cancer cell linesModerately cytotoxic[5]
β-Carboline Derivative (1-3) β-Carboline3LL, MCF-7, BGC-823, QGY-77017.79, 5.75, 3.53, 4.02 µg/mL[6]
β-Carboline Derivative (8q) β-CarbolinePC-39.86 µM[7]

Note: The specific structures of the "New Vobasine Alkaloids (1, 3)" are detailed in the referenced publication. This table is intended to provide a general comparison of activity levels.

III. Key Structural Features Influencing Activity

Based on the available literature for vobasine and related indole alkaloids, several structural features appear to be important for biological activity:

  • N-Methylation: The methylation of the non-indole nitrogen (Nβ) in the vobasine precursor, perivine (B192073), is a crucial step in the biosynthesis of vobasine.[3] This modification can significantly impact the molecule's solubility, electronic properties, reactivity, and binding affinity to biological targets.[3]

  • Substitution on the Indole Ring: The position and nature of substituents on the indole ring can influence activity. For example, in β-carboline alkaloids, the position of a methoxy (B1213986) group has been shown to enhance cytotoxic activity.

  • Dimerization: The formation of bisindole alkaloids, such as bisnicalaterine A, represents another avenue for modifying biological activity, often leading to compounds with moderate cytotoxicity.[5]

IV. Experimental Methodologies

The following provides a general overview of the types of experimental protocols used in the cited studies. For detailed procedures, please refer to the specific publications.

General Procedure for Synthesis of Piperine Derivatives (as an example of analog synthesis): To a solution of piperic acid in pre-dried dichloromethane (B109758), thionyl chloride is added, and the mixture is refluxed under a nitrogen atmosphere. After removing excess thionyl chloride under reduced pressure, the resulting acid chloride is dissolved in dichloromethane. An amino acid ester hydrochloride is then added in one portion, followed by the dropwise addition of triethylamine (B128534) in dichloromethane under ice-cooling. The reaction mixture is stirred at room temperature for 2 hours.[8]

Cytotoxicity Assays (General): The cytotoxic activity of the compounds is typically evaluated using in vitro cell viability assays, such as the MTT assay. Human cancer cell lines are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours. The MTT reagent is then added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals. The crystals are subsequently dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

V. Visualizing Key Structures and Pathways

The following diagrams illustrate the core structure of vobasine alkaloids and a key biosynthetic step.

Caption: General chemical structure of the vobasine alkaloid core.

n_methylation_pathway Perivine Perivine NMT N-methyltransferase (NMT) Perivine->NMT Substrate Vobasine Vobasine NMT->Vobasine Product

Caption: Biosynthetic N-methylation of perivine to form vobasine.

VI. Conclusion and Future Directions

The study of vobasine alkaloids and their derivatives presents a promising area for the discovery of new therapeutic agents, particularly in the field of oncology. While direct structure-activity relationship data for this compound is currently lacking, the information gathered from related vobasine and indole alkaloids provides a foundational understanding of the structural modifications that could lead to enhanced biological activity. Future research should focus on the systematic synthesis of this compound analogs with modifications at the N-position, on the indole ring, and through dimerization. Comprehensive biological evaluation of these new compounds will be critical to elucidating a clear SAR and identifying lead candidates for further drug development.

References

A Comparative Guide to the In Vivo Anti-inflammatory Effects of N-Methoxyanhydrovobasinediol and Alternative Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no specific in vivo anti-inflammatory studies have been published for N-Methoxyanhydrovobasinediol. Therefore, this guide provides a comparative framework using well-established anti-inflammatory agents: the non-steroidal anti-inflammatory drug (NSAID) Indomethacin , the corticosteroid Dexamethasone (B1670325) , and the natural polyphenol Resveratrol . This guide is intended to serve as a template for evaluating the potential in vivo anti-inflammatory effects of novel compounds like this compound.

Comparative Efficacy in a Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a standard and highly reproducible assay for evaluating acute inflammation. The data presented below, collated from various preclinical studies, demonstrates the dose-dependent anti-inflammatory effects of the selected reference compounds. Efficacy is measured as the percentage inhibition of paw edema at specific time points after carrageenan administration.

CompoundSpeciesDose (per kg body weight)Route of AdministrationTime Post-Carrageenan% Inhibition of Edema
Indomethacin Rat10 mgOral3 hours60.47%[1]
Rat10 mgOral4 hours54%[2]
Rat10 mgOral5 hours54%[2]
Dexamethasone Rat1 µg (local injection)Subplantar3 hours>60%[3]
Rat0.25 mgOral6 hoursSignificant inhibition
Rat6 mgIntraperitonealNot SpecifiedSignificant inhibition
Resveratrol Mouse20 mgOralNot SpecifiedSignificant reduction
Rat2 mgNot SpecifiedNot SpecifiedReversed hyperalgesia (pain), but did not reverse edema[4]
MouseLow, Medium, HighOralNot Specified17.06%, 24.61%, 30.15% (respectively, in xylene-induced ear edema)[5]

Mechanisms of Action: A Comparative Overview

The anti-inflammatory effects of these compounds are mediated through their interference with key signaling pathways involved in the inflammatory cascade.

  • Indomethacin: Primarily acts by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This blocks the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.

  • Dexamethasone: As a glucocorticoid, it exerts broad anti-inflammatory effects. A primary mechanism is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB). Dexamethasone induces the synthesis of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing it from translocating to the nucleus and activating pro-inflammatory gene expression.

  • Resveratrol: This polyphenol modulates multiple pathways. It has been shown to inhibit the NF-κB signaling pathway by preventing the degradation of its inhibitor, IκBα, and by suppressing the activity of IκB kinase (IKK). It may also affect the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and MAPK pathways.

Signaling Pathway Diagrams

Arachidonic_Acid_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX-1_COX-2 COX-1_COX-2 Arachidonic_Acid->COX-1_COX-2 Prostaglandins Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation COX-1_COX-2->Prostaglandins Indomethacin Indomethacin Indomethacin->COX-1_COX-2 Inhibits

Figure 1: Mechanism of Indomethacin via COX Inhibition.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory_Stimuli IKK IKK Inflammatory_Stimuli->IKK IkB_NFkB_Complex IκB-NFκB (Inactive) IKK->IkB_NFkB_Complex Phosphorylates IκB IkB IkB NFkB NFkB NFkB_n NFκB (Active) NFkB->NFkB_n Translocation IkB_NFkB_Complex->NFkB IκB Degradation Dexamethasone Dexamethasone Dexamethasone->IkB Induces Synthesis Resveratrol Resveratrol Resveratrol->IKK Inhibits Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB_n->Proinflammatory_Genes

Figure 2: Inhibition of the NF-κB Pathway.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rodents

This model is widely used to assess the anti-inflammatory activity of novel compounds.

Objective: To evaluate the ability of a test compound to reduce acute inflammation in a rodent model.

Materials:

  • Male Wistar rats or Swiss albino mice (e.g., 150-250g).

  • Carrageenan (lambda, Type IV).

  • Test compound (e.g., this compound).

  • Reference drug (e.g., Indomethacin, 10 mg/kg).

  • Vehicle (e.g., 0.9% sterile saline or 0.5% carboxymethylcellulose).

  • Plethysmometer or digital calipers.

  • Oral gavage needles and syringes.

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment with free access to food and water.

  • Grouping: Randomly divide animals into groups (n=6 per group): Vehicle Control, Reference Drug, and Test Compound groups (at various doses).

  • Compound Administration: Administer the test compound, reference drug, or vehicle orally (or via another relevant route) one hour before the induction of inflammation.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[2]

  • Data Analysis: Calculate the percentage increase in paw volume for each animal relative to its baseline. The percentage inhibition of edema for each treated group is calculated using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV is the average increase in paw volume.

Experimental_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (Control, Reference, Test) Acclimatization->Grouping Dosing Compound Administration (Oral Gavage) Grouping->Dosing Baseline Baseline Paw Volume Measurement Dosing->Baseline 1 hour Induction Carrageenan Injection (Sub-plantar) Baseline->Induction Measurement Measure Paw Volume (Hourly for 5 hours) Induction->Measurement Analysis Data Analysis (% Inhibition Calculation) Measurement->Analysis

References

Safety Operating Guide

Personal protective equipment for handling N-Methoxyanhydrovobasinediol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-Methoxyanhydrovobasinediol

This guide provides crucial safety, handling, and disposal protocols for this compound, a natural alkaloid used in research.[1][2] The available Safety Data Sheet (SDS) for this compound (CAS Number: 125180-42-9) indicates that comprehensive hazard data is not available.[3][4] Therefore, a conservative approach, treating the compound as potentially hazardous, is essential to ensure personnel safety and prevent environmental contamination.

Hazard Assessment Summary

Due to the limited specific toxicity data, this compound should be handled with the same precautions as a substance of unknown toxicity. The following table summarizes the available information, highlighting the need for caution.

Hazard CategoryGHS ClassificationPhysical/Chemical Properties
Acute Toxicity No data availableAppearance
Skin Corrosion/Irritation No data availableSolubility
Eye Damage/Irritation No data availableMelting/Freezing Point
Carcinogenicity No data availableBoiling Point
Flammability No data availableAuto-ignition Temp.

Data sourced from the supplier Safety Data Sheet. The absence of data necessitates handling this compound with a high degree of caution.[3]

Personal Protective Equipment (PPE)

A thorough risk assessment should precede all handling procedures to ensure appropriate PPE is selected.[5] The following table outlines the minimum required PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles with Side-ShieldsMust conform to EN 166 (EU) or NIOSH (US) standards and be worn at all times to protect against splashes and airborne particles.[3]
Hand Protection Chemical-Impermeable GlovesHandle with gloves that satisfy EU Directive 89/686/EEC and the EN 374 standard.[3] Nitrile gloves are a common choice; however, always inspect gloves prior to use and change them immediately if contaminated.[3][5]
Body Protection Laboratory CoatA buttoned lab coat, preferably fire/flame resistant and impervious, should be worn to protect skin and clothing from contamination.[3]
Respiratory Protection Full-Face RespiratorRecommended if exposure limits are exceeded, irritation is experienced, or when handling the powder outside of a certified fume hood where aerosols may be generated.[3]
Foot Protection Closed-toe ShoesRequired for all laboratory work to protect against spills and falling objects.[5][6]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is critical for the safe handling of this compound.

Preparation and Area Setup
  • Designated Area: All work with this compound should be conducted in a designated area within a properly functioning chemical fume hood to minimize inhalation exposure.[3][7]

  • Ventilation: Ensure adequate ventilation is in place before beginning work.[3]

  • Emergency Equipment: Confirm that an eyewash station, safety shower, and a chemical spill kit are readily accessible.[3][7]

  • Ignition Sources: Remove all sources of ignition from the handling area. Use non-sparking tools and explosion-proof equipment.[3]

Weighing and Aliquoting (Solid Form)
  • Don all required PPE as specified in the table above.

  • Perform all weighing and aliquoting of the solid compound within the chemical fume hood.[5]

  • Use disposable weighing paper or a dedicated container to avoid cross-contamination.[5]

  • Handle the compound gently to prevent the formation of dust and aerosols.[3]

  • Immediately after use, securely close the primary container.[3]

  • Store the main container in a tightly closed, dry, cool, and well-ventilated place at the recommended temperature of -20°C.[3][4]

Solution Preparation
  • Ensure all glassware is clean and dry before use.[5]

  • Place the vessel containing the weighed solid into the fume hood.

  • Slowly add the desired solvent to the vessel to avoid splashing or aerosol generation.[5]

  • If sonication or heating is required, ensure the container is appropriately sealed or vented.[5]

  • Clearly label the final solution with the compound name, concentration, solvent, preparation date, and user initials.[5]

Post-Handling Decontamination
  • Wipe down all work surfaces and equipment with an appropriate solvent and cleaning agent to decontaminate them.[7]

  • Dispose of all contaminated disposable materials as hazardous waste (see Disposal Plan below).

  • Remove gloves and other PPE carefully to avoid contaminating skin, and wash hands thoroughly with soap and water.[3]

Emergency Procedures

In the event of an exposure or spill, follow these immediate steps.

IncidentFirst-Aid / Spill Response Protocol
Skin Contact Immediately take off contaminated clothing.[3] Wash the affected area thoroughly with soap and plenty of water.[3] Consult a doctor.[3]
Eye Contact Immediately flush eyes with pure water for at least 15 minutes, holding eyelids open.[3] Consult a doctor.[3]
Ingestion Rinse mouth with water.[3] Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[3] Call a doctor or Poison Control Center immediately.[3]
Inhalation Move the person to fresh air. If the victim has ingested or inhaled the substance, do not use mouth-to-mouth resuscitation.[3] Seek immediate medical attention.
Spill Evacuate personnel to a safe area and ensure adequate ventilation.[3] Remove all ignition sources.[3] Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material. Collect the material using spark-proof tools and place it into a suitable, closed container for disposal.[3] Do not let the chemical enter drains.[3]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance. Do not discharge this compound into sewers or waterways.[3]

Waste Segregation
  • Solid Waste: Place any unused or waste this compound powder, along with contaminated items like weighing papers, pipette tips, and gloves, into a clearly labeled, sealed hazardous waste container.[8]

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container.[8]

  • Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container.[6]

Final Disposal Method
  • The primary disposal method for this compound and its associated waste is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

  • Arrange for waste collection with your institution's environmental health and safety department or a licensed hazardous waste contractor.

Empty Container Disposal
  • Containers that held this compound can be triple-rinsed with a suitable solvent.[3]

  • The rinsate must be collected and disposed of as hazardous liquid waste.[8]

  • After proper rinsing, the container can be punctured to render it unusable and disposed of in a sanitary landfill, or offered for recycling if institutional policies permit.[3]

Workflow Visualization

The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Cleanup & Disposal cluster_final Phase 4: Final Steps prep 1. Area Setup (Fume Hood, Spill Kit) ppe_on 2. Don PPE (Gloves, Gown, Goggles) prep->ppe_on handle 3. Weigh & Prepare Solution (Inside Fume Hood) ppe_on->handle decon 4. Decontaminate Surfaces handle->decon waste 5. Segregate Waste (Solid, Liquid, Sharps) decon->waste ppe_off 6. Doff PPE waste->ppe_off wash 7. Wash Hands ppe_off->wash dispose 8. Professional Disposal (Contact EHS) wash->dispose

Caption: Step-by-step workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.